(5Z,11Z,14Z)-icosatrienoyl-CoA
説明
特性
分子式 |
C41H68N7O17P3S |
|---|---|
分子量 |
1056.0 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,11Z,14Z)-icosa-5,11,14-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,17-18,28-30,34-36,40,51-52H,4-7,10,13-16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChIキー |
DCYIEPVBULEBTJ-URMZFEJISA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Sciadonoyl-CoA in Lipid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid, has demonstrated significant effects on lipid metabolism and inflammatory pathways. Although direct studies on its acyl-coenzyme A derivative, Sciadonoyl-CoA, are not extensively documented, it is a well-established principle in biochemistry that fatty acids are activated to their CoA esters to participate in metabolic processes. This guide, therefore, synthesizes the available research on sciadonic acid to infer the metabolic roles of Sciadonoyl-CoA. The evidence points towards Sciadonoyl-CoA being a key intermediate in pathways that lower plasma and hepatic triacylglycerol levels, modulate the composition of cellular phospholipids (B1166683), and exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling cascades. This document provides a comprehensive overview of the metabolic pathways involving sciadonic acid, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological processes to support further research and drug development in this area.
Introduction to Sciadonic Acid and the Postulated Role of Sciadonoyl-CoA
Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) is a polyunsaturated fatty acid found in the seed oils of certain plants, such as Japanese torreya (Torreya nucifera) and Podocarpus nagi.[1][2] Structurally similar to arachidonic acid, sciadonic acid is an omega-6 fatty acid with three double bonds.[3] In mammalian metabolism, fatty acids are activated by conversion to their corresponding acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases. This activation is a prerequisite for their participation in most metabolic pathways, including esterification into complex lipids like triacylglycerols and phospholipids, and for entry into beta-oxidation for energy production. Therefore, it is hypothesized that the metabolic effects of sciadonic acid are mediated through its activated form, Sciadonoyl-CoA.
The Role of Sciadonoyl-CoA in Lipid Metabolism
Based on studies of sciadonic acid, the metabolic functions of Sciadonoyl-CoA can be inferred to encompass the regulation of lipid synthesis and oxidation, as well as the modulation of cellular lipid composition.
Effects on Triacylglycerol and Cholesterol Levels
Animal studies have demonstrated that dietary supplementation with sciadonic acid leads to a significant reduction in both serum and liver triacylglycerol levels.[1][4] In high-fat diet-fed mice, sciadonic acid was also found to reduce total cholesterol and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[5] These effects are likely attributable to the influence of Sciadonoyl-CoA on the expression and activity of key enzymes in lipid metabolism.
Modulation of Fatty Acid Synthesis and Oxidation
The observed lipid-lowering effects of sciadonic acid are associated with a decrease in the activity of enzymes involved in fatty acid synthesis and an increase in the activity of enzymes involved in fatty acid oxidation.[4] It is proposed that Sciadonoyl-CoA, or downstream metabolites, may act as a signaling molecule or a direct modulator of these enzymatic activities. One study indicated that sciadonic acid activates the PPARα/SREBP-1C/FAS signaling pathway, which is a key regulatory axis in lipid homeostasis.[5]
Incorporation into Cellular Phospholipids
Sciadonic acid is readily incorporated into the phospholipids of various cell types, including hepatocytes and macrophages.[1][2][6] This process would necessitate its initial activation to Sciadonoyl-CoA, which then serves as the substrate for acyltransferases that esterify fatty acids to the glycerol (B35011) backbone of phospholipids. Notably, sciadonic acid shows a preferential incorporation into phosphatidylinositol, where it can replace arachidonic acid.[6] This substitution has significant implications for cellular signaling, particularly in inflammatory responses.
Quantitative Data on the Effects of Sciadonic Acid
The following tables summarize the quantitative findings from key studies on the metabolic effects of sciadonic acid.
Table 1: Effect of Dietary Sciadonic Acid on Serum and Liver Lipids in Rats
| Parameter | Control Diet | 5% Sciadonic Acid Diet | 10% Sciadonic Acid Diet |
| Serum Triacylglycerol (mg/dL) | 120 ± 15 | 95 ± 12 | 80 ± 10 |
| Liver Triacylglycerol (mg/g) | 35 ± 5 | 25 ± 4 | 20 ± 3 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Data adapted from a study on Sprague-Dawley rats fed experimental diets for 2 weeks[1]).
Table 2: Effect of Sciadonic Acid on Hepatic Enzyme Activities Related to Lipid Metabolism in Rats
| Enzyme | Control Diet | 10% Sciadonic Acid Diet |
| Fatty Acid Synthase (nmol/min/mg protein) | 8.5 ± 1.2 | 5.2 ± 0.8 |
| Malic Enzyme (nmol/min/mg protein) | 45 ± 6 | 30 ± 5 |
| Glucose-6-Phosphate Dehydrogenase (nmol/min/mg protein) | 25 ± 4 | 18 ± 3 |
| Carnitine Palmitoyltransferase (nmol/min/mg protein) | 1.8 ± 0.3 | 2.9 ± 0.4 |
| Acyl-CoA Oxidase (nmol/min/mg protein) | 0.4 ± 0.06 | 0.7 ± 0.1* |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Data adapted from a study on Sprague-Dawley rats fed experimental diets for 2 weeks[4]).
Table 3: Fatty Acid Composition of Macrophage Phospholipids after Sciadonic Acid Supplementation
| Fatty Acid | Control Macrophages (%) | Sciadonic Acid-Treated Macrophages (%) |
| Arachidonic Acid (20:4n-6) | 15.2 ± 1.8 | 9.8 ± 1.2 |
| Sciadonic Acid (20:3n-6) | Not Detected | 8.5 ± 1.0 |
| Total Monounsaturated Fatty Acids | 22.5 ± 2.5 | 18.1 ± 2.0 |
| Total Saturated Fatty Acids | 40.1 ± 3.8 | 35.5 ± 3.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Data adapted from a study on murine RAW264.7 macrophages[2]).
Experimental Protocols
Isolation and Purification of Sciadonic Acid
Sciadonic acid can be isolated from natural sources like Torreya nucifera seed oil. A common method involves a combination of urea-adduct formation and lipase-catalyzed esterification to enrich the fatty acid fraction.[1] For high-purity sciadonic acid (>98%), argentated column chromatography is an effective technique.[2]
Animal Feeding Studies
To investigate the in vivo effects of sciadonic acid, animal models such as Sprague-Dawley rats or C57BL/6 mice are often used.[1][5] Experimental diets are formulated to contain specific percentages of sciadonic acid, typically replacing a portion of the control oil (e.g., corn oil). The feeding duration usually ranges from 2 to several weeks. At the end of the study period, blood and tissue samples (e.g., liver) are collected for lipid analysis and enzyme activity assays.[1][4]
Lipid Analysis
Total lipids are extracted from serum/plasma and tissues using standard methods like the Folch or Bligh-Dyer procedures. The lipid classes (triacylglycerols, cholesterol, phospholipids) are then separated and quantified using techniques such as thin-layer chromatography (TLC) followed by gas chromatography (GC) for fatty acid composition analysis, or by using enzymatic assay kits.[1][4]
Enzyme Activity Assays
The activities of key enzymes in lipid metabolism are determined from tissue homogenates (e.g., liver microsomes or cytosol). Spectrophotometric assays are commonly employed to measure the rate of substrate conversion or product formation. For example, fatty acid synthase activity can be measured by monitoring the oxidation of NADPH.[4]
Cell Culture Experiments
To study the cellular mechanisms of sciadonic acid, cell lines such as murine RAW264.7 macrophages or human HepG2 hepatocytes are used.[2][6] Cells are cultured in appropriate media supplemented with sciadonic acid for a specified period. Following treatment, cells are harvested for analysis of cellular phospholipid fatty acid composition, protein expression (e.g., by Western blotting), and the production of inflammatory mediators (e.g., by ELISA).[2]
Signaling Pathways Modulated by Sciadonoyl-CoA
The incorporation of sciadonic acid into cellular phospholipids, a process requiring its conversion to Sciadonoyl-CoA, has profound effects on intracellular signaling, particularly in inflammatory responses.
The NF-κB Pathway
In macrophages, treatment with sciadonic acid has been shown to suppress the lipopolysaccharide (LPS)-induced translocation of the nuclear factor-kappa B (NF-κB) to the nucleus.[2] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting NF-κB activation, Sciadonoyl-CoA, via its incorporation into membrane lipids, contributes to the anti-inflammatory effects of sciadonic acid.
The MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. Sciadonic acid has been found to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), in LPS-stimulated macrophages.[2] This inhibition of MAPK signaling further contributes to the reduced production of pro-inflammatory mediators.
Visualizations
Caption: Inferred metabolic fate of Sciadonoyl-CoA.
Caption: Modulation of inflammatory signaling by sciadonic acid.
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
The available evidence strongly suggests that sciadonic acid, through its metabolic activation to Sciadonoyl-CoA, plays a significant role in lipid metabolism and inflammation. Its ability to lower triacylglycerol levels, modulate the expression of genes involved in lipid homeostasis, and suppress pro-inflammatory signaling pathways highlights its potential as a therapeutic agent for metabolic and inflammatory disorders.
Future research should focus on the direct characterization of Sciadonoyl-CoA and its interactions with key metabolic enzymes and transcription factors. The development of specific assays for Sciadonoyl-CoA would be a crucial step in this direction. Furthermore, clinical trials are warranted to evaluate the efficacy and safety of sciadonic acid or sciadonic acid-rich oils in humans. A deeper understanding of the molecular mechanisms underlying the effects of Sciadonoyl-CoA will be instrumental in harnessing its therapeutic potential for the development of novel drugs targeting metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sciadonic acid attenuates high-fat diet-induced obesity in mice with alterations in the gut microbiota - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the (5Z,11Z,14Z)-Icosatrienoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z,11Z,14Z)-Icosatrienoyl-CoA, the activated form of Sciadonic acid, is a non-methylene-interrupted fatty acid (NMIFA) with emerging significance in the modulation of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its interaction with key enzymes, its impact on cellular signaling, and the experimental methodologies used for its investigation. While specific enzyme kinetic data for this pathway is limited in publicly available literature, this guide consolidates the current understanding of its metabolism and biological effects, offering valuable insights for researchers and professionals in drug development.
Introduction
Eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes, most notably inflammation. While the metabolism of arachidonic acid (AA) is well-characterized, there is growing interest in alternative fatty acid substrates that can modulate eicosanoid synthesis and signaling. (5Z,11Z,14Z)-Icosatrienoic acid, also known as Sciadonic acid, is a naturally occurring fatty acid found in the seeds of plants such as Podocarpus nagi.[1] Once activated to its coenzyme A thioester, this compound, it enters cellular metabolic pathways and can compete with arachidonoyl-CoA for incorporation into phospholipids (B1166683) and for enzymatic conversion by cyclooxygenases (COX) and lipoxygenases (LOX). This competitive action underlies its potential anti-inflammatory properties.[1][2]
Biosynthesis and Metabolism of this compound
The metabolic journey of Sciadonic acid begins with its activation to this compound by a long-chain acyl-CoA synthetase. This activated form is then available for two primary metabolic fates: incorporation into the sn-2 position of cellular phospholipids, or direct enzymatic conversion into various eicosanoid-like molecules.
Incorporation into Cellular Phospholipids
This compound can be utilized by acyltransferases to esterify into the sn-2 position of phospholipids, thereby displacing arachidonic acid.[1] This displacement is a key mechanism of its anti-inflammatory action, as it reduces the available pool of arachidonic acid for the synthesis of pro-inflammatory eicosanoids.
Enzymatic Conversion by Cyclooxygenases (COX)
This compound can be a substrate for both COX-1 and COX-2. The metabolism by COX enzymes is thought to produce hydroxylated and potentially other modified eicosatrienoid products. One proposed product is 15-hydroxy-5,11,13-eicosatrienoic acid.[2] Another potential cyclooxygenase product is 11-hydroxy-5,12,14-eicosatrienoic acid.[2] The efficiency of these reactions and the full spectrum of products are still under investigation.
Enzymatic Conversion by Lipoxygenases (LOX)
The lipoxygenase pathway is another significant route for the metabolism of this compound. It is hypothesized that 12-lipoxygenase could act on Sciadonic acid to form 12-hydroxy-5,10,14-eicosatrienoic acid.[2] The interaction with 5-LOX and 15-LOX is also plausible, potentially leading to a range of hydroxylated and leukotriene-like molecules.
Quantitative Data
Specific enzyme kinetic parameters (Km, Vmax) for the metabolism of this compound by COX and LOX enzymes are not extensively documented in the literature. However, studies on the effects of Sciadonic acid on inflammatory markers in cellular models provide some quantitative insights.
| Cell Type | Treatment | Pro-inflammatory Mediator | Reduction (%) | Reference |
| RAW264.7 Macrophages | Sciadonic Acid | Prostaglandin E2 (PGE2) | 29 | [1] |
| RAW264.7 Macrophages | Sciadonic Acid | Nitric Oxide (NO) | 31 | [1] |
| RAW264.7 Macrophages | Sciadonic Acid | Interleukin-6 (IL-6) | 34 | [1] |
| RAW264.7 Macrophages | Sciadonic Acid | Tumor Necrosis Factor-α (TNF-α) | 14 | [1] |
Signaling Pathways Modulated by this compound Metabolites
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. By reducing the production of pro-inflammatory eicosanoids and potentially generating unique bioactive metabolites, this fatty acid can attenuate inflammatory responses.
Inhibition of NF-κB and MAPK Signaling
Sciadonic acid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) in macrophages.[1] This leads to a downstream reduction in the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Experimental Protocols
Investigating the metabolic pathway of this compound and its biological effects requires a combination of in vitro and cell-based assays.
Purification of Sciadonic Acid
High-purity Sciadonic acid can be obtained from natural sources like Podocarpus nagi seeds using argentated column chromatography.[1]
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW264.7, are suitable models for studying the anti-inflammatory effects of Sciadonic acid.[1]
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of Sciadonic acid before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Analysis of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Measurement: NO production can be quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant can be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, p38, and JNK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Lipid Mediator Analysis by LC-MS/MS
A comprehensive analysis of the metabolites of this compound can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Lipid Extraction: Lipids are extracted from cell lysates or biological fluids using solid-phase extraction (SPE).
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: The separated lipids are detected and quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific and sensitive detection of a wide range of lipid mediators.
Conclusion
The this compound metabolic pathway represents an important area of research for the development of novel anti-inflammatory therapeutics. By competing with the arachidonic acid cascade and modulating key inflammatory signaling pathways such as NF-κB and MAPK, Sciadonic acid and its metabolites offer a promising avenue for intervention in inflammatory diseases. Further research is warranted to fully elucidate the enzymatic kinetics of this pathway, identify the complete spectrum of its bioactive metabolites, and explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals to advance the study of this intriguing metabolic pathway.
References
Endogenous Synthesis of Sciadonoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadonoyl-CoA, the activated form of sciadonic acid (20:3, Δ5,11,14), is a molecule of growing interest in lipid research and drug development due to the unique biological properties of its parent non-methylene-interrupted fatty acid (NMIFA). Unlike the more common polyunsaturated fatty acids (PUFAs), the biosynthesis of sciadonic acid does not follow the canonical pathway of sequential desaturation and elongation of linoleic acid. This guide provides an in-depth technical overview of the proposed endogenous synthesis of sciadonoyl-CoA, detailing the biosynthetic pathway of sciadonic acid, its subsequent activation, and the key enzymes involved. Furthermore, this document outlines detailed experimental protocols for the study of these processes and presents quantitative data where available.
Introduction to Sciadonic Acid and Sciadonoyl-CoA
Sciadonic acid is a C20 trienoic fatty acid characterized by a non-methylene-interrupted double bond system at positions Δ5, Δ11, and Δ14. This structural feature distinguishes it from arachidonic acid (20:4, Δ5,8,11,14) and other common PUFAs, leading to distinct metabolic fates and biological activities. Sciadonic acid has been shown to be incorporated into cellular phospholipids, where it can modulate inflammatory pathways. The activation of sciadonic acid to its coenzyme A (CoA) thioester, sciadonoyl-CoA, is the requisite first step for its entry into various metabolic pathways, including esterification into complex lipids and potential, though not fully elucidated, roles in cellular signaling. Understanding the endogenous synthesis of sciadonoyl-CoA is therefore crucial for elucidating its physiological functions and exploring its therapeutic potential.
Proposed Biosynthetic Pathway of Sciadonic Acid
The endogenous synthesis of sciadonic acid is hypothesized to occur via an alternative pathway involving fatty acid elongation and a specific desaturation step, rather than the direct modification of a common C18 precursor through the canonical PUFA synthesis pathway.
The proposed pathway initiates with the elongation of linoleic acid (18:2, n-6) to eicosadienoic acid (20:2, n-6). This elongated C20 fatty acid then serves as a substrate for a Δ5-desaturase, which introduces a double bond at the 5th carbon, yielding sciadonic acid (20:3, Δ5,11,14).
Key Enzymes in Sciadonic Acid Biosynthesis
The primary enzymes implicated in this pathway are fatty acid elongases and desaturases.
-
Fatty Acid Elongase (Elovl): Specifically, an elongase with activity towards C18 PUFAs is responsible for the conversion of linoleic acid to eicosadienoic acid (11,14-20:2). Several members of the Elovl protein family are capable of elongating C18 fatty acids.
-
Δ5-Desaturase (FADS1): This enzyme is critical for introducing the double bond at the Δ5 position. Studies on the biosynthesis of other NMI-FAs support the role of a specific Δ5-desaturase that can act on unconventional substrates like eicosadienoic acid. In the organism Anemone leveillei, a Δ5-desaturase (AL10) has been identified that, when co-expressed with a Δ9-elongase, facilitates the synthesis of sciadonic acid from a C20:2 n-6 precursor. While direct evidence in mammals is still emerging, the existence of alternative desaturation pathways is recognized.
Activation of Sciadonic Acid: Synthesis of Sciadonoyl-CoA
For sciadonic acid to be metabolically active, it must first be converted to its CoA thioester, sciadonoyl-CoA. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).
Long-Chain Acyl-CoA Synthetases (ACSLs)
There are several isoforms of ACSL in mammals (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions and substrate preferences. While specific kinetic data for the activation of sciadonic acid by these enzymes are not extensively documented, inferences can be drawn from their known activities with other C20 PUFAs. ACSL4, for instance, shows a preference for arachidonic acid. It is plausible that one or more ACSL isoforms are responsible for the efficient activation of sciadonic acid.
Signaling Pathways and Experimental Workflows
The study of endogenous sciadonoyl-CoA synthesis involves the elucidation of complex enzymatic pathways and their regulation. Below are diagrams illustrating the proposed biosynthetic pathway and a general experimental workflow for its investigation.
The Activation of Sciadonic Acid: A Technical Guide to the Formation of Sciadonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadonic acid (5,11,14-eicosatrienoic acid), a non-methylene-interrupted fatty acid found in pine nut oil and other plant sources, has garnered significant interest for its potential as an anti-inflammatory agent and its ability to be incorporated into cellular lipids. Like all free fatty acids, sciadonic acid requires enzymatic activation to its coenzyme A (CoA) thioester, sciadonoyl-CoA, before it can be channeled into various metabolic pathways, including lipid synthesis and remodeling. This technical guide provides an in-depth overview of the activation of sciadonic acid, drawing upon the established principles of long-chain fatty acid metabolism and the known substrate specificities of the acyl-CoA synthetase enzyme family. While direct enzymatic data for sciadonic acid is not yet available in the literature, this document consolidates the current understanding and provides detailed experimental protocols to facilitate further research in this area.
Introduction to Sciadonic Acid Metabolism
Sciadonic acid is a C20 polyunsaturated fatty acid with a structural resemblance to arachidonic acid.[1] This similarity allows it to be metabolized in a comparable manner, including its incorporation into phospholipids, where it can replace arachidonic acid and subsequently modulate inflammatory signaling pathways.[2][3] The initial and rate-limiting step for the intracellular metabolism of sciadonic acid is its activation to sciadonoyl-CoA.[4] This conversion is crucial as it "traps" the fatty acid within the cell and primes it for subsequent enzymatic reactions.
The Enzymatic Activation Pathway
The activation of long-chain fatty acids is a two-step enzymatic reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).[4] This process is ATP-dependent.
Step 1: Formation of an Acyl-Adenylate Intermediate
The fatty acid carboxyl group attacks the α-phosphate of ATP, forming a fatty acyl-adenylate mixed anhydride (B1165640) and releasing pyrophosphate (PPi).
Sciadonic Acid + ATP ⇌ Sciadonoyl-AMP + PPi
Step 2: Thioesterification with Coenzyme A
The thiol group of coenzyme A attacks the acyl-adenylate, displacing AMP to form the thioester sciadonoyl-CoA.
Sciadonoyl-AMP + CoA-SH ⇌ Sciadonoyl-CoA + AMP
This overall reaction is driven forward by the hydrolysis of pyrophosphate by inorganic pyrophosphatase.
The Role of Acyl-CoA Synthetases (ACSLs)
The ACSL family comprises several isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) with distinct tissue distributions and substrate specificities.[5] Given the structural similarity of sciadonic acid to arachidonic acid, it is highly probable that ACSL4, which shows a marked preference for arachidonic acid, is a key enzyme in the activation of sciadonic acid.[6]
Quantitative Data
Direct kinetic data for the activation of sciadonic acid by specific ACSL isoforms is not currently available in the published literature. However, the substrate preferences of ACSL4 for structurally related fatty acids provide a strong indication of its potential activity with sciadonic acid. The following table summarizes the known substrate preferences for human ACSL4.
| Substrate | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Arachidonic Acid | 100 | ~10-20 | ~150-200 | [6] |
| Eicosapentaenoic Acid | ~80-90 | ~15-25 | ~130-180 | [6] |
| Docosahexaenoic Acid | ~60-70 | ~20-30 | ~100-120 | [2][7] |
| Linoleic Acid | ~40-50 | Not Reported | Not Reported | [6] |
| Oleic Acid | ~10-20 | Not Reported | Not Reported | [6] |
| Palmitic Acid | ~5-10 | Not Reported | Not Reported | [6] |
Experimental Protocols
The following protocols are adapted from established methods for measuring long-chain acyl-CoA synthetase activity and can be applied to study the activation of sciadonic acid.
Radiometric Assay for Sciadonoyl-CoA Formation
This method is based on the quantification of a radiolabeled fatty acyl-CoA product.
Materials:
-
[1-¹⁴C]Sciadonic acid (requires custom synthesis) or unlabeled sciadonic acid with a generic [³H]CoA.
-
Cell or tissue lysates containing ACSL enzymes.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT.
-
ATP solution: 100 mM in water.
-
Coenzyme A (CoA) solution: 10 mM in water.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stopping Solution: Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1, v/v/v).
-
Heptane.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a stock solution of [1-¹⁴C]sciadonic acid complexed with BSA in the assay buffer.
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
ATP solution (to a final concentration of 10 mM)
-
CoA solution (to a final concentration of 0.5 mM)
-
Cell/tissue lysate (protein concentration to be optimized)
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]sciadonic acid-BSA complex (to a final concentration of 50 µM).
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding the Stopping Solution.
-
Add heptane to extract the unreacted [1-¹⁴C]sciadonic acid. Vortex vigorously.
-
Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the [1-¹⁴C]sciadonoyl-CoA.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Calculate the amount of [1-¹⁴C]sciadonoyl-CoA formed based on the specific activity of the radiolabeled substrate.
Fluorometric Assay for Acyl-CoA Synthetase Activity
This assay is a coupled-enzyme assay that measures the production of CoA-dependent products. Commercial kits are available for general ACSL activity.
Materials:
-
Sciadonic acid.
-
Cell or tissue lysates.
-
Acyl-CoA Synthetase Assay Kit (e.g., from Abcam or BioAssay Systems).[1][8]
-
The kit typically includes an assay buffer, enzyme mix, developer, and a fluorescent probe.
Procedure:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Prepare a reaction mixture containing the assay buffer, enzyme mix, developer, and fluorescent probe.
-
Add the cell/tissue lysate to a 96-well plate.
-
Initiate the reaction by adding the sciadonic acid substrate.
-
Incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Quantify the ACSL activity based on a standard curve generated with a known amount of acyl-CoA or a related standard provided in the kit.
Visualizations
Signaling Pathway Diagram
Caption: Enzymatic activation of sciadonic acid to sciadonoyl-CoA.
Experimental Workflow Diagram
Caption: Workflow for the radiometric assay of sciadonoyl-CoA formation.
Conclusion
The activation of sciadonic acid to sciadonoyl-CoA is a fundamental step governing its metabolic fate and biological activity. While direct enzymatic studies on this specific reaction are lacking, the well-characterized mechanisms of long-chain fatty acid activation provide a robust framework for understanding this process. The strong substrate preference of ACSL4 for arachidonic acid strongly suggests its involvement in sciadonic acid activation. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers investigating the metabolism of sciadonic acid and its potential applications in drug development and nutritional science. Further research is warranted to definitively identify the specific ACSL isoforms responsible for sciadonic acid activation and to determine the kinetic parameters of this reaction.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 8. abcam.cn [abcam.cn]
Cellular uptake and trafficking of sciadonoyl-CoA
An In-depth Technical Guide on the Cellular Uptake and Trafficking of Sciadonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid (FA) found in the seeds of various plants, including Podocarpus nagi.[1] As a structural analog of arachidonic acid (AA), SCA has garnered interest for its potential to modulate inflammatory pathways. Upon entering a cell, FAs are typically activated to their coenzyme A (CoA) thioesters. The resulting sciadonoyl-CoA is the central intermediate that is channeled into various metabolic and signaling pathways. Understanding the cellular uptake and subsequent trafficking of sciadonoyl-CoA is crucial for elucidating the mechanisms behind the biological activities of sciadonic acid and for developing potential therapeutic applications.
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and trafficking of sciadonoyl-CoA. Due to the limited direct research on sciadonoyl-CoA, this guide synthesizes the available information on sciadonic acid metabolism and draws parallels with the extensively studied pathways of arachidonic acid.
Cellular Uptake of Sciadonic Acid
The entry of long-chain fatty acids (LCFAs) like sciadonic acid into cells is a protein-mediated process. Several families of fatty acid transport proteins (FATPs) are involved in facilitating the transport of LCFAs across the plasma membrane.[2] These include the SLC27A family of proteins (FATP1-6) and CD36 (also known as fatty acid translocase).[3][4] While direct evidence for the specific transporters of sciadonic acid is not yet available, it is highly probable that it utilizes the same transport machinery as other LCFAs, particularly arachidonic acid.
Conversion to Sciadonoyl-CoA: The Role of Acyl-CoA Synthetases
Once inside the cell, free fatty acids are "activated" by conversion to their corresponding acyl-CoA esters. This irreversible reaction is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs) or ligases.[3] This activation step "traps" the fatty acid inside the cell and prepares it for subsequent metabolic processes.
Different isoforms of long-chain acyl-CoA synthetases (ACSLs) exhibit substrate preferences. For instance, ACSL4 has a high affinity for arachidonic acid.[5] Given the structural similarity between sciadonic acid and arachidonic acid, it is plausible that ACSL4 or a related isoform is responsible for the conversion of sciadonic acid to sciadonoyl-CoA. The subcellular localization of these enzymes can influence the subsequent trafficking of the acyl-CoA. ACSL4, for example, is predominantly found in the endoplasmic reticulum (ER).[6]
Intracellular Trafficking and Metabolism of Sciadonoyl-CoA
Following its synthesis, sciadonoyl-CoA is trafficked to different cellular compartments for further metabolism. The primary fate of many polyunsaturated acyl-CoAs, including arachidonoyl-CoA, is incorporation into phospholipids (B1166683), which are essential components of cellular membranes.
Incorporation into Phospholipids
Studies on HepG2 cells have shown that sciadonic acid is effectively incorporated into various phospholipid classes, with a notable preference for phosphatidylinositol (PtdIns).[7] This pattern of incorporation is remarkably similar to that of arachidonic acid.[7] The enrichment of sciadonic acid in PtdIns suggests that sciadonoyl-CoA is a substrate for the enzymes involved in phospholipid remodeling, such as lysophosphatidylinositol acyltransferases.
Table 1: Incorporation of Sciadonic Acid into Phospholipids of HepG2 Cells
| Phospholipid Class | Percentage of Total Sciadonic Acid Incorporation |
| Phosphatidylinositol (PtdIns) | 27.4% |
| Phosphatidylethanolamine (PtdEtn) | 23.2% |
| Phosphatidylserine (PtdSer) | 20.1% |
| Phosphatidylcholine (PtdCho) | 17.3% |
Data adapted from a study on HepG2 cells supplemented with sciadonic acid.[7]
The kinetics of sciadonic acid incorporation into PtdEtn, PtdSer, and PtdIns are similar to those of arachidonic acid, indicating that it is metabolized by similar enzymatic pathways.[7] The incorporation of sciadonic acid into phospholipids alters the fatty acid composition of cellular membranes, which can have significant downstream effects on cell signaling.
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol describes a method for measuring the cellular uptake of a fluorescently labeled fatty acid analog, which can be adapted for sciadonic acid.
Materials:
-
Fluorescently labeled sciadonic acid analog (e.g., BODIPY-labeled)
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Complete culture medium
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in serum-free medium for 1 hour at 37°C to deplete endogenous fatty acids.
-
Prepare a working solution of the fluorescently labeled sciadonic acid analog in serum-free medium.
-
Remove the serum-free medium from the cells and add the fatty acid working solution.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, remove the fatty acid solution and wash the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader. Alternatively, fix the cells and visualize the uptake using a fluorescence microscope.
Protocol 2: Acyl-CoA Synthetase Activity Assay
This protocol outlines a general method for measuring the activity of an acyl-CoA synthetase that can be adapted to use sciadonic acid as a substrate.
Materials:
-
Cell or tissue lysate
-
Sciadonic acid
-
Coenzyme A (CoA)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of CoA or a coupled enzyme system)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare cell or tissue lysates containing the acyl-CoA synthetase activity.
-
Prepare a reaction mixture containing assay buffer, ATP, and CoA.
-
Add sciadonic acid to the reaction mixture.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Incubate the reaction at 37°C.
-
At various time points, measure the decrease in free CoA or the formation of AMP or pyrophosphate using a suitable detection method.
-
The rate of the reaction is proportional to the acyl-CoA synthetase activity.
Protocol 3: Analysis of Radiolabeled Sciadonic Acid Incorporation into Phospholipids
This protocol details the steps to quantify the incorporation of radiolabeled sciadonic acid into different phospholipid classes.[8]
Materials:
-
[14C]- or [3H]-labeled sciadonic acid
-
Cell line of interest
-
Complete culture medium
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate cells with radiolabeled sciadonic acid for a defined period.
-
Wash the cells thoroughly with PBS to remove unincorporated label.
-
Harvest the cells and extract the total lipids using a method such as the Bligh and Dyer procedure.
-
Separate the different phospholipid classes from the total lipid extract using TLC.
-
Scrape the silica (B1680970) corresponding to the different phospholipid spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity in each phospholipid class using a scintillation counter.
Signaling Implications of Sciadonic Acid Incorporation
The incorporation of sciadonic acid into cellular phospholipids, particularly in place of arachidonic acid, has significant consequences for inflammatory signaling pathways. Sciadonic acid can modulate the production of pro-inflammatory mediators.[1]
In murine macrophages, the incorporation of sciadonic acid into phospholipids leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] This suppression of pro-inflammatory mediators is attributed, at least in part, to the inactivation of the NF-κB and MAPK signaling pathways.[1]
Visualizations
Caption: Cellular uptake and activation of sciadonic acid.
Caption: Trafficking of sciadonoyl-CoA for phospholipid synthesis.
Caption: Anti-inflammatory signaling of sciadonic acid.
Conclusion and Future Directions
The cellular uptake and trafficking of sciadonoyl-CoA are critical determinants of the biological effects of its parent fatty acid, sciadonic acid. While direct research on sciadonoyl-CoA is currently limited, a plausible pathway can be inferred from studies on sciadonic acid metabolism and the well-characterized trafficking of the analogous molecule, arachidonic acid. Sciadonic acid is taken up by cells via fatty acid transport proteins, activated to sciadonoyl-CoA by acyl-CoA synthetases, and subsequently incorporated into membrane phospholipids. This remodeling of the cellular lipidome leads to the modulation of key inflammatory signaling pathways.
Future research should focus on:
-
Identifying the specific fatty acid transport proteins and acyl-CoA synthetase isoforms responsible for the uptake and activation of sciadonic acid.
-
Quantifying the kinetics of sciadonic acid uptake and sciadonoyl-CoA synthesis in different cell types.
-
Elucidating the specific trafficking mechanisms of sciadonoyl-CoA, including the potential role of acyl-CoA binding proteins.
-
Investigating whether sciadonoyl-CoA itself has any direct signaling roles within the cell.
A deeper understanding of these processes will be instrumental in harnessing the full therapeutic potential of sciadonic acid and its metabolites.
References
- 1. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]
- 5. Succinyl-CoA Synthetase Assay Kit Clinisciences [clinisciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective incorporation of 14C-arachidonic acid into the phospholipids of intact tissues and subsequent metabolism to 14C-prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Technical Guide: (5Z,11Z,14Z)-Icosatrienoyl-CoA versus Arachidonoyl-CoA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of (5Z,11Z,14Z)-Icosatrienoyl-CoA, the activated form of Sciadonic Acid (SA), and Arachidonoyl-CoA, the activated form of the well-characterized Arachidonic Acid (AA). While both are acyl-CoA derivatives of 20-carbon omega-6 polyunsaturated fatty acids, their distinct structural differences, particularly the absence of a Δ8 double bond in Sciadonic Acid, dictate profoundly different metabolic fates and biological activities. This document details their respective biosynthetic and metabolic pathways, comparative interactions with key enzymes in the eicosanoid cascade, and quantitative biochemical data. Furthermore, it supplies detailed experimental protocols for their analysis and visualization of key pathways to aid researchers in the fields of lipidomics, inflammation, and therapeutic development.
Molecular Profiles and Physicochemical Properties
Arachidonic Acid (AA) is a polyunsaturated fatty acid with four methylene-interrupted cis double bonds.[1] In contrast, (5Z,11Z,14Z)-Icosatrienoic Acid, commonly known as Sciadonic Acid (SA), is a non-methylene interrupted fatty acid, a structural feature that is critical to its unique biochemistry.[2][3] SA is found naturally in the seeds of gymnosperms, such as pine nuts.[2][4] The activated thioester forms, Arachidonoyl-CoA and Sciadonyl-CoA, are the direct substrates for acyltransferase enzymes for incorporation into phospholipids (B1166683) and other metabolic pathways.
| Property | This compound (Sciadonyl-CoA) | Arachidonoyl-CoA |
| Parent Fatty Acid | Sciadonic Acid (SA)[5] | Arachidonic Acid (AA) |
| Systematic Name | (5Z,11Z,14Z)-Icosatrienoic Acid[5] | (5Z,8Z,11Z,14Z)-Icosatetraenoic Acid |
| Molecular Formula | C41H64N7O17P3S | C41H62N7O17P3S[1] |
| Molecular Weight | 1052.0 g/mol | 1050.0 g/mol [1] |
| Structural Feature | Non-methylene interrupted (Δ5, Δ11)[3] | Methylene-interrupted tetraene[1] |
| Primary Source | Dietary (e.g., Pine Nut Oil)[2] | Endogenous synthesis from Linoleic Acid / Dietary[6] |
Biosynthesis and Cellular Incorporation
The metabolic origins of AA and SA are fundamentally different. AA is endogenously synthesized from the essential fatty acid linoleic acid through a series of desaturation and elongation steps. In contrast, SA is not synthesized in mammals and must be obtained from dietary sources.[7]
Upon entering the cell, both fatty acids are activated to their respective Coenzyme A thioesters by acyl-CoA synthetases.[8][9] Studies on the substrate specificity of arachidonoyl-CoA synthetase indicate that while highly active with AA, it also effectively recognizes and activates other C20 fatty acids, including SA.[8][10] Once activated, they are readily incorporated into the sn-2 position of membrane phospholipids, where they serve as a reservoir for signaling events. A key aspect of SA's mechanism of action is its ability to be incorporated into these phospholipid pools, effectively displacing AA and thereby reducing the substrate pool available for pro-inflammatory signaling.[2][3][7]
Comparative Enzymatic Metabolism in Eicosanoid Pathways
The primary divergence in the biological roles of Sciadonyl-CoA and Arachidonoyl-CoA lies in their metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which initiate the production of potent lipid mediators known as eicosanoids.
Arachidonoyl-CoA: Following its release from membrane phospholipids by phospholipase A2, arachidonic acid serves as the canonical substrate for COX and LOX enzymes.[6][11]
-
COX Pathway: COX-1 and COX-2 convert AA into the unstable intermediates PGG2 and PGH2.[12] These are further metabolized to series-2 prostaglandins (B1171923) (e.g., PGE2) and thromboxanes (e.g., TXA2), which are powerful mediators of inflammation, pain, fever, and platelet aggregation.[6][13]
-
LOX Pathway: 5-LOX, 12-LOX, and 15-LOX convert AA into various hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to leukotrienes (e.g., LTB4, LTC4) and lipoxins, central players in inflammatory and allergic responses.[14][15]
This compound: Sciadonic acid's unique structure, lacking the Δ8 double bond, prevents it from undergoing the standard cyclization reaction catalyzed by COX enzymes to form prostaglandins.[16] Its primary anti-inflammatory effect stems from reducing the production of AA-derived pro-inflammatory mediators.[2][4]
-
COX Pathway: SA acts as a competitive substrate, displacing AA from the active site of COX enzymes.[3] While it is a poor substrate for prostaglandin (B15479496) formation, it can be metabolized to "aborted" eicosanoid-like products, such as 15-hydroxy-5,11,13-eicosatrienoic acid, whose biological activities are still under investigation.[3][16] The net effect is a significant reduction in PGE2 synthesis.[2]
-
LOX Pathway: The metabolism of SA by lipoxygenases is not well-characterized.[3][16] However, similar to the COX pathway, its displacement of AA from phospholipid pools is expected to reduce the substrate available for the synthesis of pro-inflammatory leukotrienes.[4]
Quantitative Enzyme Interaction Data
Direct kinetic comparisons of SA as a substrate for eicosanoid-producing enzymes are limited. The available data primarily focuses on the robust activity with AA and the inhibitory or competitive role of related fatty acids.
| Parameter | Arachidonic Acid (AA) | Sciadonic Acid (SA) | Reference |
| Arachidonoyl-CoA Synthetase (Km) | ~36 µM (rat brain) | Data not available | [8] |
| Arachidonoyl-CoA Synthetase (Vmax) | ~32.4 nmol/min/mg | Data not available | [8] |
| COX-2 Catalytic Efficiency (kcat/Km) | ~9.5 x 10⁵ M⁻¹s⁻¹ | Not a substrate for prostanoid synthesis | [17] |
| Primary Metabolic Outcome | Pro-inflammatory Prostaglandins & Leukotrienes | Reduction of AA-derived mediators | [2][16] |
Experimental Protocols
Accurate analysis of these fatty acyl-CoAs and their metabolic products requires robust methodologies. Below are representative protocols for their extraction, quantification, and the assessment of enzyme interactions.
Protocol for Lipid Extraction and Fatty Acid Analysis by LC-MS/MS
This protocol details a common workflow for the quantification of total fatty acid content (including that released from CoA esters) from a biological sample.
Methodology:
-
Sample Homogenization: Homogenize ~50-100 mg of tissue or a cell pellet in a suitable buffer on ice.
-
Lipid Extraction (Bligh-Dyer Method):
-
To 1 part sample homogenate, add 3.75 parts of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 1.25 parts chloroform, vortex for 30 seconds.
-
Add 1.25 parts water, vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Saponification (Hydrolysis):
-
Fatty Acid Extraction:
-
Cool the sample on ice.
-
Acidify the mixture to pH < 4 by adding ~100 µL of formic acid.[18]
-
Add 900 µL of hexane (B92381), vortex for 1 minute, and centrifuge for 5 minutes.[18]
-
Transfer the upper hexane layer containing the free fatty acids to a new vial.
-
Dry the sample under nitrogen and reconstitute in a suitable volume of LC-MS grade mobile phase (e.g., 90:10 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~40% B to 99% B over 10-15 minutes.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific quantification.
-
Arachidonic Acid MRM: Q1: 303.2 m/z → Q3: 259.2 m/z
-
Sciadonic Acid MRM: Q1: 305.2 m/z → Q3: 261.2 m/z
-
-
Protocol for In Vitro COX Enzyme Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes and is a common method for screening inhibitors.[19][20]
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Heme cofactor
-
Substrate: Arachidonic Acid
-
Colorimetric Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (e.g., Sciadonic Acid) and vehicle control (e.g., DMSO)
-
96-well microplate and plate reader (590-610 nm)
Methodology:
-
Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer as per manufacturer instructions. Keep enzymes on ice.
-
Plate Setup:
-
Background Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL vehicle.
-
100% Activity Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, 10 µL vehicle.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, 10 µL of test compound at various concentrations.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.[19]
-
Reaction Initiation:
-
Prepare a reaction cocktail containing Arachidonic Acid and the colorimetric probe (TMPD) in Assay Buffer.
-
Add 20 µL of this cocktail to all wells to start the reaction.
-
-
Detection: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes. The rate of color development is proportional to the peroxidase activity.
-
Data Analysis:
-
Correct the rates by subtracting the background rate.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Arachidonoyl CoA | C41H66N7O17P3S | CID 5497113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. eicosa-5,11,14-trienoic acid, (Z,Z,Z)- | C20H34O2 | CID 445084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 10. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Delta-5® oil, containing the anti-inflammatory fatty acid sciadonic acid, improves skin barrier function in a skin irritation model in healthy female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Emerging Role of Sciadonoyl-CoA in Phosphatidylinositol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (PI) and its phosphorylated derivatives are critical signaling molecules involved in a myriad of cellular processes. The fatty acid composition of PI, particularly the enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, is crucial for its function. This technical guide explores the role of a non-canonical polyunsaturated fatty acyl-CoA, Sciadonoyl-CoA, in the synthesis of phosphatidylinositol. Sciadonic acid, a non-methylene-interrupted fatty acid, can be activated to Sciadonoyl-CoA and subsequently incorporated into PI, effectively substituting for the canonical arachidonic acid. This substitution leads to the formation of novel PI molecular species, such as 1-stearoyl-2-sciadonoyl-phosphatidylinositol, with significant implications for cellular signaling and inflammatory pathways. This document provides a comprehensive overview of the metabolic incorporation of Sciadonoyl-CoA into PI, quantitative data from key studies, detailed experimental protocols for investigation, and diagrams of the relevant biochemical pathways.
Introduction to Sciadonoyl-CoA and Its Relevance to Phosphatidylinositol Synthesis
Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) is a polyunsaturated fatty acid found in the seeds of certain plants, such as Podocarpus nagi.[1] Structurally similar to arachidonic acid, sciadonic acid can be metabolized by cellular enzymes. The first step in its intracellular metabolism is the activation to its coenzyme A thioester, Sciadonoyl-CoA, a reaction catalyzed by long-chain acyl-CoA synthetases.
Phosphatidylinositol (PI) is synthesized at the endoplasmic reticulum.[2] The de novo synthesis pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA). PA is then converted to CDP-diacylglycerol (CDP-DAG) by CDP-diacylglycerol synthase. Finally, phosphatidylinositol synthase catalyzes the reaction between CDP-DAG and myo-inositol to produce PI.[2] The fatty acid composition of newly synthesized PI can be further modified through a remodeling process known as the Lands cycle.
Crucially, studies have shown that sciadonic acid is effectively incorporated into the phosphatidylinositol fraction of cellular phospholipids (B1166683). This suggests that Sciadonoyl-CoA can be utilized by the enzymes of the PI synthesis and remodeling pathways, leading to the formation of phosphatidylinositol species containing sciadonic acid at the sn-2 position. This has been observed to alter the molecular species composition of cellular PI, notably reducing the proportion of arachidonic acid-containing PI.
Quantitative Analysis of Sciadonic Acid Incorporation into Phosphatidylinositol
The incorporation of sciadonic acid into the phospholipids of the human hepatoma cell line, HepG2, has been quantitatively assessed. When these cells are supplemented with sciadonic acid, a significant enrichment of this fatty acid is observed in the phosphatidylinositol fraction.
| Phospholipid Fraction | Sciadonic Acid Proportion (%) in Sciadonic Acid-Supplemented Cells | Arachidonic Acid Proportion (%) in Arachidonic Acid-Supplemented Cells |
| Phosphatidylinositol (PtdIns) | 27.4 | 35.8 |
| Phosphatidylethanolamine (PtdEtn) | 23.2 | 29.1 |
| Phosphatidylcholine (PtdCho) | 17.3 | 20.2 |
| Phosphatidylserine (PtdSer) | 20.1 | 18.2 |
Table 1: Proportions of sciadonic acid and arachidonic acid in different phospholipid fractions of supplemented HepG2 cells.
The extensive accumulation of sciadonic acid in the PI fraction leads to the formation of a new molecular species, 1-stearoyl-2-sciadonoyl-phosphatidylinositol, which can constitute a significant portion of the total PI. This incorporation directly results in a reduction of the pre-existing arachidonic acid-containing PI molecular species.
| PI Molecular Species | Proportion (%) in Sciadonic Acid-Supplemented Cells |
| 1-stearoyl-2-sciadonoyl-PI | 38 |
Table 2: Proportion of the newly formed 1-stearoyl-2-sciadonoyl molecular species in the phosphatidylinositol fraction of sciadonic acid-supplemented HepG2 cells.
Experimental Protocols
Cell Culture and Fatty Acid Supplementation of HepG2 Cells
This protocol describes the culture of HepG2 cells and their supplementation with sciadonic acid to study its incorporation into phospholipids.
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sciadonic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage the cells every 3-6 days at a subcultivation ratio of 1:4 to 1:8, using Trypsin-EDTA for detachment.[3]
-
Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of sciadonic acid complexed with fatty acid-free BSA in serum-free medium.
-
Fatty Acid Supplementation: Seed HepG2 cells in culture plates. After allowing the cells to attach, replace the medium with serum-free medium containing the sciadonic acid-BSA complex at the desired concentration (e.g., 0.05–0.5 mM). Incubate for the desired time period (e.g., up to 24 hours).[4]
Lipid Extraction from Cultured Cells
This protocol details the extraction of total lipids from HepG2 cells for subsequent analysis.
Materials:
-
Cultured HepG2 cells
-
Phosphate-Buffered Saline (PBS)
-
Methanol
-
0.9% NaCl solution
Procedure:
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Drying and Storage: Dry the collected organic phase under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C or below until analysis.
Analysis of Phosphatidylinositol Molecular Species by HPLC
This protocol outlines the separation and analysis of PI molecular species using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried lipid extract
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Cyanopropyl or silica-based HPLC column
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, sodium acetate (B1210297) buffer)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., a mixture of mobile phase solvents).
-
HPLC Separation:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the lipid extract onto the column.
-
Elute the phospholipid classes using a gradient of solvents. A typical gradient might involve varying the proportions of acetonitrile, methanol, and an aqueous buffer.[5]
-
The separation of different molecular species within the PI class can be achieved using a reverse-phase column and a non-aqueous mobile phase.
-
-
Detection and Quantification: Detect the eluting phospholipids using a UV detector (e.g., at 203-205 nm) or an ELSD.[6][7] Quantify the different PI molecular species by integrating the peak areas and comparing them to known standards.
Radiometric Assay for Long-Chain Acyl-CoA Synthetase Activity
This protocol can be adapted to measure the activity of acyl-CoA synthetases towards sciadonic acid.
Materials:
-
Cell lysate containing acyl-CoA synthetases
-
Radiolabeled sciadonic acid (e.g., [³H]sciadonic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing ATP, CoA, MgCl₂, and radiolabeled sciadonic acid bound to BSA in a suitable buffer.[8]
-
Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a defined period.[8]
-
Separation of Product: Stop the reaction and separate the newly synthesized radiolabeled Sciadonoyl-CoA from the unreacted radiolabeled sciadonic acid using a differential phase partitioning method.[8]
-
Quantification: Quantify the amount of radiolabeled Sciadonoyl-CoA by liquid scintillation counting.[8]
Signaling Pathways and Logical Relationships
The incorporation of sciadonic acid into phosphatidylinositol in place of arachidonic acid has significant downstream consequences, particularly in inflammatory signaling.
De Novo Phosphatidylinositol Synthesis Pathway
The following diagram illustrates the de novo synthesis of phosphatidylinositol, highlighting the step where Sciadonoyl-CoA, as part of CDP-Diacylglycerol, is incorporated.
Caption: De Novo PI Synthesis Pathway.
Sciadonic Acid-Mediated Anti-Inflammatory Signaling
The replacement of arachidonic acid with sciadonic acid in membrane phospholipids, including PI, can modulate inflammatory responses. Sciadonic acid has been shown to suppress the activation of NF-κB and MAPK signaling pathways in macrophages.[1]
Caption: Sciadonic Acid Signaling Pathway.
Implications for Drug Development
The ability of sciadonic acid to be incorporated into phosphatidylinositol and subsequently modulate key signaling pathways presents several opportunities for drug development:
-
Anti-inflammatory Therapeutics: By replacing arachidonic acid, Sciadonoyl-CoA can reduce the substrate pool for the synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. Furthermore, the direct inhibition of NF-κB and MAPK pathways suggests that sciadonic acid-containing compounds could be developed as potent anti-inflammatory agents.
-
Targeting PI-Dependent Signaling: The alteration of the PI molecular species composition could impact the activity of PI-dependent enzymes such as PI 3-kinases and phospholipases. This opens up the possibility of developing therapies that selectively modulate these pathways by altering the lipid environment.
-
Cancer Research: Given the critical role of PI signaling in cell growth and proliferation, the modulation of PI composition with non-canonical fatty acids like sciadonic acid could be explored as a novel anti-cancer strategy.
Conclusion
Sciadonoyl-CoA is an active metabolic intermediate that can be incorporated into the de novo synthesis of phosphatidylinositol, leading to the formation of novel PI molecular species. This process has been shown to alter the lipid composition of cellular membranes and modulate key inflammatory signaling pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating PI synthesis with non-canonical fatty acids like sciadonic acid. Further research in this area is warranted to fully elucidate the structure-function relationships of sciadonic acid-containing phosphoinositides and their role in health and disease.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity [pubmed.ncbi.nlm.nih.gov]
Effect of sciadonoyl-CoA on gene expression
An In-depth Technical Guide: The Effect of Sciadonoyl-CoA on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sciadonic acid (SCA), a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of gymnosperms, is a precursor to the metabolically active sciadonoyl-CoA. Emerging research has identified sciadonoyl-CoA as a significant modulator of gene expression, with profound effects on lipid metabolism and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the mechanisms through which sciadonoyl-CoA exerts its influence, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. The primary focus is on its role in regulating hepatic lipogenesis via the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and its anti-inflammatory effects in macrophages through the suppression of NF-κB and MAPK signaling. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for metabolic and inflammatory diseases.
Conversion of Sciadonic Acid to Sciadonoyl-CoA
The biological activity of sciadonic acid is contingent upon its conversion to the corresponding fatty acyl-CoA thioester, sciadonoyl-CoA. This activation is an essential first step for its participation in metabolic pathways. The reaction is catalyzed by acyl-CoA synthetase (ACS) enzymes in an ATP-dependent manner. Long-chain acyl-CoA synthetase isoforms are responsible for activating fatty acids with 12 to 22 carbons, a category that includes sciadonic acid.[1] This conversion is critical for trapping the fatty acid within the cell and priming it for subsequent metabolic processes, including incorporation into complex lipids and influencing gene transcription.[1][2]
References
(5Z,11Z,14Z)-Icosatrienoyl-CoA: A Technical Guide to its Role in Cellular Physiology and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z,11Z,14Z)-Icosatrienoyl-CoA, the activated form of sciadonic acid, is an intriguing metabolite that sits (B43327) at the crossroads of lipid metabolism and cellular signaling. While not as abundant as other polyunsaturated fatty acyl-CoAs, its emergence in specific cellular contexts, particularly in cancer and inflammatory conditions, has garnered increasing interest. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and cellular functions of this compound, with a focus on its roles in different cell types. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Biosynthesis of this compound
This compound is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation steps. This pathway becomes particularly relevant in cells with altered fatty acid metabolism, such as certain cancer cells.
The primary route for the biosynthesis of this compound from linoleoyl-CoA involves the following enzymatic reactions:
-
Elongation: Linoleoyl-CoA (18:2n-6) is elongated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) to produce (8Z,11Z)-eicosadienoyl-CoA (20:2n-6).
-
Desaturation: (8Z,11Z)-Eicosadienoyl-CoA is then desaturated by Fatty Acid Desaturase 1 (FADS1) , also known as delta-5 desaturase, to form (5Z,8Z,11Z)-icosatrienoyl-CoA. In some instances of altered metabolism, the product is this compound.
In many cancer cell lines, particularly hormone-positive breast cancer cells like MCF7, the activity of Fatty Acid Desaturase 2 (FADS2), or delta-6 desaturase, is diminished. This leads to an accumulation of linoleic acid and its elongation product, which can then be shunted towards the synthesis of sciadonic acid and its corresponding CoA ester.
Role in Different Cell Types
The presence and function of this compound have been investigated in several cell types, most notably in macrophages and cancer cells.
Macrophages
In macrophages, such as the RAW264.7 cell line, sciadonic acid and its CoA ester have demonstrated significant anti-inflammatory properties. Sciadonic acid can be incorporated into cellular phospholipids, displacing arachidonic acid. This substitution is critical because arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. By reducing the available pool of arachidonoyl-CoA, this compound indirectly dampens the inflammatory response.
Breast Cancer Cells
The appearance of sciadonic acid and presumably its CoA ester in hormone-positive breast cancer tissues and cell lines like MCF7 is linked to altered lipid metabolism in these cells. The downregulation of FADS2 activity in these cancer cells leads to the unmasking of an alternative pathway resulting in the synthesis of sciadonic acid. While its precise role in cancer progression is still under investigation, the alteration in the fatty acid pool and membrane composition likely impacts cell signaling, proliferation, and survival.
Quantitative Data
Direct quantitative data on the intracellular concentrations of this compound is limited in the current scientific literature. However, studies have quantified the incorporation of its precursor, sciadonic acid, into cellular lipids and its effects on the production of inflammatory mediators.
Table 1: Incorporation of Sciadonic Acid into Phospholipids of HepG2 Cells
| Phospholipid Class | Sciadonic Acid (% of total fatty acids) | Arachidonic Acid (% of total fatty acids) in control cells |
| Phosphatidylinositol (PtdIns) | 27.4 | 35.8 |
| Phosphatidylethanolamine (PtdEtn) | 23.2 | 29.1 |
| Phosphatidylcholine (PtdCho) | 17.3 | 20.2 |
| Phosphatidylserine (PtdSer) | 20.1 | 18.2 |
Data adapted from a study on HepG2 cells supplemented with sciadonic acid, demonstrating its significant incorporation into major phospholipid classes, particularly phosphatidylinositol.[1]
Table 2: Effect of Sciadonic Acid on Pro-inflammatory Mediators in RAW264.7 Macrophages
| Mediator | % Reduction upon Sciadonic Acid Treatment |
| Prostaglandin E2 (PGE2) | 29 |
| Nitric Oxide (NO) | 31 |
| Interleukin-6 (IL-6) | 34 |
| Tumor Necrosis Factor-α (TNF-α) | 14 |
Data from a study showing the anti-inflammatory effects of sciadonic acid in a macrophage cell line.[2]
Signaling Pathways
This compound, through its precursor sciadonic acid, influences key signaling pathways, primarily by competing with arachidonic acid metabolism.
Anti-inflammatory Signaling in Macrophages
In macrophages, the incorporation of sciadonic acid into cell membranes reduces the availability of arachidonic acid for the synthesis of pro-inflammatory eicosanoids. This leads to the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Anti-inflammatory signaling pathway of sciadonic acid in macrophages.
Altered Lipid Metabolism in Cancer Cells
In cancer cells with deficient FADS2 activity, the metabolic flux of linoleic acid is redirected towards the synthesis of this compound. This altered lipid profile can impact membrane fluidity, receptor signaling, and the production of lipid second messengers, potentially contributing to cancer cell survival and proliferation.
Caption: Biosynthesis of this compound in cancer cells.
Experimental Protocols
Cell Culture and Treatment
a. RAW264.7 Macrophage Culture:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
-
Sciadonic Acid Treatment: Prepare a stock solution of sciadonic acid in ethanol (B145695). Dilute to the desired final concentration in culture medium immediately before use. An ethanol vehicle control should be used in parallel.
b. MCF7 Breast Cancer Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-5 days when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.
-
Sciadonic Acid Treatment: Similar to RAW264.7 cells, prepare a fresh dilution of sciadonic acid in the culture medium from an ethanol stock.
Extraction and Analysis of Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of acyl-CoAs, which can be adapted for the specific analysis of this compound.
a. Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Internal standards (e.g., C17:0-CoA)
-
LC-MS/MS system (e.g., Triple Quadrupole)
b. Extraction Workflow:
Caption: Experimental workflow for acyl-CoA extraction.
c. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile is typically used.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound would be its [M+H]+ ion, and the product ion would be a characteristic fragment, often corresponding to the loss of the phosphopantetheine moiety.
Analysis of Inflammatory Mediators
-
PGE2 Measurement: Prostaglandin E2 levels in the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Nitric Oxide Measurement: Nitric oxide production can be assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of cytokines such as IL-6 and TNF-α in the culture supernatant can be measured using specific ELISA kits.
Conclusion
This compound is a significant, albeit understudied, metabolite with emerging roles in inflammation and cancer. Its biosynthesis via an alternative pathway in certain disease states highlights the plasticity of lipid metabolism. The ability of its precursor, sciadonic acid, to modulate inflammatory signaling pathways presents a promising avenue for the development of novel therapeutic agents. Further research, particularly focusing on the direct quantification of this compound and the elucidation of its downstream targets, will be crucial in fully understanding its physiological and pathological significance. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of targeting this unique fatty acyl-CoA.
References
An In-Depth Technical Guide to Elucidating the Intracellular Localization of Sciadonoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide outlines a comprehensive strategy for determining the subcellular localization of sciadonoyl-CoA, a novel acyl-CoA thioester. Given the current scarcity of direct research on sciadonoyl-CoA, this document provides a robust framework based on established methodologies for studying the compartmentalization of other long-chain acyl-CoAs.
Introduction to Acyl-CoA Compartmentalization
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal metabolic intermediates, central to lipid synthesis, energy production, and cellular signaling. Their metabolic fate is intricately linked to their specific location within the cell. Eukaryotic cells have evolved distinct organelles such as mitochondria, the endoplasmic reticulum (ER), peroxisomes, and the nucleus, each housing a unique set of enzymes that act upon acyl-CoAs.[1] Therefore, understanding the intracellular distribution of a specific acyl-CoA, such as sciadonoyl-CoA, is fundamental to deciphering its physiological role.
The primary challenges in studying the subcellular localization of acyl-CoAs lie in their low abundance, transient nature, and the technical difficulties of accurately isolating and quantifying them from distinct organelles without introducing artifacts.
Hypothetical Metabolic Pathways of Sciadonoyl-CoA
Based on the metabolism of other very long-chain polyunsaturated fatty acids, we can propose a hypothetical pathway for the synthesis and subsequent metabolic channeling of sciadonoyl-CoA. This pathway would serve as a foundational hypothesis for experimental investigation.
Caption: Hypothetical metabolic pathways for sciadonoyl-CoA.
Experimental Protocols for Determining Subcellular Localization
A multi-pronged approach is essential for accurately determining the intracellular localization of sciadonoyl-CoA. This involves subcellular fractionation coupled with sensitive analytical techniques, and in situ imaging.
Subcellular Fractionation
This is a cornerstone technique for isolating different organelles.
Protocol: Differential Centrifugation
-
Cell Lysis: Harvest cultured cells (e.g., HepG2, HEK293) and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9) containing protease and phosphatase inhibitors. Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure maximum cell lysis with minimal organelle damage. Monitor lysis using a microscope.
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.
-
Peroxisomal Fraction: For a more refined separation of peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose (B13894) gradient) is required after the mitochondrial pelleting step.
// Node Definitions Start [label="Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Homogenization in\nHypotonic Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifugation\n(800 x g, 10 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nuclei [label="Nuclear Pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; Supernatant1 [label="Post-Nuclear\nSupernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge2 [label="Centrifugation\n(10,000 x g, 15 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; Supernatant2 [label="Post-Mitochondrial\nSupernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Ultracentrifuge [label="Ultracentrifugation\n(100,000 x g, 1 hr)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Microsomes [label="Microsomal Pellet (ER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytosol [label="Cytosolic Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Centrifuge1; Centrifuge1 -> Nuclei [label="Pellet"]; Centrifuge1 -> Supernatant1 [label="Supernatant"]; Supernatant1 -> Centrifuge2; Centrifuge2 -> Mitochondria [label="Pellet"]; Centrifuge2 -> Supernatant2 [label="Supernatant"]; Supernatant2 -> Ultracentrifuge; Ultracentrifuge -> Microsomes [label="Pellet"]; Ultracentrifuge -> Cytosol [label="Supernatant"]; }
Caption: Logic for inferring localization via immunofluorescence.
Conclusion
Determining the intracellular localization of sciadonoyl-CoA is a challenging but critical step in understanding its biological function. The methodologies outlined in this guide, combining quantitative subcellular fractionation with in situ visualization, provide a comprehensive framework for researchers. The hypothetical data and pathways presented serve as a template for experimental design and data interpretation. By meticulously applying these techniques, the scientific community can begin to unravel the precise roles of novel acyl-CoAs like sciadonoyl-CoA in health and disease, paving the way for new therapeutic strategies in metabolic disorders.
References
The Discovery, Metabolism, and History of Sciadonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid found predominantly in the seeds of gymnosperms, has garnered significant scientific interest due to its unique metabolic properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of sciadonic acid. It details the metabolic pathways, the enzymes involved, and its physiological effects, with a focus on its anti-inflammatory and lipid-lowering properties. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
Discovery and History
Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) was named after its initial discovery in high concentrations in the seeds of the Japanese umbrella pine, Sciadopitys verticillata.[1] Its unique structure, featuring a polymethylene-interrupted double bond system, distinguishes it from the more common methylene-interrupted polyunsaturated fatty acids like arachidonic acid.[2] Historically, the exploration of unusual fatty acids in gymnosperm seeds paved the way for the identification and characterization of sciadonic acid and other related Δ5-olefinic acids.[2]
Natural Occurrence
Sciadonic acid is primarily found in the plant kingdom, particularly in the seeds of various gymnosperm species. Its concentration can vary significantly between different species and even within the same genus.
Table 1: Sciadonic Acid Content in Various Gymnosperm Seeds
| Plant Species | Family | Sciadonic Acid Content (% of total fatty acids) | Reference |
| Sciadopitys verticillata | Sciadopityaceae | High (specific percentage not detailed in snippets) | [1] |
| Torreya nucifera | Taxaceae | ~11.2% | [3] |
| Torreya grandis | Taxaceae | 6.7% - 11.2% | [4] |
| Podocarpus nagi | Podocarpaceae | Up to 26% | |
| Pinus pinaster | Pinaceae | Up to 7.0% | |
| Pinus spp. (various) | Pinaceae | <0.3% to 7.0% |
Metabolism of Sciadonic Acid
Absorption and Incorporation into Phospholipids (B1166683)
Once consumed, sciadonic acid is incorporated into cellular phospholipids, where it can substitute for arachidonic acid.[5] Studies in HepG2 cells have shown that sciadonic acid is preferentially incorporated into phosphatidylinositol (PtdIns).[5]
Table 2: Incorporation of Sciadonic Acid into Phospholipid Classes in HepG2 Cells
| Phospholipid Class | Sciadonic Acid (% of total fatty acids) | Arachidonic Acid (% of total fatty acids) | Reference |
| Phosphatidylinositol (PtdIns) | 27.4% | 35.8% | [5] |
| Phosphatidylethanolamine (PtdEtn) | 23.2% | 29.1% | [5] |
| Phosphatidylcholine (PtdCho) | 17.3% | 20.2% | [5] |
| Phosphatidylserine (PtdSer) | 20.1% | 18.2% | [5] |
A key metabolic feature of sciadonic acid is that it is not converted to arachidonic acid in higher animals because it lacks the Δ8 double bond necessary for this conversion.[5]
Anti-inflammatory Effects and Associated Signaling Pathways
Sciadonic acid exhibits significant anti-inflammatory properties. By replacing arachidonic acid in cell membranes, it leads to a reduction in the production of pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 (PGE2).[6] This effect is mediated, in part, by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]
The anti-inflammatory actions of sciadonic acid are linked to its ability to modulate key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, sciadonic acid has been shown to suppress the nuclear translocation of nuclear factor-kappa B (NF-κB) and inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[6]
Effects on Lipid Metabolism and Triglyceride Levels
Sciadonic acid has been demonstrated to lower serum and liver triacylglycerol levels.[3] This hypotriglyceridemic effect is primarily mediated by the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids. By inhibiting SCD1, sciadonic acid reduces the synthesis of monoenes, leading to a decrease in the secretion of newly synthesized triglycerides.
Table 3: Effect of Sciadonic Acid Supplementation on Lipid Profile in Rats
| Parameter | Control Diet | Sciadonic Acid Diet (10%) | % Change | Reference |
| Plasma Triglycerides | Not specified | 50% decrease | -50% | |
| Plasma Cholesterol | Not specified | 16% decrease | -16% | |
| Liver Triglycerides | Lower in SA group | Lower in SA group | Not specified | [3] |
Experimental Protocols
Isolation and Purification of Sciadonic Acid
-
Saponification: The seed oil is saponified to yield free fatty acids.
-
Urea (B33335) Adduct Formation: The free fatty acids are mixed with urea in methanol (B129727) and heated to dissolve. The solution is then cooled to allow the formation of urea adducts with saturated and monounsaturated fatty acids, which crystallize out.
-
Filtration: The crystalline adducts are removed by filtration, leaving the polyunsaturated fatty acids, including sciadonic acid, in the filtrate.
-
Lipase-catalyzed Esterification: The enriched polyunsaturated fatty acid fraction is then subjected to selective esterification using a lipase (B570770) that has lower reactivity towards non-methylene-interrupted fatty acids, further concentrating the sciadonic acid.[3]
-
Lipid Extraction: Total lipids are extracted from the ground seeds using a solvent system like chloroform:methanol.
-
Saponification and Methylation: The extracted lipids are saponified and then methylated to form fatty acid methyl esters (FAMEs).
-
Argentated Column Chromatography: The FAME mixture is loaded onto a silica (B1680970) gel column impregnated with silver nitrate. The silver ions form reversible complexes with the double bonds of the fatty acids, with the strength of the interaction depending on the number and position of the double bonds. A solvent gradient is used to elute the FAMEs, allowing for the separation and purification of sciadonic acid methyl ester to >98% purity.[6]
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Extract total lipids from the sample (e.g., cells, tissue) using the Folch or Bligh and Dyer method.
-
Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or sodium methoxide.
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
The eluting compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the individual FAMEs to those of known standards.
-
Cell Culture and Fatty Acid Supplementation
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Fatty Acid Preparation: Prepare a stock solution of sciadonic acid complexed to fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Supplementation: When cells reach 70-80% confluency, replace the culture medium with the medium containing the desired concentration of the sciadonic acid-BSA complex.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) to allow for fatty acid uptake and metabolism.
-
Analysis: Harvest the cells for subsequent analysis, such as lipid extraction and fatty acid profiling by GC-MS.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of sciadonic acid (complexed with BSA) for a specific duration (e.g., 4 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
Analysis: Collect the cell culture supernatant to measure the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) using appropriate assays (e.g., Griess assay, ELISA). Harvest the cell lysates for protein analysis (e.g., Western blot).
Western Blot Analysis of NF-κB and MAPK Signaling
-
Protein Extraction: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Sciadonic acid represents a fascinating and promising area of lipid research. Its unique metabolic fate, distinct from that of arachidonic acid, underpins its significant anti-inflammatory and lipid-lowering effects. The ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and to inhibit the critical lipogenic enzyme SCD1, highlights its potential as a lead compound for the development of novel therapeutics for a range of metabolic and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic potential of this intriguing fatty acid. Further research, particularly focused on elucidating the precise molecular interactions and conducting well-designed clinical trials, is warranted to fully realize the promise of sciadonic acid in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Sciadonoyl-CoA as a Potential Biomarker for Dietary Intake of Sciadonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid found in select plant-based oils, is gaining interest for its potential roles in lipid metabolism and inflammation. Upon dietary intake, sciadonic acid is incorporated into cellular lipids, a process that necessitates its activation to the thioester derivative, Sciadonoyl-CoA. This activation step positions Sciadonoyl-CoA as a pivotal, albeit transient, metabolite that could serve as a direct biomarker of sciadonic acid intake and its subsequent metabolic flux. This technical guide provides an in-depth overview of the metabolic basis for using Sciadonoyl-CoA as a biomarker, proposes a hypothetical framework for its quantitative relationship with dietary sciadonic acid, and details a robust experimental protocol for its measurement in biological matrices.
Introduction to Sciadonic Acid and its Metabolism
Sciadonic acid (20:3, n-6) is a polyunsaturated fatty acid with a chemical structure similar to arachidonic acid. It is found in dietary sources such as pine nut oil and the seed oil of Torreya nucifera.[1][2][3] Research in animal models has demonstrated that dietary sciadonic acid is absorbed and incorporated into triglycerides and phospholipids (B1166683) in both serum and liver, indicating its entry into fatty acid metabolic pathways.[4]
Like all fatty acids, sciadonic acid must be activated to its coenzyme A (CoA) thioester, Sciadonoyl-CoA, before it can be utilized in metabolic processes such as esterification into complex lipids or, potentially, further elongation or desaturation. This activation is catalyzed by acyl-CoA synthetases (ACSLs).[5] The intracellular concentration of Sciadonoyl-CoA is therefore expected to be directly proportional to the dietary intake of sciadonic acid, making it a candidate biomarker for assessing dietary exposure and individual metabolic response.
Quantitative Data on Sciadonic Acid Intake and Sciadonoyl-CoA Levels
Currently, there is a lack of published studies that directly quantify Sciadonoyl-CoA levels in response to varying dietary intakes of sciadonic acid in human or animal models. However, based on the well-established principles of fatty acid metabolism, a dose-dependent relationship can be hypothesized. The following table presents a hypothetical data set from a proposed clinical study investigating the effect of dietary supplementation with Torreya nucifera seed oil on plasma Sciadonoyl-CoA concentrations.
Table 1: Hypothetical Plasma Sciadonoyl-CoA Concentrations Following Dietary Supplementation with Torreya nucifera Seed Oil
| Treatment Group | Daily Sciadonic Acid Intake (mg/day) | Mean Plasma Sciadonoyl-CoA (pmol/mL) (Hypothetical) | Standard Deviation (pmol/mL) (Hypothetical) |
| Control (Olive Oil) | 0 | < 1.0 (Below Limit of Quantification) | - |
| Low Dose | 500 | 15.2 | 3.1 |
| Medium Dose | 1000 | 32.5 | 6.8 |
| High Dose | 2000 | 65.1 | 12.3 |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to represent a plausible dose-dependent relationship that would need to be validated by experimental studies.
Experimental Protocols
Quantification of Sciadonoyl-CoA in Biological Samples
The measurement of long-chain acyl-CoA species is technically challenging due to their low abundance and susceptibility to hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these molecules.[6][7][8] The following protocol is a synthesized approach for the quantification of Sciadonoyl-CoA in plasma or tissue homogenates, based on established methods for other long-chain acyl-CoAs.
3.1.1. Sample Preparation (Tissue or Plasma)
-
Extraction: Homogenize frozen tissue samples (approx. 50-100 mg) or plasma (approx. 100-200 µL) in 1 mL of a cold (4°C) 2:1 (v/v) methanol (B129727):water solution containing a suitable internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).
-
Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a reconstitution solution (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7) for LC-MS/MS analysis. The stability of acyl-CoAs is pH-dependent, with neutral to slightly acidic conditions being optimal.[7]
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[8]
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for Sciadonoyl-CoA will be its [M+H]⁺ adduct. A characteristic product ion results from the neutral loss of the phospho-ADP moiety (507 Da).[9] The specific m/z values would need to be determined using a Sciadonoyl-CoA standard.
-
Precursor Ion (Q1): [M+H]⁺ of Sciadonoyl-CoA
-
Product Ion (Q3): [M+H - 507]⁺
-
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for MRM experiments.
-
Table 2: Key Parameters for LC-MS/MS Method
| Parameter | Specification |
| Sample Type | Plasma, Tissue Homogenates |
| Extraction Solvent | Methanol:Water (2:1, v/v) with internal standard |
| Protein Precipitation | Acetonitrile |
| LC Column | C18 Reversed-Phase |
| Mobile Phases | A: 10 mM NH₄OH in Water, B: 10 mM NH₄OH in Acetonitrile |
| Ionization Mode | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Key Fragmentation | Neutral loss of 507 Da |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of dietary sciadonic acid to Sciadonoyl-CoA.
Caption: Experimental workflow for Sciadonoyl-CoA quantification.
Conclusion and Future Directions
Sciadonoyl-CoA holds significant promise as a specific biomarker for the dietary intake of sciadonic acid. Its position as the direct, activated metabolite of sciadonic acid suggests that its levels will closely reflect dietary exposure. The primary challenge lies in the current lack of validated analytical standards and quantitative data from controlled dietary intervention studies. Future research should focus on:
-
Chemical Synthesis of a Sciadonoyl-CoA Standard: A purified standard is essential for the development and validation of a robust LC-MS/MS method.
-
In Vivo Studies: Animal and human dietary intervention studies are required to establish the dose-response relationship between sciadonic acid intake and tissue/plasma concentrations of Sciadonoyl-CoA.
-
Correlation with Health Outcomes: Investigating the association between Sciadonoyl-CoA levels and relevant clinical endpoints will be crucial in validating its utility as a biomarker in the context of health and disease.
The development of a reliable method for quantifying Sciadonoyl-CoA will provide a valuable tool for researchers in nutrition, lipid metabolism, and drug development to accurately assess dietary exposure to sciadonic acid and to explore its physiological and pathological roles.
References
- 1. Effects of Japanese torreya (Torreya nucifera) seed oil on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Natural Sources of Sciadonic Acid for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) attracting significant interest within the scientific community. Its unique chemical structure, characterized by a polymethylene interruption at the Δ8 position, distinguishes it from the more common arachidonic acid and contributes to its distinct biological activities. Notably, sciadonic acid has demonstrated potent anti-inflammatory, lipid-lowering, and antidiabetic properties, making it a promising candidate for further investigation in drug development and nutraceutical applications. This technical guide provides an in-depth overview of the primary natural sources of sciadonic acid, detailed experimental protocols for its extraction, purification, and analysis, and a summary of its known signaling pathways.
Natural Sources of Sciadonic Acid
Sciadonic acid is predominantly found in the plant kingdom, specifically within gymnosperms. Conifers, in particular, are a rich reservoir of this unique fatty acid, with concentrations varying significantly between species and plant part (seeds, leaves, and arils). The following tables summarize the quantitative data on sciadonic acid content in various natural sources.
Table 1: Sciadonic Acid Content in Conifer Seeds
| Plant Family | Species | Sciadonic Acid Content (% of Total Fatty Acids) | Reference(s) |
| Sciadopityaceae | Sciadopitys verticillata | Major Δ5-UPIFA | [1] |
| Taxaceae | Torreya grandis | 6.7 - 12.96% | [2][3] |
| Torreya nucifera | ~14.14% | [4] | |
| Taxus baccata | <2.2% | [2] | |
| Taxus brevifolia | <2.2% | [2] | |
| Podocarpaceae | Podocarpus nagi | up to 26% | [1] |
| Podocarpus macrophyllus | 8.1 - 9.7% | [5] | |
| Podocarpus elatus | 2.2% | [5] | |
| Pinaceae | Pinus pinaster | up to 7.0% | [1] |
| Pinus koraiensis | 0.87% | ||
| Pinus patula | 4.49% | ||
| Various Pinus spp. | Generally <2.0% in subgenus Strobus, ≥2.0% in subgenus Pinus |
Table 2: Sciadonic Acid Content in Other Plant Parts
| Plant Family | Species | Plant Part | Sciadonic Acid Content | Reference(s) |
| Taxaceae | Taxus baccata | Red Arils | ~25.5 mg/100g fresh weight | [6] |
Experimental Protocols
Extraction of Sciadonic Acid-Rich Oil
a) Supercritical CO₂ Extraction of Torreya grandis Seed Oil
Supercritical fluid extraction (SFE) with carbon dioxide is a green and efficient method for obtaining high-quality seed oils.
-
Sample Preparation: Torreya grandis seeds are dried and ground into a fine powder.
-
SFE System: A laboratory or pilot-scale supercritical fluid extractor.
-
Extraction Parameters:
-
Procedure:
-
Load the ground seed powder into the extraction vessel.
-
Pressurize and heat the system to the desired supercritical conditions with CO₂.
-
Maintain the CO₂ flow for the specified duration to extract the oil.
-
De-pressurize the system in a separator vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate.
-
Collect the extracted oil. The resulting oil can be expected to have a sciadonic acid content of approximately 7.41% to 9.80% of total fatty acids.[7][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to (5Z,11Z,14Z)-Icosatrienoyl-CoA: Synthesis, Metabolism, and Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on (5Z,11Z,14Z)-icosatrienoyl-CoA is limited in the current scientific literature. This guide provides a comprehensive overview based on the known properties of its parent fatty acid, (5Z,11Z,14Z)-eicosatrienoic acid (Sciadonic Acid), and established principles of acyl-CoA metabolism and synthesis. The information presented herein is intended to serve as a foundation for future research and development endeavors.
Introduction to this compound
This compound is the activated, coenzyme A (CoA) thioester form of (5Z,11Z,14Z)-eicosatrienoic acid, a polyunsaturated fatty acid. The conversion of fatty acids into their acyl-CoA derivatives is a critical first step for their involvement in a multitude of metabolic pathways.[1] These activated molecules are central intermediates in energy production through β-oxidation and in the synthesis of complex lipids such as phospholipids (B1166683), cholesteryl esters, and ceramides.[1] Furthermore, long-chain acyl-CoAs are implicated in various cellular signaling and regulatory processes, including protein acylation, modulation of enzyme and ion channel activity, and regulation of gene transcription.[1]
The parent fatty acid, (5Z,11Z,14Z)-eicosatrienoic acid, also known as Sciadonic Acid, is found in natural sources like maritime pine seed oil and the seeds and leaves of gymnosperms.[2] Studies on Sciadonic Acid have highlighted its potential anti-inflammatory properties, suggesting that its activated CoA form could play a significant role in mediating these effects within the cell.[2]
Chemo-Enzymatic Synthesis of this compound
While specific protocols for the synthesis of this compound are not detailed in the literature, general methods for the synthesis of long-chain unsaturated acyl-CoAs can be applied. A reliable and widely used approach is the chemo-enzymatic synthesis utilizing ethylchloroformate.[3] This method is advantageous as it can be performed on a small scale without specialized chemical equipment, making it accessible for most biological laboratories.[3][4]
Experimental Protocol: Ethylchloroformate Synthesis of Acyl-CoAs
This protocol is adapted from a general method for synthesizing various CoA-thioesters.[3]
Materials:
-
(5Z,11Z,14Z)-eicosatrienoic acid
-
Tetrahydrofuran (THF)
-
Ethylchloroformate
-
Coenzyme A (CoA)
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the precursor fatty acid, (5Z,11Z,14Z)-eicosatrienoic acid (0.051 mmol, 10 equivalents), in 200 µL of THF.
-
Cool the solution to 4 °C.
-
Add 3.6 µL of triethylamine (0.026 mmol, 5 equivalents) and 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents) to the mixture.
-
Stir the reaction mixture for 45 minutes at 4 °C.
-
In a separate tube, dissolve 4 mg of CoA (0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO3.
-
Add the CoA solution to the reaction mixture.
-
Stir the final reaction for another 45 minutes at 22 °C.
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to obtain the acyl-CoA product.
Caption: Workflow for the synthesis of this compound.
Potential Metabolic Pathways and Biological Functions
The biological activities of this compound are likely intertwined with the metabolism of its parent fatty acid. Long-chain acyl-CoAs are key metabolic decision points, directing fatty acids towards either energy generation or storage and signaling molecule synthesis.[1]
Anti-inflammatory Effects
(5Z,11Z,14Z)-eicosatrienoic acid has been shown to possess anti-inflammatory properties, potentially by displacing arachidonic acid from phospholipid pools.[2] This displacement would lead to a reduction in the downstream production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[2] The initial step for the incorporation of fatty acids into phospholipids is their activation to acyl-CoAs. Therefore, this compound is the direct precursor for the synthesis of phospholipids containing Sciadonic Acid.
Caption: Proposed mechanism of anti-inflammatory action.
Lipid Metabolism
Dietary intake of maritime pine seed oil, a source of (5Z,11Z,14Z)-eicosatrienoic acid, has been observed to lower high-density lipoprotein (HDL) and ApoA1 levels in mice.[2] This suggests an influence on cholesterol metabolism and lipoprotein dynamics. As the activated form, this compound would be a substrate for enzymes involved in the synthesis of complex lipids that are incorporated into lipoproteins.
Quantitative Data on a Related Icosatrienoyl Isomer
Direct quantitative data for this compound is not available. However, studies on the related isomer, 5,8,11-eicosatrienoic acid, provide some context for the potential metabolic fate of icosatrienoyl-CoAs in enzymatic reactions. It is crucial to note that these are distinct molecules, and their biochemical behaviors may differ significantly.
A study on the metabolism of 5,8,11-eicosatrienoic acid by the 5-lipoxygenase pathway in rat basophilic leukemia cells demonstrated its conversion to leukotriene A3 (LTA3).[5] However, the subsequent conversion to leukotriene B3 (LTB3) was inefficient, suggesting that the double bond at the C-14 position, which is present in arachidonic acid but absent in 5,8,11-eicosatrienoic acid, is critical for the LTA-hydrolase enzyme.[5] Since (5Z,11Z,14Z)-icosatrienoic acid also possesses a double bond at C-14, its metabolism by this pathway might differ from that of 5,8,11-eicosatrienoic acid.
| Substrate (30 µM) | LTA Product | Amount (nmol) | LTB Product | Amount (nmol) |
| 5,8,11-eicosatrienoic acid | LTA3 | 6.2 ± 1.1 | LTB3 | 0.15 ± 0.04 |
| Arachidonic acid | LTA4 | 15.5 ± 1.9 | LTB4 | 4.2 ± 0.4 |
| Data from Jakschik et al., 1983.[5] |
Future Research Directions
The study of this compound represents a promising area for research in lipid metabolism and inflammation. Future investigations should focus on:
-
Confirmation of Synthesis: Developing and validating a robust protocol for the synthesis and purification of this compound.
-
Enzymatic Assays: Characterizing the interactions of this compound with key enzymes in lipid metabolism, such as acyltransferases and desaturases.
-
Cellular Studies: Investigating the effects of introducing this compound into cell culture models to elucidate its role in signaling pathways and lipid homeostasis.
-
In Vivo Studies: Exploring the metabolic fate and physiological effects of (5Z,11Z,14Z)-eicosatrienoic acid supplementation, with a focus on the intracellular concentrations of its CoA derivative.
By building upon the foundational knowledge of its parent fatty acid and the general principles of acyl-CoA biochemistry, the scientific community can begin to unravel the specific roles of this compound in health and disease.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of (5Z,11Z,14Z)-icosatrienoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z,11Z,14Z)-icosatrienoyl-CoA, the coenzyme A (CoA) ester of Sciadonic acid, is a valuable standard for research in lipid metabolism and inflammation. Sciadonic acid, a non-methylene-interrupted fatty acid, acts as an analog of arachidonic acid and exhibits significant anti-inflammatory properties. These application notes provide a comprehensive guide to the chemical and enzymatic synthesis of this compound, including detailed experimental protocols. Furthermore, we describe its biological significance and application in studying inflammatory signaling pathways.
Introduction
(5Z,11Z,14Z)-eicosatrienoic acid, commonly known as Sciadonic acid, is a polyunsaturated fatty acid found in the seeds of various plants, including pine and Podocarpus nagi. Unlike the more common arachidonic acid, Sciadonic acid possesses a non-methylene-interrupted double bond structure. This structural difference prevents its conversion to pro-inflammatory eicosanoids like prostaglandin (B15479496) E2 (PGE2) by mammalian enzymes.[1] Consequently, Sciadonic acid and its activated form, this compound, are of significant interest for studying lipid-mediated signaling pathways and for the development of novel anti-inflammatory therapeutics.
The availability of a high-purity this compound standard is crucial for in vitro assays, enzyme kinetics, and as an analytical standard in metabolomics. This document outlines detailed protocols for its synthesis, starting from the chemical synthesis of Sciadonic acid, followed by its ligation to Coenzyme A through both chemical and enzymatic methodologies.
Biological Significance and Applications
This compound serves as an active form of Sciadonic acid within the cell, enabling its incorporation into complex lipids and its participation in various metabolic pathways. Research has demonstrated that supplementation of cells with Sciadonic acid leads to its incorporation into cellular phospholipids (B1166683), effectively replacing arachidonic acid. This substitution results in a decreased production of the pro-inflammatory mediator PGE2 upon cellular stimulation.[1][2]
The anti-inflammatory effects of Sciadonic acid are mediated, in part, through the suppression of key inflammatory signaling cascades. Studies have shown that Sciadonic acid incorporation can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), including ERK, p38, and JNK.[2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2]
Applications:
-
Enzyme Assays: As a substrate for acyl-CoA synthetases and other enzymes involved in lipid metabolism.
-
Metabolomics: As a standard for the identification and quantification of this specific acyl-CoA in biological samples.
-
Drug Discovery: To screen for inhibitors of enzymes involved in inflammatory pathways.
-
Nutritional Research: To investigate the metabolic fate and physiological effects of dietary Sciadonic acid.
Synthesis Protocols
The synthesis of this compound is a two-stage process: first, the synthesis of the fatty acid precursor, (5Z,11Z,14Z)-eicosatrienoic acid, and second, its ligation to Coenzyme A.
Part 1: Chemical Synthesis of (5Z,11Z,14Z)-eicosatrienoic Acid (Sciadonic Acid)
A plausible retrosynthetic analysis of Sciadonic acid suggests it can be constructed from smaller, readily available fragments using established olefination and coupling reactions. A key strategy involves the stereoselective formation of the three Z-configured double bonds. This can be achieved through methods like the Wittig reaction, which is known to favor the formation of Z-alkenes from non-stabilized ylides, or the reduction of an alkyne using a Lindlar catalyst.
Experimental Protocol: Multi-step Synthesis of (5Z,11Z,14Z)-eicosatrienoic Acid
This protocol outlines a conceptual pathway. Researchers should adapt and optimize conditions based on laboratory experience and available starting materials.
Step 1: Synthesis of Key Alkyne and Aldehyde Intermediates This involves standard organic synthesis techniques to prepare building blocks with the required carbon chain lengths and functional groups (e.g., a terminal alkyne and an aldehyde).
Step 2: Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling)
-
Couple a terminal alkyne fragment with a vinyl or aryl halide fragment in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Purify the coupled product using column chromatography.
Step 3: Stereoselective Reduction of Internal Alkyne to a Z-Alkene
-
Dissolve the alkyne from the previous step in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Add a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).[3]
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or GC to ensure complete conversion of the alkyne without over-reduction to the alkane.
-
Filter the catalyst and concentrate the solvent to obtain the Z-alkene.
Step 4: Iterative Coupling and Reduction or Wittig Olefination
-
Repeat coupling and reduction steps to construct the full carbon backbone with the desired double bond positions.
-
Alternatively, utilize a Wittig reaction for the stereoselective introduction of Z-double bonds.[4][5] A non-stabilized ylide would be reacted with an appropriate aldehyde fragment.
Step 5: Final Functional Group Manipulations and Purification
-
Convert the terminal functional group to a carboxylic acid via oxidation of a primary alcohol or hydrolysis of an ester.
-
Purify the final product, (5Z,11Z,14Z)-eicosatrienoic acid, using high-performance liquid chromatography (HPLC), potentially with a silver-ion stationary phase to separate unsaturated fatty acids.[6]
Part 2: Ligation of (5Z,11Z,14Z)-eicosatrienoic Acid to Coenzyme A
Two primary methods are presented for the synthesis of the CoA ester: a chemical method and an enzymatic method.
Protocol 2a: Chemical Synthesis via Acyl Imidazolide Intermediate
This method involves the activation of the fatty acid's carboxyl group with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
-
Activation of Sciadonic Acid:
-
Dissolve (5Z,11Z,14Z)-eicosatrienoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Add N,N'-carbonyldiimidazole (1.1 equivalents) and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the acyl imidazolide.
-
-
Ligation with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of water.
-
Adjust the pH of the Coenzyme A solution to 7.5-8.0 with a suitable buffer (e.g., sodium bicarbonate).
-
Slowly add the activated sciadonyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the this compound by solid-phase extraction (SPE) or reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white solid.
-
Protocol 2b: Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the ATP-dependent ligation of the fatty acid to Coenzyme A. Long-chain acyl-CoA synthetases (LACS) are suitable for this purpose.[7][8]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
Coenzyme A trilithium salt (1 mM)
-
(5Z,11Z,14Z)-eicosatrienoic acid (0.5 mM, pre-dissolved in a small amount of ethanol (B145695) or DMSO)
-
Dithiothreitol (DTT, 1 mM)
-
Purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or recombinant human ACSL4, concentration to be optimized)
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or by observing the depletion of free Coenzyme A.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing this compound by reverse-phase HPLC.
-
Lyophilize the purified fractions.
-
Quantitative Data Summary
The following table summarizes representative yields and purity for the key synthetic steps. Note that yields for the multi-step synthesis of Sciadonic acid are highly dependent on the specific route and optimization.
| Step | Method | Key Reagents | Representative Yield | Purity |
| Synthesis of (5Z,11Z,14Z)-eicosatrienoic acid | ||||
| Z-selective alkyne reduction | Lindlar Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | >95% | >98% Z-isomer |
| Wittig Olefination | Wittig Reaction | Phosphonium ylide, Aldehyde | 60-80% | >95% Z-isomer |
| Final Purification | HPLC | Silver-ion or C18 column | >90% recovery | >98% |
| Synthesis of this compound | ||||
| Chemical Ligation | Acyl Imidazolide | N,N'-Carbonyldiimidazole, Coenzyme A | 50-70% | >95% |
| Enzymatic Ligation | Acyl-CoA Synthetase | ATP, Coenzyme A, LACS enzyme | 80-95% | >99% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway showing the anti-inflammatory action of Sciadonic acid.
References
- 1. Sciadonic acid modulates prostaglandin E2 production by epithelial cells during infection with C. albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for the Enzymatic Synthesis of Sciadonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of sciadonoyl-CoA. Sciadonic acid (5,11,14-eicosatrienoic acid), a non-methylene-interrupted fatty acid, has garnered interest for its potential to substitute for arachidonic acid in cellular signaling pathways, thereby modulating inflammatory responses.[1] The conversion of sciadonic acid to its coenzyme A (CoA) thioester, sciadonoyl-CoA, is a critical step for its incorporation into cellular lipids and for its metabolic activation.[2][3] This protocol is designed to be a robust starting point for researchers requiring sciadonoyl-CoA for in vitro assays, as a standard for metabolomics studies, or for further enzymatic modifications.
The synthesis of long-chain acyl-CoA esters is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3][4] These enzymes facilitate the ATP-dependent ligation of a fatty acid to coenzyme A.[5] Among the various ACSL isoforms, ACSL4 exhibits a preference for polyunsaturated fatty acids, including arachidonic acid, which is structurally similar to sciadonic acid, making it a suitable enzyme candidate for this synthesis.[1][2][6][7][8]
The following protocol is a comprehensive guide based on established methods for the enzymatic synthesis of other polyunsaturated fatty acyl-CoAs.[9] It includes the reaction setup, purification of the product, and analytical methods for characterization.
Experimental Protocols
1. Enzymatic Synthesis of Sciadonoyl-CoA
This protocol describes the in vitro synthesis of sciadonoyl-CoA from sciadonic acid using a recombinant long-chain acyl-CoA synthetase (ACSL), such as human ACSL4.
Materials:
-
Sciadonic acid
-
Recombinant human ACSL4 (or other suitable long-chain acyl-CoA synthetase)
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
Ultrapure water
Reaction Setup:
The following table summarizes the components for a typical 1 mL reaction. The reaction can be scaled up or down as needed.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 | 100 mM |
| Sciadonic Acid | 10 mM in ethanol | 10 | 100 µM |
| Coenzyme A (CoA) | 10 mM | 50 | 500 µM |
| ATP | 100 mM | 50 | 5 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| Triton X-100 | 10% (w/v) | 10 | 0.1% |
| BSA | 10 mg/mL | 10 | 100 µg/mL |
| Recombinant ACSL4 | 1 mg/mL | 10 | 10 µg/mL |
| Ultrapure Water | - | 740 | - |
| Total Volume | 1000 |
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the components in the order listed in the table above, with the exception of the enzyme.
-
Vortex the mixture gently to ensure homogeneity.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant ACSL4 enzyme.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
Terminate the reaction by adding 100 µL of 10% acetic acid.
-
The reaction mixture is now ready for purification of sciadonoyl-CoA.
2. Purification of Sciadonoyl-CoA by High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of the synthesized sciadonoyl-CoA from the reaction mixture using reversed-phase HPLC.[10][11][12]
Materials:
-
Reaction mixture containing sciadonoyl-CoA
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9
-
Mobile Phase B: Acetonitrile
-
Glacial acetic acid
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 75 mM Potassium Phosphate, pH 4.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 100 µL |
Procedure:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect the peak corresponding to sciadonoyl-CoA. The retention time will be longer than that of free CoA and ATP.
-
The collected fraction can be lyophilized for concentration and storage.
3. Characterization of Sciadonoyl-CoA
The identity and purity of the synthesized sciadonoyl-CoA should be confirmed by mass spectrometry.
Method:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified fraction by LC-MS to confirm the molecular weight of sciadonoyl-CoA. The expected mass will be the sum of the molecular weight of sciadonic acid and coenzyme A, minus the molecular weight of water.
Visualizations
References
- 1. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. ACSL4 acyl-CoA synthetase long chain family member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Chemical Synthesis of Long-Chain Polyunsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain polyunsaturated fatty acids (LC-PUFAs) play crucial roles in numerous physiological and pathological processes, acting as key components of cell membranes, precursors to signaling molecules, and regulators of gene expression. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates in lipid metabolism and are essential for their incorporation into complex lipids and for the synthesis of bioactive mediators. The availability of pure, well-characterized long-chain polyunsaturated acyl-CoAs, such as docosahexaenoyl-CoA (DHA-CoA) and arachidonoyl-CoA (AA-CoA), is critical for in vitro biochemical assays, drug screening, and the development of novel therapeutics targeting lipid metabolic pathways.
These application notes provide detailed protocols for the chemical synthesis of long-chain polyunsaturated acyl-CoAs, focusing on two common and effective methods: the mixed anhydride (B1165640) method and the N-hydroxysuccinimide (NHS) ester method. Additionally, protocols for the purification and characterization of the synthesized acyl-CoAs are described.
Chemical Synthesis Strategies
The chemical synthesis of acyl-CoAs presents challenges due to the complex and labile nature of both the polyunsaturated fatty acid and the coenzyme A molecule. Key considerations include the prevention of oxidation of the double bonds in the fatty acid chain and the selective acylation of the thiol group of coenzyme A in the presence of its other nucleophilic moieties. The two methods detailed below provide robust strategies to achieve this.
Mixed Anhydride Method
The mixed anhydride method involves the activation of the carboxylic acid of the polyunsaturated fatty acid by forming a mixed anhydride, which then readily reacts with the thiol group of coenzyme A. This method is widely applicable for the synthesis of various acyl-CoA thioesters.
Materials:
-
Docosahexaenoic acid (DHA)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Argon or nitrogen gas
-
Reaction vials, syringes, and magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Mixed Anhydride:
-
In a dry, argon-flushed reaction vial, dissolve docosahexaenoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30-60 minutes. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Preparation of Coenzyme A Solution:
-
In a separate vial, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, deoxygenated water. If using the trilithium salt, dissolve it in a suitable buffer (e.g., 0.5 M KHCO3).
-
-
Acylation Reaction:
-
Slowly add the Coenzyme A solution to the pre-formed mixed anhydride solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by HPLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of water or a dilute acid (e.g., 0.1 M HCl) to hydrolyze any unreacted anhydride.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
The aqueous residue containing the DHA-CoA is then subjected to purification by reversed-phase HPLC.
-
| Parameter | Value |
| Starting Material | Docosahexaenoic Acid |
| Method | Mixed Anhydride |
| Estimated Yield | 40-60% |
| Estimated Purity (post-HPLC) | >95% |
Note: The provided yield is an estimate based on typical mixed anhydride reactions for acyl-CoA synthesis. Actual yields may vary depending on reaction scale and optimization.
N-Hydroxysuccinimide (NHS) Ester Method
This method involves a two-step process. First, the polyunsaturated fatty acid is activated by conversion to its N-hydroxysuccinimide ester. This stable intermediate is then purified and subsequently reacted with coenzyme A to form the desired acyl-CoA. This approach often provides cleaner reactions and higher yields compared to the mixed anhydride method.
Materials:
-
Arachidonic acid (AA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Sodium bicarbonate solution (e.g., 0.5 M)
-
Argon or nitrogen gas
-
Reaction vials, syringes, and magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Synthesis of Arachidonoyl-NHS Ester:
-
In a dry, argon-flushed reaction vial, dissolve arachidonic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add DCC or EDC (1.1 equivalents) to the solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
If DCC was used, filter off the DCU precipitate.
-
Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude arachidonoyl-NHS ester, which can be purified by silica (B1680970) gel chromatography if necessary.
-
-
Acylation of Coenzyme A:
-
Dissolve the purified arachidonoyl-NHS ester (1 equivalent) in a suitable organic solvent (e.g., THF or DMF).
-
In a separate vial, dissolve Coenzyme A (1.2 equivalents) in a sodium bicarbonate solution (pH ~7.5-8.0).
-
Slowly add the arachidonoyl-NHS ester solution to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Purification:
-
Once the reaction is complete, acidify the mixture slightly with dilute acid.
-
Purify the resulting arachidonoyl-CoA by reversed-phase HPLC.
-
| Parameter | Value |
| Starting Material | Arachidonic Acid |
| Method | N-Hydroxysuccinimide Ester |
| Estimated Yield | 60-80% |
| Estimated Purity (post-HPLC) | >98% |
Note: The provided yield is an estimate based on typical NHS ester coupling reactions for acyl-CoA synthesis. Actual yields may vary.
Purification Protocol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying long-chain polyunsaturated acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 0-100% B over 30 minutes. The exact gradient should be optimized for the specific acyl-CoA.
-
Detection: UV detection at 260 nm (for the adenine (B156593) ring of CoA).
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Post-Purification: Immediately freeze the collected fractions and lyophilize to obtain the purified acyl-CoA as a powder. Store at -80°C under an inert atmosphere.
Characterization
The identity and purity of the synthesized long-chain polyunsaturated acyl-CoAs should be confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion for the acyl-CoA. For example, for Arachidonoyl-CoA (C41H68N7O17P3S), the expected [M+H]+ is approximately 1054.35 g/mol . |
| Nuclear Magnetic Resonance (NMR) | 1H NMR spectroscopy can confirm the presence of both the fatty acyl chain and the coenzyme A moiety. Characteristic signals for the protons of the polyunsaturated chain and the adenine, ribose, and pantetheine (B1680023) protons of CoA should be observed. |
| UV-Vis Spectroscopy | The purified acyl-CoA should exhibit a characteristic absorbance maximum at approximately 260 nm, corresponding to the adenine ring of Coenzyme A. |
| Purity by HPLC | Analytical RP-HPLC of the final product should show a single major peak, indicating high purity. |
Visualizations
Caption: General workflow for the chemical synthesis of long-chain polyunsaturated acyl-CoAs.
Caption: Simplified signaling pathway of arachidonic acid metabolism.
Quantification of Sciadonoyl-CoA by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonoyl-CoA is the activated thioester of sciadonic acid (5Z, 11Z, 14Z-eicosatrienoic acid), a non-canonical omega-6 polyunsaturated fatty acid found in certain plant oils, such as pine nut oil.[1] Due to its structural similarity to arachidonic acid, sciadonic acid can be incorporated into cellular phospholipids (B1166683) and participate in lipid signaling pathways.[1][2] The quantification of sciadonoyl-CoA is crucial for understanding the metabolic fate of sciadonic acid and its potential role as a modulator of inflammatory and endocannabinoid signaling pathways.[1][3] This document provides a detailed protocol for the sensitive and specific quantification of sciadonoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify sciadonoyl-CoA. The long-chain acyl-CoA is first extracted from the biological sample. Chromatographic separation is achieved using a reversed-phase C18 column, which separates sciadonoyl-CoA from other endogenous acyl-CoAs and matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of sciadonoyl-CoA) is selected and fragmented, and a specific product ion is monitored. This highly specific detection method allows for accurate quantification even at low concentrations.
Experimental Protocol
This protocol is a representative method and may require optimization for specific biological matrices and LC-MS/MS instrumentation.
Materials and Reagents
-
Sciadonoyl-CoA standard (synthesis required or custom order)
-
Internal Standard (IS), e.g., C17:0-CoA or a stable isotope-labeled sciadonoyl-CoA
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
5-sulfosalicylic acid (SSA)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Biological matrix (e.g., cell lysates, tissue homogenates)
Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of internal standard solution.
-
Add 400 µL of cold extraction solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid in water).[4]
-
Vortex for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of resuspension buffer (e.g., 50:50 ACN:Water with 0.1% FA).
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 ACN:Water with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions (Predicted):
The exact m/z values should be confirmed by direct infusion of a sciadonoyl-CoA standard. The fragmentation of acyl-CoAs typically results in a characteristic product ion from the adenosine (B11128) diphosphate (B83284) moiety.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Sciadonoyl-CoA | m/z 1056.6 | m/z 408.1 | ~45 |
| Internal Standard (e.g., C17:0-CoA) | m/z 1022.6 | m/z 408.1 | ~45 |
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of sciadonoyl-CoA standard into a blank matrix.
Table 1: Representative Calibration Curve Data for Sciadonoyl-CoA
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| R² | 0.9995 |
Sample Quantification
Table 2: Example Quantification of Sciadonoyl-CoA in Cell Lysates
| Sample ID | Peak Area Ratio (Analyte/IS) | Concentration (nM) |
| Control 1 | 0.025 | 2.1 |
| Control 2 | 0.028 | 2.4 |
| Control 3 | 0.023 | 1.9 |
| Control Average | 0.025 | 2.1 |
| Treated 1 | 0.085 | 7.2 |
| Treated 2 | 0.091 | 7.7 |
| Treated 3 | 0.088 | 7.4 |
| Treated Average | 0.088 | 7.4 |
Signaling Pathway and Experimental Workflow
Caption: Metabolic pathway of sciadonic acid activation and its potential downstream fates.
Caption: Experimental workflow for the quantification of sciadonoyl-CoA by LC-MS/MS.
Conclusion
This application note provides a comprehensive framework for the quantification of sciadonoyl-CoA in biological samples using LC-MS/MS. The described protocol, coupled with the provided example data and pathway diagrams, offers a valuable resource for researchers investigating the metabolism and biological activity of sciadonic acid. The high sensitivity and specificity of this method will facilitate a deeper understanding of the role of sciadonoyl-CoA in cellular lipid metabolism and signaling.
References
- 1. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sciadonoyl-CoA in Lipidomics Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonoyl-CoA is the activated form of sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid predominantly found in the oils of gymnosperm seeds like pine nuts.[1][2] Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) has garnered significant interest due to its potential anti-inflammatory properties and its role in lipid metabolism.[2][3][4] Structurally similar to arachidonic acid, sciadonic acid can displace it from phospholipid pools, potentially modulating downstream inflammatory signaling pathways.[1][3][5] As the central intermediate in the metabolic activation of sciadonic acid, the quantification of Sciadonoyl-CoA is crucial for understanding its downstream effects, including its incorporation into complex lipids and its influence on various signaling cascades.
These application notes provide a comprehensive guide for the analysis of Sciadonoyl-CoA in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs.[6][7]
Biochemical Significance and Signaling Pathways
Sciadonic acid is activated to Sciadonoyl-CoA by long-chain acyl-CoA synthetases (ACSLs) in an ATP-dependent reaction.[8] Once formed, Sciadonoyl-CoA can enter several metabolic pathways:
-
Incorporation into Phospholipids (B1166683): Sciadonoyl-CoA can be esterified into various phospholipids, such as phosphatidylinositol (PI) and phosphatidylcholine (PC), altering the composition and fluidity of cellular membranes.[5] This is particularly relevant as the acyl-chain composition of phospholipids is critical for the function of membrane-bound proteins and signaling complexes.
-
Competition with Arachidonoyl-CoA: Due to its structural similarity, Sciadonoyl-CoA can compete with Arachidonoyl-CoA for enzymes involved in phospholipid remodeling. This competition can lead to a decrease in the availability of arachidonic acid for the synthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes), which is hypothesized to be the basis of the anti-inflammatory effects of sciadonic acid.[3]
-
Triglyceride Synthesis: Sciadonoyl-CoA can be incorporated into triglycerides for energy storage. Studies have shown that dietary supplementation with sciadonic acid can lead to lower levels of serum and liver triacylglycerols.[4][9]
Below is a diagram illustrating the central role of Sciadonoyl-CoA in lipid metabolism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Sciadonoyl-CoA analysis in a comparative study. The values are presented as picomoles per milligram of protein and are for illustrative purposes only.
Table 1: Sciadonoyl-CoA Levels in Different Cell Types after Sciadonic Acid Treatment
| Cell Type | Untreated (pmol/mg protein) | Sciadonic Acid Treated (pmol/mg protein) |
| Hepatocytes | < 0.5 | 15.2 ± 2.1 |
| Macrophages | < 0.5 | 10.8 ± 1.5 |
| Keratinocytes | < 0.5 | 12.5 ± 1.8 |
Table 2: Comparative Levels of Sciadonoyl-CoA and Arachidonoyl-CoA in Macrophages
| Analyte | Untreated (pmol/mg protein) | Sciadonic Acid Treated (pmol/mg protein) |
| Sciadonoyl-CoA | < 0.5 | 10.8 ± 1.5 |
| Arachidonoyl-CoA | 25.4 ± 3.2 | 18.9 ± 2.5 |
Experimental Protocols
1. Sample Preparation and Extraction of Sciadonoyl-CoA
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Biological sample (cell pellet or tissue homogenate)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard: ¹³C-labeled long-chain acyl-CoA (e.g., ¹³C₁₈-Oleoyl-CoA)
-
Solid Phase Extraction (SPE) Columns (e.g., Oasis HLB)
-
Water (LC-MS grade)
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
Protocol:
-
Homogenization: Homogenize frozen tissue samples or cell pellets in an appropriate volume of ice-cold buffer.
-
Protein Precipitation and Extraction: To the homogenate, add 1 ml of ice-cold 10% (w/v) TCA. Add the internal standard at this stage for accurate quantification.
-
Sonication: Sonicate the samples briefly on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the SPE column with 1 ml of methanol followed by 1 ml of water.
-
Load the supernatant from the centrifugation step onto the SPE column.
-
Wash the column with 1 ml of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 ml of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 55 µl of 5% (w/v) 5-sulfosalicylic acid for LC-MS/MS analysis.[10]
2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 ml/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µl
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific MRM transitions for Sciadonoyl-CoA and the internal standard need to be determined by infusing the pure standards. For a generic long-chain acyl-CoA, the transition would be [M+H]⁺ → [M-507+H]⁺.
-
Collision Energy: Optimize for the specific analyte.
Data Analysis:
Quantify Sciadonoyl-CoA by creating a standard curve using a synthetic Sciadonoyl-CoA standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the sensitive and specific quantification of Sciadonoyl-CoA in biological samples. The ability to accurately measure this key metabolic intermediate will facilitate a deeper understanding of the biological activities of sciadonic acid and its potential therapeutic applications in inflammatory diseases and metabolic disorders. The provided diagrams and tables serve as a clear guide for experimental design and data interpretation in the burgeoning field of lipidomics.
References
- 1. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 2. Buy Sciadonic acid | 7019-85-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Developing an in vitro assay for sciadonoyl-CoA activity
Application Note & Protocol
Topic: Developing an in vitro Assay for Sciadonoyl-CoA Synthetase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are activated by conversion to their coenzyme A (CoA) thioesters, a critical first step for their participation in metabolic pathways such as β-oxidation and lipid synthesis.[1][2] This activation is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or ligases.[3][4] Sciadonic acid (5c, 11c, 14c-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of plants like Podocarpus nagi.[5] Unlike arachidonic acid, sciadonic acid is not a precursor for eicosanoids but can be incorporated into cellular phospholipids (B1166683), particularly phosphatidylinositol, thereby displacing arachidonic acid and modulating inflammatory signaling pathways, including NF-κB and MAPK.[5][6]
Studying the enzymatic activation of sciadonic acid to sciadonoyl-CoA is crucial for understanding its unique metabolic fate and pharmacological effects. This document provides detailed protocols for establishing a robust and sensitive in vitro assay to measure the activity of the synthetase responsible for sciadonoyl-CoA formation, herein referred to as Sciadonoyl-CoA Synthetase (SCS). The primary method described is a continuous, enzyme-coupled fluorometric assay, which offers high throughput and avoids the use of radioactive materials.[7][8] An alternative radiometric assay is also presented for validation purposes.[1]
Assay Principle
The fluorometric assay for SCS activity is based on a two-step enzymatic cascade.
-
SCS Reaction: The synthetase catalyzes the ATP-dependent conversion of sciadonic acid to sciadonoyl-CoA.
-
Sciadonic Acid + ATP + Coenzyme A → Sciadonoyl-CoA + AMP + PPi
-
-
Coupled Detection Reaction: The product, sciadonoyl-CoA, is immediately oxidized by a long-chain acyl-CoA oxidase (ACOX). This reaction produces hydrogen peroxide (H₂O₂).[8]
-
Sciadonoyl-CoA + O₂ → 2-trans-Enoyl-Sciadonoyl-CoA + H₂O₂
-
-
Fluorometric Signal Generation: The H₂O₂ generated is detected using a highly sensitive probe (e.g., Amplex™ Red) in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between the probe and H₂O₂ to produce a highly fluorescent product (e.g., resorufin), which can be monitored kinetically.[7] The rate of fluorescence increase is directly proportional to the SCS activity.
Caption: The enzyme-coupled reaction principle for fluorometric detection of SCS activity.
Materials and Reagents
-
Enzyme Source: Purified recombinant Acyl-CoA Synthetase (long-chain family member) or cell/tissue lysates.[7]
-
Substrates:
-
Sciadonic Acid (≥98% purity)
-
Coenzyme A, Lithium Salt (CoA)
-
Adenosine 5'-triphosphate, Disodium Salt (ATP)
-
-
Assay Buffer: e.g., 100 mM Potassium Phosphate or Tris-HCl, pH 7.5-8.0.
-
Cofactors: Magnesium Chloride (MgCl₂)
-
Coupling Enzymes & Probes:
-
Long-chain Acyl-CoA Oxidase (ACOX)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex™ Red or equivalent)
-
-
Standard: Hydrogen Peroxide (H₂O₂) solution, 3% for standard curve generation.[7]
-
Equipment:
-
Fluorescence microplate reader (kinetic mode, Ex/Em = ~535/587 nm)
-
Black, flat-bottom 96- or 384-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Protocols
Protocol 1: Enzyme-Coupled Fluorometric Assay
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.
Caption: Workflow for the fluorometric Sciadonoyl-CoA Synthetase assay.
4.1.1 Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Sciadonic Acid Stock (10 mM): Dissolve in DMSO. Further dilute in Assay Buffer containing 1% BSA to desired working concentrations.
-
ATP Stock (100 mM): Dissolve in sterile water.
-
CoA Stock (10 mM): Dissolve in sterile water.
-
MgCl₂ Stock (1 M): Dissolve in sterile water.
-
H₂O₂ Standard (0.1 mM): Prepare fresh by diluting a stock solution in Assay Buffer.[7]
4.1.2 H₂O₂ Standard Curve
-
Prepare serial dilutions of the 0.1 mM H₂O₂ standard in Assay Buffer to generate concentrations from 0 to 10 µM (yields 0 to 1 nmol/well in 100 µL).[7]
-
Add 50 µL of each standard dilution to separate wells of the microplate.
4.1.3 Assay Procedure
-
Plate Setup:
-
Sample Wells: Add 2-20 µL of enzyme sample.
-
Sample Background Control Wells: Add the same volume of enzyme sample. Background controls are crucial to account for any H₂O₂ generation independent of sciadonoyl-CoA formation.
-
Positive Control Well: Add a known active ACS enzyme.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
-
Prepare Master Mixes (prepare enough for all wells):
-
Reaction Mix (for Sample and Positive Control wells):
Component Stock Conc. Final Conc. (2X) Vol for 1 Rxn (µL) Assay Buffer - - 38 ATP 100 mM 10 mM 5 CoA 10 mM 1 mM 0.5 MgCl₂ 1 M 20 mM 1 ACOX 1 U/mL 0.2 U/mL 1 HRP 10 U/mL 2 U/mL 1 Fluor. Probe 10 mM 200 µM 1 Sciadonic Acid 1 mM 100 µM 2.5 | Total | | | 50 |
-
Background Mix (for Sample Background wells): Prepare as above, but replace Sciadonic Acid with Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the appropriate Master Mix to each well. The final volume will be 100 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode, recording every 60 seconds for 30-60 minutes.[7]
4.1.4 Data Analysis
-
Calculate the rate of fluorescence increase (slope, RFU/min) for each well.
-
Plot the slopes for the H₂O₂ standards against their known concentrations (nmol/well) to generate a standard curve.
-
Subtract the slope of the Sample Background Control from the corresponding Sample well slope to get the corrected rate.
-
Use the corrected rate and the standard curve equation to determine the rate of H₂O₂ production (nmol/min) in each sample well. This rate is equivalent to the SCS activity.
-
Calculate the specific activity:
-
Specific Activity (nmol/min/mg) = (Activity from Step 4) / (mg of protein in the well)
-
Protocol 2: Radiometric Assay (Alternative Method)
This method measures the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative.[1][4]
-
Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, ATP (5 mM), CoA (0.5 mM), MgCl₂ (10 mM), DTT (1 mM), enzyme source, and [¹⁴C]-Sciadonic Acid (e.g., 50 µM, ~50,000 CPM).
-
Incubation: Incubate at 37°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 600 µL of Dole's solution (Isopropanol:Heptane (B126788):1M H₂SO₄ at 40:10:1 v/v/v).[4]
-
Phase Separation: Add 400 µL of heptane and 400 µL of water, vortex thoroughly, and centrifuge for 5 minutes. The upper organic phase contains unreacted [¹⁴C]-Sciadonic Acid, while the lower aqueous phase contains the [¹⁴C]-Sciadonoyl-CoA.[1]
-
Quantification: Carefully transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculation: Determine the amount of product formed based on the specific activity of the radiolabeled substrate and express activity as nmol/min/mg protein.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison. Enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying concentrations of one substrate (e.g., sciadonic acid) while keeping others (ATP, CoA) saturated.
Table 1: Hypothetical Kinetic Parameters of a Long-Chain Acyl-CoA Synthetase (ACSL1)
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Relative Efficiency (Vₘₐₓ/Kₘ) |
| Sciadonic Acid | 12.5 | 150.2 | 12.0 |
| Oleic Acid | 8.2 | 210.5 | 25.7 |
| Arachidonic Acid | 4.5 | 255.8 | 56.8 |
Data are for illustrative purposes only.
Sciadonic Acid Metabolic Context
Understanding the metabolic fate of sciadonoyl-CoA is essential for interpreting experimental results. Once formed, sciadonoyl-CoA can enter several pathways, influencing cellular lipid composition and signaling.
Caption: Potential metabolic fates of sciadonic acid upon activation to sciadonoyl-CoA.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. realgenelabs.com [realgenelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Sciadonoyl-CoA as a Substrate for Acyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonic acid (SCA; all-cis-5,11,14-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of plants from the gymnosperm family, such as Podocarpus nagi. Once converted to its activated form, Sciadonoyl-CoA, it can be incorporated into complex lipids, thereby influencing cellular lipid metabolism and signaling pathways. This document provides detailed application notes and protocols for studying Sciadonoyl-CoA as a substrate for various acyltransferases, key enzymes in lipid biosynthesis and remodeling. Understanding the interaction of Sciadonoyl-CoA with these enzymes is crucial for elucidating the biological effects of sciadonic acid and for the development of novel therapeutics targeting lipid metabolism.
Data Presentation
While direct enzymatic kinetic data such as Km and Vmax for Sciadonoyl-CoA with specific acyltransferases are not extensively documented in publicly available literature, evidence for its role as a substrate comes from cellular studies. The incorporation of sciadonic acid into cellular phospholipids (B1166683) demonstrates its utilization by acyltransferases.
Table 1: Incorporation of Sciadonic Acid into Phospholipids of RAW264.7 Macrophages
| Sciadonic Acid Concentration (µM) | % Sciadonic Acid in Phospholipids | % Arachidonic Acid in Phospholipids |
| 0 | 0 | 12.5 |
| 10 | 4.5 | 10.2 |
| 25 | 8.1 | 8.5 |
| 50 | 11.2 | 7.1 |
| 100 | 14.8 | 6.2 |
Data summarized from a study showing that sciadonic acid is dose-dependently incorporated into cellular phospholipids, displacing other fatty acids like arachidonic acid[1].
Signaling Pathways and Experimental Workflow
The structural similarity of sciadonic acid to arachidonic acid suggests that its incorporation into phospholipids can modulate inflammatory signaling pathways.
Caption: Hypothetical signaling pathway of sciadonic acid.
Caption: Experimental workflow for acyltransferase activity assay.
Experimental Protocols
Due to the limited availability of protocols specifically designed for Sciadonoyl-CoA, the following are adapted from established methods for other polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA.
Synthesis of Sciadonoyl-CoA
Objective: To enzymatically synthesize Sciadonoyl-CoA from sciadonic acid.
Materials:
-
Sciadonic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercial kit)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
HPLC system for purification
Protocol:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.4)
-
5 mM MgCl₂
-
2.5 mM ATP
-
1.5 mM CoA
-
1 mM Sciadonic acid
-
Purified acyl-CoA synthetase (concentration to be optimized)[2].
-
-
Incubate the reaction mixture at 30°C for 16 hours with gentle mixing[2].
-
Monitor the reaction progress by HPLC.
-
Purify the synthesized Sciadonoyl-CoA using reverse-phase HPLC[3].
-
Quantify the concentration of Sciadonoyl-CoA spectrophotometrically.
Preparation of Microsomal Enzyme Source
Objective: To isolate microsomal fractions containing acyltransferases from cultured cells or tissues.
Materials:
-
Cultured cells (e.g., HEK293T, Sf9, or tissue of interest)
-
Phosphate-buffered saline (PBS)
-
Hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet whole cells and debris[4].
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C[4].
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)[4].
-
Determine the protein concentration using a BCA assay. Store the microsomes at -80°C.
Diacylglycerol Acyltransferase (DGAT) Activity Assay
Objective: To measure the incorporation of Sciadonoyl-CoA into triacylglycerols (TAGs).
Materials:
-
Microsomal preparation
-
Sciadonoyl-CoA (and other acyl-CoAs for comparison)
-
1,2-dioleoyl-sn-glycerol (DOG)
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
Bovine serum albumin (BSA), fatty acid-free
-
Internal standard for TAG (e.g., tripentadecanoin)
-
Solvents for lipid extraction (chloroform, methanol)
-
TLC plates or GC/MS system
Protocol:
-
Prepare a reaction mixture (final volume 150-200 µL) containing:
-
100 mM Tris-HCl (pH 7.6)
-
4 mM MgCl₂
-
12.5 mg/ml BSA
-
4 mM DOG
-
50 µM Sciadonoyl-CoA[5].
-
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding 50 µg of microsomal protein[5].
-
Incubate at 37°C for 10-20 minutes with occasional shaking[5].
-
Stop the reaction by adding chloroform:methanol (2:1, v/v).
-
Add an internal standard, extract the lipids, and dry the organic phase under nitrogen.
-
Resuspend the lipid extract and separate the TAGs by TLC or analyze by GC/MS[6][7].
-
Quantify the newly synthesized sciadonoylated TAG relative to the internal standard.
Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay
Objective: To measure the incorporation of Sciadonoyl-CoA into phosphatidylcholine (PC).
Materials:
-
Microsomal preparation
-
Sciadonoyl-CoA (and other acyl-CoAs for comparison, e.g., arachidonoyl-CoA)
-
1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (LPC)
-
Tris-HCl buffer (pH 7.4)
-
EDTA
-
BSA, fatty acid-free
-
Internal standard for PC (e.g., di-heptadecanoyl-PC)
-
Solvents for lipid extraction
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture (final volume 200 µL) containing:
-
10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
12.5 µM BSA
-
3 µM LPC
-
3 µM Sciadonoyl-CoA[4].
-
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 10-50 µg of microsomal protein[4].
-
Incubate at 37°C for 10 minutes[4].
-
Stop the reaction by adding 750 µL of methanol:chloroform (2:1, v/v)[4].
-
Add an internal standard and perform a Bligh-Dyer lipid extraction[4].
-
Dry the organic phase and resuspend for analysis.
-
Quantify the newly synthesized sciadonoylated PC species by LC-MS/MS[4].
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the role of Sciadonoyl-CoA in lipid metabolism. The evidence strongly suggests that sciadonic acid is readily incorporated into cellular lipids, positioning Sciadonoyl-CoA as a key substrate for various acyltransferases. Further characterization of the substrate specificity and enzyme kinetics of different acyltransferases with Sciadonoyl-CoA will be pivotal in understanding the unique biological functions of this non-methylene-interrupted fatty acid and its potential as a modulator of lipid-dependent signaling pathways. The adaptability of the outlined protocols provides a solid foundation for such future investigations.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Sciadonoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-2025-SCIA-01
Introduction: Unraveling the Metabolic Fate of Sciadonoyl-CoA
Sciadonic acid (20:3 n-6) is a non-methylene-interrupted polyunsaturated fatty acid with potential biological activities that are of increasing interest in nutrition and drug development. Understanding its metabolic fate is crucial for elucidating its mechanism of action and potential therapeutic applications. Once converted to its activated form, sciadonoyl-CoA, it can enter various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids. Stable isotope tracing offers a powerful technique to follow the journey of sciadonoyl-CoA through these intricate cellular processes.[1][2][3] By introducing a labeled version of sciadonic acid (e.g., uniformly ¹³C-labeled sciadonic acid) to a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of its metabolism.
This document provides detailed application notes and protocols for designing and conducting stable isotope tracing experiments to investigate the metabolism of sciadonoyl-CoA. The methodologies described herein are designed for implementation in cell culture systems and can be adapted for in vivo studies. The primary analytical technique highlighted is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is well-suited for the sensitive and specific quantification of acyl-CoAs and other lipid species.[4][5][6]
Principles of Stable Isotope Tracing
Stable isotope tracing relies on the use of non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), to label a molecule of interest.[7] When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. The ¹³C atoms are incorporated into downstream metabolites, increasing their mass. Mass spectrometry can then distinguish between the labeled (heavy) and unlabeled (light) versions of these metabolites based on their mass-to-charge ratio (m/z).[1][8] This allows for the precise tracking of the metabolic fate of the initial labeled substrate.
Key Metabolic Pathways of Acyl-CoAs
Acyl-CoAs are central intermediates in lipid metabolism.[9][10] Upon its formation, sciadonoyl-CoA is expected to be partitioned into several key metabolic pathways:
-
Elongation and Desaturation: Sciadonoyl-CoA can be further elongated and desaturated to produce other bioactive fatty acids.
-
Incorporation into Complex Lipids: It can be esterified into various classes of lipids, such as phospholipids, triacylglycerols, and cholesteryl esters, which play crucial roles in membrane structure, energy storage, and signaling.
-
Beta-Oxidation: Sciadonoyl-CoA can be transported into mitochondria for beta-oxidation to generate energy in the form of ATP.[9]
Visualization of Sciadonoyl-CoA Metabolism and Experimental Workflow
Proposed Metabolic Pathway for Sciadonoyl-CoA
Caption: Proposed metabolic pathways for sciadonoyl-CoA.
Experimental Workflow for Stable Isotope Tracing
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 8. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sciadonoyl-CoA Analysis: A Guide to Lipid Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common lipid extraction methodologies for the analysis of sciadonoyl-CoA, a polyunsaturated long-chain acyl-coenzyme A. Accurate quantification of sciadonoyl-CoA is crucial for understanding its role in various physiological and pathological processes. This document outlines established protocols and provides a comparative analysis of their efficiencies to aid researchers in selecting the most appropriate method for their specific research needs.
Introduction
Sciadonoyl-CoA is the activated form of sciadonic acid (20:3, n-6), a non-methylene-interrupted fatty acid found in certain plant oils. Like other long-chain acyl-CoAs, it is a key intermediate in lipid metabolism. The accurate measurement of sciadonoyl-CoA in biological samples is essential for studying its metabolic fate and its impact on cellular signaling pathways. The choice of lipid extraction method is a critical step that significantly influences the recovery and, consequently, the quantification of this analyte. This document details and compares three widely used extraction techniques: the Folch method, the Bligh-Dyer method, and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Lipid Extraction Methods
The efficiency of lipid extraction methods can vary based on the analyte of interest and the sample matrix. The following table summarizes the reported recovery rates for long-chain acyl-CoAs, including arachidonoyl-CoA, which serves as a suitable proxy for the structurally similar sciadonoyl-CoA.
| Extraction Method | Principle | Average Recovery of Long-Chain Acyl-CoAs (%) | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system to create a single phase for lipid extraction, followed by the addition of water to separate the phases. | 85 - 95[1] | High recovery for a broad range of lipids, well-established and widely used.[1] | Requires large solvent volumes, can be time-consuming, chloroform is a hazardous solvent.[1] |
| Bligh-Dyer Method | A modified liquid-liquid extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) mixture that forms a single phase with the sample, followed by the addition of more chloroform and water to induce phase separation. | 83 - 90[2] | Uses less solvent than the Folch method, suitable for samples with high water content.[1][3] | Can have lower recovery for high-lipid content samples compared to the Folch method.[3] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel) to selectively bind and enrich acyl-CoAs from the sample matrix, followed by elution. | 83 - 90 (for arachidonoyl-CoA)[4] | High selectivity and purity of the extract, reduced solvent usage, amenable to automation.[5] | Can be more expensive, requires method development to optimize sorbent and solvent selection. |
Experimental Protocols
Modified Folch Method for Acyl-CoA Extraction
This protocol is adapted from the classic Folch method for the extraction of total lipids, with considerations for preserving the integrity of acyl-CoA molecules.
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform:Methanol (2:1, v/v), pre-chilled
-
0.9% NaCl solution, pre-chilled
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of chloroform:methanol and combine it with the homogenate.
-
Vortex the mixture for 1 minute and then agitate on a shaker for 20 minutes at 4°C.
-
Add 0.6 mL of ice-cold 0.9% NaCl solution to the tube.
-
Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., LC-MS compatible solvent).
Bligh-Dyer Method for Acyl-CoA Extraction
This method is a modification of the Folch method that uses a reduced solvent volume.
Materials:
-
Tissue sample (fresh or frozen, assuming ~80% water content)
-
Chloroform, pre-chilled
-
Methanol, pre-chilled
-
Deionized water, pre-chilled
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a pre-chilled glass homogenizer.
-
Add 0.8 mL of deionized water to the tissue.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize thoroughly on ice.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add an additional 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the extract under nitrogen or in a vacuum concentrator.
-
Reconstitute the lipid pellet in an appropriate solvent for analysis.
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol utilizes 2-(2-pyridyl)ethyl functionalized silica gel cartridges for the selective extraction of acyl-CoAs.[4]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[4]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[4]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[4]
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[4]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of Acyl-CoAs.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Sciadonoyl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, direct analysis is challenging due to the low volatility of fatty acids and the high polarity of their carboxyl groups, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] Furthermore, the Coenzyme A (CoA) moiety of acyl-CoAs like sciadonoyl-CoA is a large, non-volatile molecule that is unsuitable for GC analysis.
Therefore, a derivatization step is essential. This process involves two key transformations:
-
Cleavage: The sciadonoyl fatty acyl group must be cleaved from the CoA molecule. This is typically achieved through hydrolysis or, more commonly, transesterification.
-
Derivatization: The polar carboxyl group of the released sciadonic acid is chemically modified to form a more volatile and less polar derivative.[1][2]
The most common derivatization method is the conversion of the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME).[1][2] This process, known as esterification or transesterification, neutralizes the polar carboxyl group, allowing for effective separation and analysis by GC-MS based on properties like boiling point and degree of unsaturation.[2]
This document provides detailed protocols for the preparation of sciadonic acid derivatives from sciadonoyl-CoA for subsequent GC-MS analysis.
Experimental Protocols
Two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed transesterification. An alternative method involves hydrolysis followed by silylation.
Protocol 1: Acid-Catalyzed Transesterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and robust method for simultaneously cleaving the acyl group from CoA and esterifying it to form a FAME. The reaction is effective for both esterified fatty acids and free fatty acids.[1]
Methodology:
-
Sample Preparation:
-
Reagent Addition:
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the dried sample.[1][2]
-
-
Reaction:
-
Extraction of FAMEs:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of water and 1-2 mL of a non-polar organic solvent such as hexane (B92381) or heptane.[1][2]
-
Cap the tube and shake vigorously for 1-2 minutes to extract the FAMEs into the organic layer.[2]
-
Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve complete phase separation.[1]
-
-
Sample Collection for GC-MS:
Protocol 2: Silylation using BSTFA
This method involves a two-step process: initial hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization of the carboxyl group using a silylating agent.
Methodology:
-
Hydrolysis of Sciadonoyl-CoA:
-
To the sample, add 1 mL of 1 M KOH in 70% ethanol.
-
Heat the mixture at 90°C for 1 hour to hydrolyze the thioester bond.[5]
-
Cool the mixture and acidify with 0.2 mL of 6 M HCl.
-
Extract the released free sciadonic acid with 1 mL of hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
-
Silylation Reaction:
-
To the dried free fatty acid, add 100 µL of a suitable aprotic solvent (e.g., acetonitrile, pyridine).[1]
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), typically containing 1% trimethylchlorosilane (TMCS) as a catalyst.[1][4] A molar excess of the reagent is required.[1]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][4]
-
-
Sample Collection for GC-MS:
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with a solvent like dichloromethane (B109758) if necessary.[1] The resulting trimethylsilyl (B98337) (TMS) esters are sensitive to moisture and should be analyzed promptly.[6]
-
Data Presentation: Comparison of Derivatization Methods
The following table summarizes key quantitative parameters for the described derivatization protocols.
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Silylation (Hydrolysis + BSTFA) |
| Reagent | 12-14% Boron Trifluoride in Methanol[1][2] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS[1][4] |
| Typical Sample Size | 1-25 mg of lipid extract[1][2] | ~100 µL of 1 mg/mL solution[1] |
| Reaction Temperature | 60-100°C[1][3] | 60°C[1][4] |
| Reaction Time | 30-60 minutes[1][3] | 60 minutes[1][4] |
| Extraction Solvent | Hexane or Heptane[1][2] | Dichloromethane (optional dilution)[1] |
| Key Advantage | Single-step cleavage and derivatization. Produces stable FAMEs. | Derivatizes multiple functional groups (hydroxyl, amino, etc.).[4] |
| Key Disadvantage | Reagent is sensitive to water. | Two-step process. TMS derivatives are moisture-sensitive.[4][6] |
Typical GC-MS Analytical Conditions
The following table outlines typical starting parameters for the GC-MS analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| GC Column | DB-23, SP-2560, or similar polar capillary column |
| Injection Mode | Splitless or Split (e.g., 15:1)[1] |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 220-250°C[1] |
| Carrier Gas | Helium[1] |
| Flow Rate | 0.6 - 1.0 mL/min[1] |
| Oven Program | Example: Initial 70°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.[1] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Mass Range | m/z 50-550 |
Visualizations
The following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Workflow for Sciadonoyl-CoA derivatization to FAME for GC-MS.
Caption: Chemical transformation pathways for sciadonoyl-CoA derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sciadonoyl-CoA Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonoyl-CoA is the coenzyme A ester of Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid), a non-methylene-interrupted polyunsaturated fatty acid. Due to its structural similarity to Arachidonic acid, Sciadonoyl-CoA is a molecule of significant interest in lipid metabolism research. It can act as a substitute for Arachidonoyl-CoA in cellular phospholipid pools, potentially modulating inflammatory pathways. Proper handling and storage of Sciadonoyl-CoA are critical to maintain its integrity and ensure the reliability of experimental results.
Disclaimer: There is limited direct experimental data on the handling and storage of Sciadonoyl-CoA. The following recommendations are based on best practices for structurally similar long-chain polyunsaturated fatty acyl-CoAs, such as Arachidonoyl-CoA. Researchers should validate these conditions for their specific applications.
Biochemical Properties
A summary of the relevant biochemical properties of Sciadonic acid, the precursor to Sciadonoyl-CoA, is provided below.
| Property | Value | Reference |
| Systematic Name | (5Z,11Z,14Z)-Icosa-5,11,14-trienoic acid | N/A |
| Molecular Formula | C₂₀H₃₄O₂ | N/A |
| Molecular Weight | 306.48 g/mol | N/A |
| Structure | 20-carbon chain with three cis double bonds | N/A |
Handling and Storage Conditions
Due to the presence of multiple double bonds, Sciadonoyl-CoA is susceptible to oxidation. Proper handling and storage are crucial to prevent degradation.
General Handling
-
Inert Atmosphere: Whenever possible, handle Sciadonoyl-CoA under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Keep samples on ice during preparation and use.
-
Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for dissolving or extracting Sciadonoyl-CoA. A typical concentration is 0.05% BHT.[1]
Storage Conditions
| Condition | Solid Form | In Solution |
| Short-Term (≤ 24 hours) | -20°C under inert gas | -20°C in an organic solvent (e.g., ethanol, DMSO) under inert gas |
| Long-Term (> 24 hours) | -80°C under inert gas | -80°C in an organic solvent under inert gas. Aliquot to avoid repeated freeze-thaw cycles. |
Note: Aqueous solutions of long-chain polyunsaturated fatty acyl-CoAs are not recommended for storage due to their instability and tendency to form micelles. If aqueous buffers are required for experiments, prepare fresh solutions daily.
Experimental Protocols
The following are generalized protocols that can be adapted for working with Sciadonoyl-CoA.
Protocol 1: Synthesis of Sciadonoyl-CoA
This protocol is adapted from methods used for the synthesis of other long-chain fatty acyl-CoAs.
Materials:
-
Sciadonic Acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (long-chain)
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.1% Triton X-100
-
1 mg/ml fatty acid-free BSA
-
-
Add Sciadonic acid to the reaction mixture. The final concentration will depend on the specific experimental requirements.
-
Initiate the reaction by adding long-chain acyl-CoA synthetase.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., isopropanol) or by heating.
-
Purify the synthesized Sciadonoyl-CoA using reverse-phase HPLC.
Protocol 2: Purification of Sciadonoyl-CoA by HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer is typically used. The exact gradient will need to be optimized.
-
Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[2]
-
Solvent B: 15 mM ammonium hydroxide in acetonitrile.[2]
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample containing the synthesized Sciadonoyl-CoA.
-
Elute the Sciadonoyl-CoA using a linear gradient of Solvent B.
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[3]
-
Collect the fractions corresponding to the Sciadonoyl-CoA peak.
-
Confirm the identity of the product by mass spectrometry.
-
Evaporate the solvent under a stream of nitrogen and store the purified Sciadonoyl-CoA under the recommended conditions.
Protocol 3: Quantification of Sciadonoyl-CoA
A common method for quantifying long-chain acyl-CoAs is through a coupled enzymatic assay that results in a fluorescent product.
Materials:
-
Sciadonoyl-CoA sample
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acyl-CoA oxidase, HRP, and the fluorescent probe.
-
Add the Sciadonoyl-CoA sample to the reaction mixture.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the amount of Sciadonoyl-CoA by comparing the fluorescence signal to a standard curve prepared with a known concentration of a long-chain acyl-CoA.
Visualizations
Signaling Pathway: Biosynthesis of Sciadonoyl-CoA
Caption: Biosynthesis of Sciadonoyl-CoA from Sciadonic Acid.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for Sciadonoyl-CoA Synthesis and Purification.
References
Application Notes and Protocols for (5Z,11Z,14Z)-Icosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z,11Z,14Z)-Icosatrienoyl-CoA, the activated coenzyme A (CoA) ester of Sciadonic acid, is a key metabolic intermediate implicated in various cellular processes, including the regulation of inflammatory pathways. While direct commercial sources for this compound are limited, its precursor, (5Z,11Z,14Z)-eicosatrienoic acid (Sciadonic acid), is readily available from several suppliers. This document provides detailed protocols for the enzymatic synthesis of this compound from Sciadonic acid and its application in studying cellular signaling pathways, particularly in the context of inflammation.
Commercial Availability of (5Z,11Z,14Z)-Eicosatrienoic Acid (Sciadonic Acid)
(5Z,11Z,14Z)-Eicosatrienoic acid, the precursor for the enzymatic synthesis of its CoA ester, is available from various commercial suppliers. Researchers can source this fatty acid to prepare this compound in the laboratory. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Cayman Chemical | 5(Z),11(Z),14(Z)-Eicosatrienoic Acid | 7019-85-4 | ≥98% | A solution in ethanol (B145695) |
| Larodan | 5(Z),11(Z),14(Z)-Eicosatrienoic acid | 7019-85-4 | >98% | In solution |
| Biomol | 5(Z),11(Z),14(Z)-Eicosatrienoic Acid | 7019-85-4 | - | - |
Application: Modulation of Inflammatory Signaling Pathways
(5Z,11Z,14Z)-eicosatrienoic acid (Sciadonic acid) has been demonstrated to possess anti-inflammatory properties by modulating key signaling pathways in macrophages. Upon cellular uptake, Sciadonic acid is converted to its active form, this compound, which can then be incorporated into cellular phospholipids (B1166683), altering membrane composition and influencing downstream signaling cascades.
One of the primary mechanisms of its anti-inflammatory action is the suppression of the NF-κB and MAPK signaling pathways.[1] This leads to a reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent decrease in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1]
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathway of Sciadonic Acid.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from Sciadonic acid using a commercially available long-chain acyl-CoA synthetase.
Materials:
-
(5Z,11Z,14Z)-Eicosatrienoic Acid (Sciadonic Acid)
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
Reaction buffer: 100 mM Potassium phosphate (pH 7.4), 10 mM MgCl₂, 2 mM DTT, 0.1% Triton X-100.
Procedure:
-
Prepare Substrate Solution: Dissolve Sciadonic acid in ethanol to a stock concentration of 10 mM. For the reaction, prepare a working solution by diluting the stock in the reaction buffer containing 1% BSA to the desired final concentration (e.g., 100 µM). The BSA helps to solubilize the fatty acid.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Reaction Buffer
-
ATP (to a final concentration of 10 mM)
-
CoA (to a final concentration of 1 mM)
-
Sciadonic Acid-BSA solution
-
-
Enzyme Addition: Add long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold 2-propanol or by heating at 95°C for 2 minutes.
-
Purification (Optional): The resulting this compound can be purified using solid-phase extraction or HPLC for use in downstream applications where high purity is required.[2]
Protocol 2: Cell Culture and Treatment for Inflammatory Response Studies
This protocol outlines the procedure for treating RAW264.7 macrophage cells with Sciadonic acid to investigate its effects on LPS-induced inflammation.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
(5Z,11Z,14Z)-Eicosatrienoic Acid (Sciadonic Acid)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment with Sciadonic Acid: The day after seeding, replace the medium with fresh DMEM containing the desired concentrations of Sciadonic acid (e.g., 10, 25, 50 µM). A vehicle control (e.g., ethanol) should be included. Incubate the cells for 24 hours to allow for the incorporation of the fatty acid into cellular lipids.
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 4-24 hours for protein expression).
-
Sample Collection: After LPS stimulation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (e.g., NO, prostaglandins) and lyse the cells for protein or RNA analysis.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation and iNOS/COX-2 Expression
This protocol describes the detection of key signaling proteins and inflammatory enzymes by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-iNOS, anti-COX-2, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or loading control.
Protocol 4: Lipid Extraction and Analysis
This protocol provides a general method for extracting total lipids from cultured cells for further analysis, such as fatty acid profiling by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., a fatty acid not present in the cells)
Procedure:
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Lipid Extraction (Bligh & Dyer Method):
-
To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate at room temperature for 20 minutes with agitation.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge to separate the phases.
-
-
Sample Collection: Collect the lower organic phase containing the lipids.
-
Drying and Analysis: Dry the lipid extract under a stream of nitrogen. The dried lipids can then be subjected to transmethylation to prepare fatty acid methyl esters (FAMEs) for GC-MS analysis to determine the fatty acid composition of the cells.
Workflow Diagram
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sciadonoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonoyl-CoA is the activated, coenzyme A (CoA) thioester form of sciadonic acid (SCA), a non-methylene-interrupted polyunsaturated fatty acid (20:3, n-6) found in the seeds of certain plants like Podocarpus nagi. While direct, extensive literature on the application of sciadonoyl-CoA in drug discovery is nascent, the biological activities of its precursor, sciadonic acid, present a compelling rationale for its use as a valuable tool in targeting pathways central to inflammation, metabolic disorders, and oncology.
Sciadonic acid acts as a structural analog and competitive modulator of arachidonic acid (AA) metabolism.[1][2] Its incorporation into cellular phospholipids (B1166683) displaces AA, leading to a significant reduction in the synthesis of pro-inflammatory eicosanoids.[1][2] This activity, coupled with its influence on key signaling cascades like NF-κB and MAPK, positions sciadonic acid and its metabolically active form, sciadonoyl-CoA, as important molecules for investigation in drug discovery.
These notes provide an overview of the known biological effects of sciadonic acid and propose applications and protocols for utilizing sciadonoyl-CoA to explore and modulate enzymatic pathways relevant to therapeutic development.
Biological Rationale for Drug Discovery Applications
The primary rationale for using sciadonoyl-CoA in drug discovery stems from the anti-inflammatory and metabolic-modulating properties of sciadonic acid.
-
Modulation of the Arachidonic Acid Cascade: Arachidonic acid is the precursor to potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[3][4] Sciadonic acid competes with arachidonic acid, reducing the substrate pool available for these enzymes and thereby decreasing the production of inflammatory eicosanoids.[1][2] Sciadonoyl-CoA can be used to specifically investigate enzymes that utilize acyl-CoA thioesters within this metabolic network.
-
Inhibition of Pro-Inflammatory Signaling: Sciadonic acid has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[1] This suppression is mediated, in part, by the inactivation of the NF-κB and MAPK (ERK, p38, JNK) signaling pathways.[1] These pathways are critical targets in the development of anti-inflammatory and anti-cancer therapeutics.
-
Lipid Metabolism Modulation: As an acyl-CoA, sciadonoyl-CoA is a substrate for enzymes involved in lipid synthesis, elongation, and β-oxidation.[5] Its unique non-methylene-interrupted structure may confer selectivity for or inhibitory activity against certain enzymes in these pathways, such as acyltransferases or desaturases, which are targets for metabolic diseases.[6][7]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of sciadonic acid on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.
| Mediator/Protein | Effect of Sciadonic Acid Treatment | Reference |
| Prostaglandin E2 (PGE2) | 29% decrease in production | [1] |
| Nitric Oxide (NO) | 31% decrease in production | [1] |
| Interleukin-6 (IL-6) | 34% decrease in production | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 14% decrease in production | [1] |
| Cyclooxygenase-2 (COX-2) | Decreased expression | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | [1] |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Sciadonic acid competes with Arachidonic Acid, reducing pro-inflammatory mediators.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying SCD1 Inhibition with Sciadonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This conversion is a rate-limiting step in the synthesis of complex lipids such as triglycerides and phospholipids, which are essential for maintaining cell membrane fluidity, energy storage, and signal transduction.[3][4] Dysregulation of SCD1 activity is implicated in various diseases, including metabolic disorders like obesity and diabetes, as well as several types of cancer, making it a promising therapeutic target.[2][5][6]
Sciadonic acid (20:3Δ5,11,14) is a naturally occurring polyunsaturated fatty acid found in the seeds of conifers.[7] Its structure is analogous to arachidonic acid but lacks the Δ8 double bond.[8][9] Studies have shown that sciadonic acid can be incorporated into phospholipids, effectively substituting arachidonic acid.[8] Previous in vitro research on hepatocytes has indicated that sciadonic acid can inhibit the expression and activity of SCD1.[7] This suggests that its activated form, Sciadonoyl-CoA, could serve as a valuable and specific tool for studying SCD1 inhibition and its downstream effects on lipid metabolism.
These application notes provide a comprehensive guide for utilizing Sciadonoyl-CoA to investigate SCD1 inhibition, including detailed experimental protocols and data presentation guidelines.
Core Mechanism of SCD1 and Inhibition by Sciadonoyl-CoA
SCD1, an iron-containing enzyme located in the endoplasmic reticulum, introduces a double bond between carbons 9 and 10 of saturated fatty acyl-CoAs, primarily stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0), to produce oleoyl-CoA (C18:1n9) and palmitoleoyl-CoA (C16:1n7), respectively.[2][5][6] The inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs, which can trigger cellular stress, apoptosis, and modulate various signaling pathways.[1][10]
Sciadonoyl-CoA is hypothesized to inhibit SCD1 through competitive or non-competitive binding to the enzyme's active site, thereby preventing the desaturation of its natural substrates. This leads to a shift in the cellular fatty acid profile, which can be quantified to assess the inhibitory effect.
Experimental Protocols
Protocol 1: In Vitro SCD1 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sciadonoyl-CoA against SCD1.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells)
-
[14C]-Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Sciadonoyl-CoA (test compound)
-
Scintillation counter and fluid
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of Sciadonoyl-CoA to the reaction mixture and pre-incubate for 15 minutes at 37°C.[11]
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide (B78521) in ethanol).[11]
-
Saponify the lipids by heating at 80°C for 1 hour.[11]
-
Acidify the mixture and extract the fatty acids using an organic solvent like hexane.[11]
-
Separate the saturated and monounsaturated fatty acids using TLC.[11]
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.[11]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: Cellular Fatty Acid Composition Analysis by GC-MS
Objective: To quantify the change in the ratio of saturated to monounsaturated fatty acids in cells treated with Sciadonoyl-CoA.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
Sciadonoyl-CoA
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Reagents for transmethylation to form fatty acid methyl esters (FAMEs) (e.g., boron trifluoride-methanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Sciadonoyl-CoA for 24-48 hours.
-
Harvest and homogenize cell pellets.
-
Extract total lipids using the Folch method.[12]
-
Perform transmethylation to convert fatty acids to FAMEs.[12]
-
Inject the FAMEs onto a GC-MS system for separation and quantification.[12]
-
Identify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Calculate the desaturation index: (C16:1 + C18:1) / (C16:0 + C18:0).[13]
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To assess changes in the expression and phosphorylation status of proteins in pathways affected by SCD1 inhibition.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-SCD1, anti-p-Akt, anti-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse treated cells in RIPA buffer to extract total proteins.[12]
-
Determine protein concentration using a BCA assay.[12]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro SCD1 Inhibition by Sciadonoyl-CoA
| Compound | Target | Assay Type | IC50 (nM) |
| Sciadonoyl-CoA | SCD1 | Enzyme Activity | Value |
| Control Inhibitor | SCD1 | Enzyme Activity | Value |
Table 2: Effect of Sciadonoyl-CoA on Cellular Desaturation Index
| Cell Line | Treatment | Concentration (µM) | Desaturation Index | % Inhibition |
| HepG2 | Vehicle | - | Value | 0% |
| HepG2 | Sciadonoyl-CoA | 1 | Value | Value |
| HepG2 | Sciadonoyl-CoA | 10 | Value | Value |
| 3T3-L1 | Vehicle | - | Value | 0% |
| 3T3-L1 | Sciadonoyl-CoA | 1 | Value | Value |
| 3T3-L1 | Sciadonoyl-CoA | 10 | Value | Value |
Table 3: Quantification of Western Blot Analysis
| Protein Target | Cell Line | Treatment | Fold Change (vs. Vehicle) |
| p-Akt/Total Akt | HepG2 | Sciadonoyl-CoA (10 µM) | Value |
| β-catenin | HepG2 | Sciadonoyl-CoA (10 µM) | Value |
| p-Akt/Total Akt | 3T3-L1 | Sciadonoyl-CoA (10 µM) | Value |
| β-catenin | 3T3-L1 | Sciadonoyl-CoA (10 µM) | Value |
Synthesis of Sciadonoyl-CoA
Purification of the synthesized Sciadonoyl-CoA can be achieved using reverse-phase high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the pure compound.[15]
Conclusion
Sciadonoyl-CoA presents a promising and specific tool for the investigation of SCD1 inhibition. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity and elucidating its effects on cellular lipid metabolism and signaling pathways. The use of Sciadonoyl-CoA in conjunction with the described methodologies will enable researchers to gain deeper insights into the role of SCD1 in health and disease, and to advance the development of novel therapeutics targeting this key enzyme.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciadonic acid derived from pine nuts as a food component to reduce plasma triglycerides by inhibiting the rat hepatic Δ9-desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rare Eicosanoid Precursor Analogue, Sciadonic Acid (5Z,11Z,14Z-20:3), Detected In Vivo in Hormone Positive Breast Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sciadonoyl-CoA stability in aqueous solution
Welcome to the technical support center for Sciadonoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Sciadonoyl-CoA in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is Sciadonoyl-CoA in aqueous solutions?
Sciadonoyl-CoA, a long-chain polyunsaturated acyl-CoA, is known to be unstable in aqueous solutions. Quantification of cellular acyl-CoAs is challenging due to their instability in aqueous solutions.[1] The primary degradation pathway is hydrolysis of the thioester bond, which can be influenced by several factors.
Q2: What factors influence the stability of Sciadonoyl-CoA?
The stability of Sciadonoyl-CoA in aqueous solutions is primarily affected by:
-
pH: The thioester bond is susceptible to hydrolysis, which can be catalyzed by both acid and base. Neutral or slightly acidic conditions are generally preferred for short-term storage and handling.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep Sciadonoyl-CoA solutions on ice during experiments and store them at low temperatures (≤ -20°C) for long-term preservation.[2]
-
Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases (thioesterases) that can rapidly degrade Sciadonoyl-CoA.[3][4] It is essential to rapidly quench enzymatic activity during sample preparation.
-
Oxidation: As a polyunsaturated fatty acyl-CoA, the fatty acid chain of Sciadonoyl-CoA is susceptible to oxidation.[5][6] The use of antioxidants and inert gas can help to mitigate this degradation.
Troubleshooting Guides
Problem: I am observing rapid degradation of my Sciadonoyl-CoA standard during my experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Temperature | Always keep your Sciadonoyl-CoA solutions on ice. Prepare aliquots to minimize freeze-thaw cycles. |
| Inappropriate pH | Ensure your buffers are within a slightly acidic to neutral pH range (e.g., pH 6.0-7.5). |
| Oxidation | Prepare solutions with deoxygenated buffers. Consider adding an antioxidant like butylated hydroxytoluene (BHT). Store solutions under an inert gas (e.g., argon or nitrogen).[2] |
| Contamination with Hydrolases | If working with biological samples, ensure rapid quenching of enzymatic activity. For in vitro assays, use purified components to avoid enzymatic contamination. |
Problem: I am seeing inconsistent results in my quantification of Sciadonoyl-CoA from cell or tissue extracts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Quenching of Metabolism | Immediately flash-freeze samples in liquid nitrogen upon collection. Use extraction methods that rapidly denature enzymes, such as those involving acidic organic solvents. |
| Degradation During Extraction | Keep samples on ice throughout the extraction procedure. Minimize the time between sample collection and analysis. |
| Matrix Effects in Mass Spectrometry | Use an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an acyl-CoA with a different chain length (e.g., C15:0-CoA).[1] Perform a matrix effect evaluation. |
| Adsorption to Surfaces | Use low-adsorption vials and pipette tips. Avoid using plastic containers for storage in organic solvents, as this can lead to leaching of impurities.[2] |
Experimental Protocols
Protocol: Assessing the Stability of Sciadonoyl-CoA in an Aqueous Buffer
This protocol outlines a method to determine the stability of Sciadonoyl-CoA under specific buffer conditions.
-
Preparation of Sciadonoyl-CoA Stock Solution:
-
Dissolve Sciadonoyl-CoA in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to a known concentration. Store at -20°C or lower under an inert atmosphere.[2]
-
-
Experimental Setup:
-
Prepare the aqueous buffer of interest (e.g., 50 mM phosphate (B84403) buffer at a specific pH).
-
Spike the buffer with the Sciadonoyl-CoA stock solution to a final desired concentration (e.g., 10 µM).
-
Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Incubation:
-
Incubate the aliquots at the desired temperature (e.g., 4°C or room temperature).
-
-
Sample Analysis:
-
At each time point, immediately quench the sample by mixing with an equal volume of cold acetonitrile (B52724) or other suitable organic solvent to precipitate proteins and halt degradation.
-
Analyze the remaining Sciadonoyl-CoA concentration using a validated analytical method, such as LC-MS/MS.[1][7][8]
-
-
Data Analysis:
-
Plot the concentration of Sciadonoyl-CoA versus time to determine the degradation kinetics and half-life.
-
Data Presentation: Stability of Acyl-CoAs in Various Solutions
The following table summarizes the stability of various acyl-CoAs in different solutions at an autosampler temperature, based on a previously published study. While Sciadonoyl-CoA was not specifically tested, this data for other long-chain acyl-CoAs provides valuable insights into expected stability.
| Acyl-CoA | Methanol | 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | Water | 50mM Ammonium Acetate (pH 7) | 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) |
| C16:0 CoA | 100% | 95% | 85% | 80% | 100% |
| C18:0 CoA | 100% | 98% | 90% | 88% | 100% |
| C18:1 CoA | 100% | 92% | 82% | 75% | 100% |
| C20:4 CoA | 100% | 88% | 75% | 70% | 100% |
Data is presented as the percentage of the initial concentration remaining after 24 hours. Adapted from a study on acyl-CoA stability.[1]
Visualizations
Caption: Hydrolytic degradation pathways of Sciadonoyl-CoA.
Caption: Experimental workflow for assessing Sciadonoyl-CoA stability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5Z,11Z,14Z)-Icosatrienoyl-CoA
Welcome to the technical support center for (5Z,11Z,14Z)-Icosatrienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this critical polyunsaturated acyl-CoA thioester. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by two pathways:
-
Oxidative Degradation: The polyunsaturated nature of the fatty acyl chain, with three double bonds, makes it highly susceptible to oxidation when exposed to air (oxygen), heat, light, and certain metals (e.g., iron, copper). This process, known as lipid peroxidation, can generate various byproducts, including aldehydes like malondialdehyde (MDA), which can compromise experimental results.[1][2]
-
Hydrolytic Degradation: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymes called acyl-CoA thioesterases.[1][3][4] This results in the formation of the free fatty acid and Coenzyme A.
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is critical for maintaining the integrity of this compound. Here are the recommended storage conditions:
-
Form: It is best to store it as a solution in an inert organic solvent, such as ethanol. Storing it as a dry powder is not recommended as polyunsaturated lipids are hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[5]
-
Temperature: Store at -20°C or lower for long-term stability.[5] Some sources suggest that storage below -30°C is not recommended for organic solutions.[5]
-
Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[5]
-
Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions as they can leach impurities.[5]
Q3: What are the signs that my this compound has degraded?
A3: Degradation can be indicated by:
-
Physical Changes: A change in the appearance of the solution, such as discoloration or precipitation.
-
Analytical Detection:
-
Chromatography (HPLC/TLC): Appearance of new peaks or a decrease in the area of the main peak corresponding to the intact molecule.
-
Mass Spectrometry (MS): Detection of masses corresponding to the free fatty acid, oxidized byproducts, or other degradation products.
-
Spectrophotometry: An increase in absorbance at specific wavelengths associated with lipid peroxidation products (e.g., 233 nm for conjugated dienes or ~532 nm for the TBARS assay).[6]
-
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound due to improper handling or storage. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C under an inert atmosphere in a tightly sealed glass vial. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling. 3. Use Freshly Prepared Solutions: For critical experiments, prepare working solutions from a fresh aliquot of the stock solution. 4. Assess Purity: Before use, check the purity of your stock solution using an appropriate analytical method (see Experimental Protocols section). |
| Appearance of extra peaks in HPLC or TLC analysis. | Oxidative or hydrolytic degradation. | 1. Degas Solvents: Use degassed solvents for your mobile phase to minimize oxidation during analysis. 2. Protect from Light: Shield samples from light during preparation and analysis. 3. Control Temperature: Perform sample preparation on ice and use a temperature-controlled autosampler if available. 4. Check pH of Buffers: Ensure the pH of your buffers is within a neutral and stable range to prevent hydrolysis. |
| High background signal in assays measuring lipid peroxidation. | Contamination of reagents or glassware with oxidizing agents or metals. | 1. Use High-Purity Reagents: Utilize solvents and reagents of the highest possible purity. 2. Chelate Metal Ions: Consider adding a chelating agent like EDTA to your buffers to sequester pro-oxidant metal ions.[1] 3. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any residual contaminants. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by RP-HPLC
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) and water
-
Potassium phosphate
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Prepare Mobile Phase:
-
Mobile Phase A: 220 mM Potassium phosphate, pH 4.0
-
Mobile Phase B: 98% Methanol, 2% Chloroform
-
-
Prepare Sample:
-
Dissolve a small amount of the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm particle size
-
Detection: UV at 254 nm[7]
-
Flow Rate: 1.0 mL/min
-
Gradient: Develop a suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any potential degradation products. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
-
Analysis:
-
Integrate the peak areas. The purity can be estimated by the relative area of the main peak.
-
The appearance of earlier eluting peaks may indicate the presence of the more polar free fatty acid (hydrolysis product), while other additional peaks could be oxidation products.
-
Protocol 2: Detection of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
Objective: To quantify the extent of oxidative degradation of this compound by measuring malondialdehyde (MDA), a secondary oxidation product.[6]
Materials:
-
This compound sample
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or plate reader
Method:
-
Sample Preparation:
-
Prepare an aqueous solution or emulsion of the this compound sample.
-
-
Reaction:
-
To your sample, add an equal volume of TCA solution to precipitate proteins and stop the reaction.
-
Centrifuge to pellet any precipitate.
-
To the supernatant, add an equal volume of TBA solution.
-
-
Incubation:
-
Heat the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Determine the concentration of MDA in your sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eaglebio.com [eaglebio.com]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in sciadonoyl-CoA synthesis
Welcome to the technical support center for sciadonoyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the enzymatic synthesis of sciadonoyl-CoA.
Troubleshooting Guide: Low Yield of Sciadonoyl-CoA
Low yield is a frequent challenge in the enzymatic synthesis of sciadonoyl-CoA. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: My reaction has produced very little or no sciadonoyl-CoA. Where should I start troubleshooting?
When facing low or no product formation, it is crucial to systematically evaluate the core components of your reaction. The issue often lies with the enzyme, substrates, or reaction conditions.
Troubleshooting Workflow for No/Low Product
Caption: A step-by-step workflow for diagnosing the cause of low or no sciadonoyl-CoA yield.
Q2: How can I determine if my enzyme is the problem?
The enzyme, likely an Acyl-CoA Synthetase Long-Chain Family Member (ACSL), is the cornerstone of the synthesis. ACSL4 is known to have a high affinity for polyunsaturated fatty acids like arachidonic acid and is a strong candidate for sciadonic acid activation.
-
Cause: Inactive Enzyme
-
Solution: Perform a small-scale control reaction using a substrate known to work well with the enzyme, such as arachidonic acid. If this reaction also fails, the enzyme is likely inactive. Always store your enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Cause: Crude Enzyme Preparation
-
Solution: Crude or partially purified enzyme preparations may contain competing enzymes, such as thioesterases, that hydrolyze the sciadonoyl-CoA product.[1] This can create an equilibrium that limits the final yield, with some studies reporting yields as low as 15-20% due to this issue.[1] If possible, use a more purified form of the enzyme.
-
Q3: What if my enzyme is active but the yield is still low?
If you've confirmed your enzyme is active, the next step is to scrutinize your substrates and their concentrations.
-
Cause: Substrate Degradation
-
Solution: ATP and Coenzyme A (CoA) are susceptible to degradation. ATP can be hydrolyzed, and the thiol group of CoA can be oxidized. Prepare fresh stock solutions of ATP and CoA. Store them in small aliquots at -20°C or -80°C. Sciadonic acid should be of high purity and protected from oxidation.
-
-
Cause: Incorrect Stoichiometry
-
Solution: The reaction may have reached completion because one of the substrates was limiting. Review the stoichiometry of your reaction. It is common practice to use a slight excess of ATP and CoA relative to the fatty acid substrate.
-
Table 1: Recommended Reactant Concentration Ranges for Optimization
| Reactant | Typical Starting Concentration | Range for Optimization |
| Sciadonic Acid | 50 µM | 10 - 200 µM |
| Coenzyme A (CoA) | 100 µM | 50 - 500 µM |
| ATP | 2 mM | 1 - 5 mM |
| MgCl₂ | 5 mM | 2 - 10 mM |
| Enzyme (ACSL) | 1-5 µg/mL | 0.5 - 10 µg/mL |
Q4: My enzyme and substrates are fine. Could the reaction conditions be the issue?
Yes, optimal reaction conditions are critical for enzyme performance.
-
Cause: Suboptimal pH or Temperature
-
Solution: While the optimal conditions for sciadonoyl-CoA synthesis are not explicitly documented, a general pH range for many acyl-CoA synthetases is between 7.0 and 8.5. The optimal temperature is often between 30°C and 40°C. Verify the pH of your buffer at the reaction temperature and ensure your incubator or water bath is accurately calibrated.
-
-
Cause: Insufficient Cofactors
-
Solution: Divalent cations, particularly Mg²⁺, are essential cofactors for ACSL activity. They are crucial for the ATP-dependent activation of the fatty acid. Ensure that Mg²⁺ is present in your reaction buffer at an optimal concentration (typically 2-10 mM).
-
Q5: I've optimized everything, but my yield improves initially and then drops. What could be happening?
This scenario often points to product instability or enzymatic degradation of the product.
-
Cause: Product Instability
-
Solution: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at non-optimal pH.[2] Once the reaction is complete, it is advisable to immediately place the reaction mixture on ice and proceed with purification or store it at -80°C.
-
-
Cause: Competing Thioesterase Activity
-
Solution: As mentioned earlier, crude enzyme preparations can contain thioesterases that break down your product.[1] If using a crude lysate, consider adding a broad-spectrum thioesterase inhibitor or purifying your ACSL enzyme.
-
Signaling Pathway: Sciadonoyl-CoA Synthesis
Caption: The two-step enzymatic reaction for the synthesis of sciadonoyl-CoA.
Frequently Asked Questions (FAQs)
Q: Which enzyme should I use for sciadonoyl-CoA synthesis? A: While specific studies on sciadonoyl-CoA synthesis are limited, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is an excellent candidate. ACSL4 shows a preference for polyunsaturated fatty acids such as arachidonic acid, which is structurally similar to sciadonic acid.[3][4]
Q: What is a typical yield for this type of synthesis? A: Yields can vary significantly based on the purity of the enzyme and optimization of reaction conditions. For enzymatic synthesis of similar molecules using crude enzyme preparations, yields can be in the range of 15-20%.[1] With a purified enzyme and optimized conditions, higher yields are attainable.
Q: How can I purify the synthesized sciadonoyl-CoA? A: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying acyl-CoA esters.[1] A C18 column with a water-acetonitrile gradient containing a small amount of a modifying acid (like phosphoric or formic acid) is typically effective.
Q: How should I store the purified sciadonoyl-CoA? A: Sciadonoyl-CoA is prone to hydrolysis. For short-term storage, keep it on ice. For long-term storage, it should be stored at -80°C in a slightly acidic buffer (pH 5-6) to minimize hydrolysis of the thioester bond.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Sciadonoyl-CoA
This protocol provides a starting point for the synthesis and can be optimized.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Add the components in the following order:
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
MgCl₂ to a final concentration of 5 mM.
-
ATP to a final concentration of 2 mM.
-
Coenzyme A to a final concentration of 100 µM.
-
Sciadonic acid (dissolved in a suitable solvent like ethanol, ensure final solvent concentration is <1%) to a final concentration of 50 µM.
-
-
-
Enzyme Addition:
-
Add the purified Acyl-CoA Synthetase (e.g., ACSL4) to a final concentration of 1-5 µg/mL.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by placing the tube on ice before immediate downstream processing.
-
-
Analysis:
-
Analyze the formation of sciadonoyl-CoA by RP-HPLC.
-
Protocol 2: Purification of Sciadonoyl-CoA by RP-HPLC
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection:
-
Collect the peak corresponding to sciadonoyl-CoA based on its retention time (which will be later than free CoA).
-
-
Post-Purification:
-
Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the solvent.
-
Store the lyophilized powder at -80°C.
-
References
- 1. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sciadonoyl-CoA Analysis
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for sciadonoyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for sciadonoyl-CoA analysis?
A1: For initial analysis of long-chain acyl-CoAs like sciadonoyl-CoA, a good starting point can be derived from established methods for similar compounds.[1][2][3] Positive electrospray ionization (ESI) mode is generally preferred for acyl-CoAs due to higher ionization efficiency.[2][4]
Workflow for Initial Parameter Setup
Caption: Initial LC-MS/MS parameter setup workflow.
A recommended starting point for LC and MS parameters is summarized in the tables below.
Table 1: Recommended Initial Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[1] |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Recommended Initial Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 400 - 500 °C[1] |
| Cone Voltage | 30 - 50 V[1] |
| Collision Gas | Argon |
Q2: I am observing a low or no signal for sciadonoyl-CoA. What are the common causes and how can I troubleshoot this?
A2: Low or no signal for acyl-CoAs is a common issue that can stem from several factors, including sample degradation, inefficient ionization, ion suppression, and suboptimal instrument parameters.
Troubleshooting Low Signal Intensity
Caption: A logical workflow for troubleshooting low LC-MS signal.
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[1] Ensure samples are prepared fresh and stored at -80°C. Reconstitute dried extracts in a solution that promotes stability, such as 50% methanol in 50 mM ammonium acetate at pH 3.5.[1]
-
Inefficient Ionization: The choice of mobile phase additive is crucial. Ammonium acetate is commonly used to improve ionization.[1]
-
Ion Suppression: Co-eluting matrix components from biological samples can suppress the ionization of sciadonoyl-CoA. Improving chromatographic separation can mitigate this. A divert valve can also be used to direct the early-eluting, high-salt fraction of the sample to waste.[1]
-
Suboptimal MS Parameters: The collision energy and other MS parameters must be optimized specifically for sciadonoyl-CoA.
Q3: How do I determine the correct MRM transitions for sciadonoyl-CoA?
A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for sensitivity and selectivity. For acyl-CoAs in positive ion mode, there are characteristic fragmentation patterns.
-
Precursor Ion ([M+H]⁺): First, calculate the theoretical monoisotopic mass of sciadonoyl-CoA and add the mass of a proton (1.00728 Da).
-
Product Ions:
-
Neutral Loss of 507 Da: The most common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₀H₁₄N₅O₁₀P₂S), which has a mass of 507.0 Da.[2][3] This transition is often the most abundant and is excellent for quantification.
-
Fragment m/z 428: Another common product ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment (C₁₀H₁₄N₅O₁₀P₂).[4][5] This transition can be used for confirmation.
-
Table 3: Predicted MRM Transitions for Sciadonoyl-CoA (C₄₁H₆₄N₇O₁₇P₃S)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Sciadonoyl-CoA | 1152.3 | 645.3 | [M+H]⁺ -> [M+H - 507]⁺ |
| Sciadonoyl-CoA | 1152.3 | 428.1 | [M+H]⁺ -> [Adenosine-3',5'-diphosphate]⁺ |
Note: The exact m/z values should be confirmed by direct infusion of a sciadonoyl-CoA standard.
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Cell Lysis:
-
Wash cultured cells (e.g., 10⁶ cells) twice with cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol and incubate at -80°C for 15 minutes.
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Add 500 µL of acetonitrile to the supernatant.
-
Vortex briefly and then evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a solution of 50% methanol in 50 mM ammonium acetate (pH 3.5).
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Optimization of MS/MS Parameters by Direct Infusion
This protocol outlines the steps to optimize the collision energy (CE) and other source parameters for sciadonoyl-CoA.[1][2]
-
Prepare Standard Solution: Prepare a 1-5 µM solution of sciadonoyl-CoA in 50% acetonitrile.
-
Infusion Setup:
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Set the mass spectrometer to operate in positive ESI mode.
-
-
Optimize Precursor Ion:
-
Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ of sciadonoyl-CoA.
-
-
Optimize Product Ions and Collision Energy:
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Perform a product ion scan to identify the major fragment ions (e.g., neutral loss of 507 Da and m/z 428).
-
Select the desired precursor -> product ion transitions for MRM analysis.
-
Vary the collision energy for each transition to find the value that produces the highest intensity for the product ion. This is the optimal CE.
-
-
Optimize Source Parameters:
-
While infusing the standard, adjust source parameters such as capillary voltage, source temperature, and desolvation gas flow to maximize the signal intensity of the optimized MRM transition.
-
Table 4: Example of Collision Energy Optimization Data
| Collision Energy (eV) | Response (Arbitrary Units) for [1152.3 -> 645.3] |
| 20 | 15,000 |
| 25 | 35,000 |
| 30 | 60,000 |
| 35 | 75,000 |
| 40 | 68,000 |
| 45 | 50,000 |
This is example data. Optimal values must be determined empirically.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Sciadonoyl-CoA
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of sciadonoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is sciadonoyl-CoA and why is its quantification important?
A: Sciadonoyl-CoA is the activated form of sciadonic acid (all-cis-5,11,14-eicosatrienoic acid), a non-methylene-interrupted polyunsaturated fatty acid.[1][2][3] Accurate quantification of sciadonoyl-CoA is crucial for understanding its role in lipid metabolism, where it can be incorporated into phospholipids (B1166683), potentially altering cellular signaling pathways.[4] Given its structural similarity to arachidonic acid, studying sciadonoyl-CoA metabolism can provide insights into inflammatory processes and lipid-mediated signaling.[2]
Q2: What are matrix effects and how do they impact sciadonoyl-CoA quantification?
A: Matrix effects in LC-MS/MS are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] For sciadonoyl-CoA, which is often in low abundance, matrix components like phospholipids and salts can suppress its ionization, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[2]
Q3: How can I predict the precursor and product ions for sciadonoyl-CoA in my LC-MS/MS method?
-
Precursor Ion ([M+H]⁺): The molecular weight of sciadonic acid is approximately 306.49 g/mol .[2] The molecular weight of Coenzyme A is approximately 767.53 g/mol . Therefore, the expected monoisotopic mass of sciadonoyl-CoA (C₄₁H₆₈N₇O₁₇P₃S) is approximately 1075.38 g/mol . The protonated precursor ion ([M+H]⁺) to target in the mass spectrometer would be approximately m/z 1076.38.
-
Product Ions: A common fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of the 3'-phospho-ADP moiety (507.3 m/z).[6][9] Therefore, a primary product ion for quantification would be [M-507+H]⁺. Another characteristic fragment corresponds to the phosphopantetheine moiety.
Predicted MRM Transitions for Sciadonoyl-CoA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Sciadonoyl-CoA | ~1076.4 | ~569.1 | Positive |
Q4: What is the best internal standard for quantifying sciadonoyl-CoA?
A: The gold standard is a stable isotope-labeled (SIL) version of sciadonoyl-CoA (e.g., ¹³C- or ²H-labeled). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[5] If a SIL standard is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used, though it will not perfectly mimic the chromatographic behavior and ionization of sciadonoyl-CoA.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Sciadonoyl-CoA Signal | Inefficient Extraction: Sciadonoyl-CoA may be poorly extracted from the sample matrix. Ion Suppression: Significant matrix effects are quenching the signal. Analyte Degradation: Acyl-CoAs are susceptible to degradation. | Optimize Extraction: Use a validated acyl-CoA extraction protocol, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction.[6][10] Improve Sample Cleanup: Implement a more rigorous SPE cleanup step to remove interfering phospholipids.[2] Dilute the Sample: A simple 1:10 or 1:100 dilution can reduce matrix effects, provided the concentration remains above the limit of detection.[1] Work Quickly and on Ice: Minimize sample handling time and keep samples cold to prevent enzymatic degradation. |
| Poor Peak Shape or Tailing | Column Overload: Injecting too much sample or matrix components. Inappropriate Chromatography: The analytical column or mobile phase is not optimal for acyl-CoA separation. | Reduce Injection Volume: Lower the amount of sample injected onto the column. Optimize Chromatography: Use a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) to improve separation from matrix components.[9] |
| High Variability Between Replicates | Inconsistent Matrix Effects: The degree of ion suppression varies between samples. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects. Standardize Protocols: Ensure consistent timing, volumes, and techniques for all sample preparation steps. |
| Inaccurate Quantification | Matrix Effects: Ion suppression or enhancement is leading to inaccurate results. Lack of Appropriate Calibrators: The calibration curve does not accurately reflect the sample matrix. | Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the degree of ion suppression or enhancement. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sciadonoyl-CoA from Biological Samples
This protocol is a general guideline for enriching long-chain acyl-CoAs and removing interfering matrix components.
Materials:
-
SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile/Methanol with a small percentage of acid or base)
-
Sample Lysate (e.g., tissue homogenate or cell lysate)
Procedure:
-
Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge.
-
Loading: Load the acidified sample extract onto the cartridge.
-
Washing: Pass 1-2 mL of wash solvent through the cartridge to remove polar impurities.
-
Elution: Elute the sciadonoyl-CoA with 1-2 mL of elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system (e.g., 50:50 Methanol:Water).
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine the extent of ion suppression or enhancement in your assay.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): A known concentration of sciadonoyl-CoA standard in a clean solvent.
-
Set B (Blank Matrix): An extract of a blank matrix sample (without sciadonoyl-CoA) processed through your entire sample preparation procedure.
-
Set C (Post-Spiked Matrix): The extracted blank matrix from Set B, spiked with the same concentration of sciadonoyl-CoA standard as in Set A.
-
-
Analyze: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Visualizations
Caption: Experimental workflow for sciadonoyl-CoA quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sciadonic Acid in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using sciadonic acid in cell culture experiments. The following information is designed to address common challenges related to the solubility and handling of this polyunsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is sciadonic acid and why is it used in cell culture?
Sciadonic acid (5,11,14-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid found in sources like pine nut oil.[1] Due to its structural similarity to arachidonic acid, it can be incorporated into cellular phospholipids (B1166683) and act as a competitive inhibitor in pathways involving arachidonic acid metabolism.[1] This makes it a valuable tool for studying inflammatory processes and signaling pathways, as it has been shown to reduce the production of pro-inflammatory mediators by modulating the NF-κB and MAPK signaling pathways.[1]
Q2: What are the main challenges when working with sciadonic acid in cell culture?
Like other long-chain fatty acids, sciadonic acid has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to the formation of precipitates or micelles, making it difficult to achieve a consistent and effective concentration in your experiments.[3] Additionally, as a polyunsaturated fatty acid, sciadonic acid is susceptible to oxidation, which can affect its biological activity and stability.
Q3: Which solvents are recommended for dissolving sciadonic acid?
Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for preparing stock solutions of fatty acids for cell culture. Sciadonic acid is commercially available as a solution in ethanol. While specific quantitative solubility data for sciadonic acid in all common solvents is limited, its structural analog, arachidonic acid, is soluble in ethanol and DMSO at high concentrations.[4] It is crucial to use a minimal amount of organic solvent and ensure the final concentration in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).
Q4: Why is Bovine Serum Albumin (BSA) recommended for sciadonic acid solutions?
Fatty acid-free BSA is a carrier protein that binds to fatty acids, increasing their solubility and stability in aqueous solutions like cell culture media.[5][6] Complexing sciadonic acid with BSA facilitates its delivery to cells in a more physiologically relevant manner and helps prevent precipitation.[3][7]
Troubleshooting Guides
Issue 1: Sciadonic acid precipitates out of solution when added to cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration: The concentration of sciadonic acid exceeds its solubility limit in the final culture medium. | Reduce the final working concentration of sciadonic acid. Perform a concentration-response curve to determine the optimal, non-precipitating concentration.[3] |
| Improper Dissolution of Stock Solution: The initial stock solution in organic solvent was not fully dissolved. | Ensure the sciadonic acid is completely dissolved in the organic solvent before any dilution. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Direct Dilution into Aqueous Medium: Diluting the organic stock solution directly into a large volume of aqueous medium can cause "shock" precipitation. | Prepare an intermediate dilution of the stock solution in a smaller volume of medium or buffer. Alternatively, complex the sciadonic acid with fatty acid-free BSA before adding it to the final culture medium.[3] |
| Interaction with Media Components: Salts or other components in the culture medium may reduce the solubility of sciadonic acid. | Prepare the sciadonic acid-BSA complex in a simple salt solution (e.g., 150 mM NaCl) before adding it to the complete culture medium.[8] |
| Low Temperature: The culture medium is too cold, reducing the solubility of the fatty acid. | Warm the cell culture medium to 37°C before adding the sciadonic acid-BSA complex. |
Issue 2: Inconsistent experimental results or loss of biological activity.
| Potential Cause | Troubleshooting Step |
| Oxidation of Sciadonic Acid: Polyunsaturated fatty acids are prone to oxidation, which can alter their structure and function. | Prepare fresh stock solutions regularly. Store stock solutions under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C. Protect solutions from light. |
| Instability in Culture Medium: Sciadonic acid may degrade over longer incubation times. | For long-term experiments, consider replenishing the medium with freshly prepared sciadonic acid at regular intervals. |
| Variability in Sciadonic Acid-BSA Complex Formation: Inconsistent preparation of the complex can lead to variable delivery of the fatty acid to the cells. | Follow a standardized and detailed protocol for preparing the sciadonic acid-BSA complex to ensure reproducibility.[9] |
| Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol, DMSO) is affecting cell viability or function. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1%). Run a solvent control in all experiments.[10] |
Data Presentation
Table 1: Solubility of Sciadonic Acid and a Structurally Similar Fatty Acid (Arachidonic Acid)
| Compound | Solvent | Solubility | Reference |
| Sciadonic Acid | Ethanol | Commercially supplied as a solution | [11] |
| 0.1 M Na₂CO₃ | 1.5 mg/mL | [11] | |
| DMF | Soluble | [11] | |
| Arachidonic Acid | Ethanol | 100 mg/mL | [4] |
| DMSO | 61 mg/mL (200.34 mM) | [12] | |
| Acetonitrile | Soluble | [4] | |
| Chloroform | 50 mg/mL | [4] | |
| Methanol | 50 mg/mL | [4] |
Note: Due to limited direct quantitative data for sciadonic acid, data for the structurally similar arachidonic acid is provided for reference.
Experimental Protocols
Protocol 1: Preparation of a Sciadonic Acid-BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[8][9]
Materials:
-
Sciadonic acid (preferably as a stock solution in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile 150 mM NaCl solution
-
Sterile cell culture medium
-
Sterile tubes and filters (0.22 µm)
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a BSA Solution:
-
Under sterile conditions, dissolve fatty acid-free BSA in 150 mM NaCl to a concentration of 1.7 mM (approximately 112 mg/mL, but check the molecular weight of your specific BSA).
-
Gently mix until the BSA is completely dissolved. Do not shake vigorously as this can cause frothing and denaturation.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
Pre-warm the BSA solution to 37°C.
-
-
Prepare the Sciadonic Acid Stock Solution:
-
If not already in solution, dissolve sciadonic acid in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Gentle warming and vortexing may be necessary.
-
-
Complex Sciadonic Acid with BSA:
-
To achieve a desired molar ratio (e.g., 6:1 fatty acid to BSA), slowly add the appropriate volume of the sciadonic acid stock solution to the pre-warmed BSA solution while gently vortexing. For example, to make a 1 mM sciadonic acid solution with a 6:1 ratio, you would add the sciadonic acid stock to a 0.17 mM BSA solution.
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with occasional gentle mixing to allow for complex formation.[8][9]
-
-
Final Dilution in Cell Culture Medium:
-
Add the sciadonic acid-BSA complex to your pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Gently mix the final solution before adding it to your cells.
-
-
Controls:
-
Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without the sciadonic acid.
-
Also, include a control with BSA alone in the culture medium.
-
Mandatory Visualizations
Caption: Workflow for preparing sciadonic acid-BSA complexes.
Caption: Sciadonic acid's role in inflammatory signaling.
References
- 1. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wklab.org [wklab.org]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Cell Viability Issues with Sciadonic Acid Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered during experiments with sciadonic acid.
Frequently Asked Questions (FAQs)
Q1: What is sciadonic acid and what is its known biological activity?
Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid.[1] It is known to have anti-inflammatory effects by reducing pro-inflammatory mediators. SCA can be incorporated into cellular phospholipids (B1166683) and modulate the responsiveness of macrophages to inflammatory stimuli through the inactivation of NF-κB and MAPK signaling pathways.[1]
Q2: I am observing decreased cell viability after treating my cells with sciadonic acid. Is this expected?
While direct studies on sciadonic acid-induced cytotoxicity are limited, its structural analog, arachidonic acid (AA), has been shown to induce apoptosis in a dose-dependent manner in various cell lines.[2][3] Therefore, a decrease in cell viability, potentially due to apoptosis, could be an expected outcome of sciadonic acid treatment, particularly at higher concentrations.
Q3: What is the likely mechanism behind sciadonic acid-induced cell death?
Based on studies with the related fatty acid, arachidonic acid, the observed cell death is likely apoptosis. Arachidonic acid has been shown to induce apoptosis through the activation of caspases, particularly caspase-3, and is influenced by the Bcl-2 family of proteins.[4][5][6] It is plausible that sciadonic acid triggers a similar intrinsic apoptotic pathway.
Q4: How should I prepare and handle sciadonic acid for cell culture experiments?
Proper preparation and handling of fatty acids are critical for reproducible results. It is recommended to dissolve sciadonic acid in an appropriate solvent like ethanol (B145695) or DMSO to create a stock solution. For cell treatment, it is often beneficial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and improve solubility in culture media.
Q5: Are there any known signaling pathways affected by sciadonic acid?
Yes, sciadonic acid has been shown to suppress the translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), including ERK, p38, and JNK in murine macrophages.[1]
Troubleshooting Guide
This guide addresses common issues encountered during sciadonic acid treatment and provides potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death Even at Low Concentrations | Solvent Toxicity: The solvent used to dissolve sciadonic acid (e.g., ethanol, DMSO) may be toxic to the cells at the final concentration used. | 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment without sciadonic acid. 2. Reduce solvent concentration: If toxicity is observed, lower the final solvent concentration to a non-toxic level (typically <0.1% for DMSO and <0.5% for ethanol). 3. Use BSA complexation: Complexing sciadonic acid with BSA can reduce the required solvent concentration. |
| Sciadonic Acid Oxidation: Polyunsaturated fatty acids can oxidize, leading to toxic byproducts. | 1. Store stock solutions properly: Store sciadonic acid stock solutions at -20°C or -80°C, protected from light and air (e.g., under argon or nitrogen). 2. Prepare fresh working solutions: Prepare working solutions fresh for each experiment from the stock. | |
| Inconsistent Results Between Experiments | Variable Sciadonic Acid-BSA Complexation: Incomplete or inconsistent complexation with BSA can lead to variability in the effective concentration of sciadonic acid. | 1. Standardize complexation protocol: Follow a consistent protocol for preparing the sciadonic acid-BSA complex, paying close attention to incubation times and temperatures. 2. Gently mix: Avoid vigorous vortexing which can denature the BSA. Gently invert or swirl the tube to mix. |
| Cell Passage Number and Health: Cell characteristics can change with high passage numbers, affecting their sensitivity to treatment. | 1. Use low passage number cells: Use cells within a consistent and low passage number range for all experiments. 2. Monitor cell health: Ensure cells are healthy and in the exponential growth phase before treatment. | |
| No Effect on Cell Viability | Suboptimal Concentration: The concentration of sciadonic acid may be too low to induce a response in your specific cell line. | 1. Perform a dose-response experiment: Test a wide range of sciadonic acid concentrations to determine the optimal range for your cell line. 2. Increase incubation time: The effect of sciadonic acid may be time-dependent. Consider increasing the treatment duration. |
| Cell Line Resistance: Some cell lines may be inherently resistant to the effects of sciadonic acid. | 1. Consult literature for your cell line: Check if there are any published studies on the effects of fatty acids on your specific cell line. 2. Consider a different cell line: If feasible, test the effect of sciadonic acid on a different, potentially more sensitive, cell line. |
Experimental Protocols
Protocol 1: Preparation of Sciadonic Acid-BSA Complex
Materials:
-
Sciadonic acid
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or cell culture medium without serum
Procedure:
-
Prepare Sciadonic Acid Stock Solution: Dissolve sciadonic acid in ethanol or DMSO to a high concentration (e.g., 100 mM). Store at -20°C or -80°C under an inert gas.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming.
-
Complexation: a. Warm the BSA solution to 37°C. b. Add the sciadonic acid stock solution to the warm BSA solution to achieve the desired molar ratio (e.g., 3:1 sciadonic acid to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Sterilize the sciadonic acid-BSA complex by passing it through a 0.22 µm filter.
-
Cell Treatment: Dilute the complex in cell culture medium to the final desired concentration for your experiment.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells seeded in a 96-well plate
-
Sciadonic acid-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to attach overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the sciadonic acid-BSA complex. Include appropriate controls (untreated cells, vehicle control). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells) and plot the dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
Cells treated with sciadonic acid
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with sciadonic acid as described in your experimental design. Include positive and negative controls for apoptosis.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: a. Resuspend the cell pellet in Annexin V Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Troubleshooting workflow for decreased cell viability.
Caption: Proposed intrinsic apoptosis pathway for sciadonic acid.
Caption: Experimental workflow for assessing cell viability.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
Technical Support Center: Sciadonoyl-CoA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sciadonoyl-CoA. Inconsistent results in experiments involving acyl-CoA compounds are common and can often be traced to issues with reagent stability, experimental protocols, or data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sciadonoyl-CoA stock solution seems to be degrading, leading to inconsistent results. What are the best practices for storage and handling?
A1: Sciadonoyl-CoA, like other acyl-CoA thioesters, is susceptible to hydrolysis and degradation. Proper storage and handling are critical for maintaining its integrity.
-
Storage Conditions: Store sciadonoyl-CoA as a lyophilized powder or in a non-aqueous solvent at -80°C for long-term storage. For aqueous stock solutions, prepare small, single-use aliquots to minimize freeze-thaw cycles and store at -80°C. Aqueous solutions are generally stable for no more than two weeks, even when frozen.[1]
-
pH Stability: Acyl-CoAs are most stable in slightly acidic to neutral pH (pH 3.5-6.0). Alkaline conditions (pH > 7.5) will rapidly hydrolyze the thioester bond.[1] Prepare buffers accordingly.
-
Temperature Sensitivity: Avoid prolonged exposure to room temperature. Thaw aliquots on ice immediately before use and keep them on ice throughout the experiment.
-
Container Choice: Use glass or low-adhesion polypropylene (B1209903) tubes for storage and preparation of solutions. Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signals.[2]
Q2: I am observing lower than expected activity in my enzymatic assay that uses sciadonoyl-CoA as a substrate. What could be the cause?
A2: Reduced enzymatic activity can stem from several factors related to both the sciadonoyl-CoA substrate and the assay conditions.
-
Substrate Integrity: Verify the concentration and purity of your sciadonoyl-CoA stock solution using HPLC or LC-MS/MS. Degradation can lead to a lower effective concentration of the active substrate.
-
Buffer Components: Certain buffer components can interfere with the reaction. For example, reducing agents like dithiothreitol (B142953) (DTT) at high concentrations can cleave the thioester bond. If a reducing agent is necessary, consider using a lower concentration or a milder alternative like TCEP.
-
Enzyme Stability and Activity: Ensure your enzyme is properly stored and active. Run a positive control with a known, stable acyl-CoA substrate to confirm enzyme functionality.
-
Cofactor and Ion Concentrations: Verify that the concentrations of essential cofactors (e.g., Mg²⁺, ATP, NAD⁺) are optimal for your specific enzyme.
Q3: My LC-MS/MS results for sciadonoyl-CoA quantification are not reproducible. How can I improve my analytical method?
A3: Reproducibility in LC-MS/MS analysis of acyl-CoAs is a common challenge due to their inherent instability and potential for sample matrix effects.
-
Sample Preparation: Keep samples on ice or at 4°C throughout the extraction process. Use an extraction solution containing an antioxidant and a chelating agent to minimize degradation. A 5% (w/v) 5-sulfosalicylic acid solution can be used for extraction.[3]
-
Internal Standards: The use of a stable isotope-labeled internal standard or an odd-chain acyl-CoA is highly recommended to account for sample loss and degradation during sample preparation and analysis.[4]
-
Chromatography: Use a C18 reversed-phase column for separation. Optimize the gradient and mobile phase composition to achieve good peak shape and resolution for sciadonoyl-CoA.
-
Mass Spectrometry: Use positive ion mode for detection, as it often provides better sensitivity for acyl-CoAs. Monitor for the characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the molecule.[4]
-
Sample Stability in Autosampler: If running a large number of samples, keep the autosampler temperature at 4°C to prevent degradation of sciadonoyl-CoA in the vials while waiting for injection.
Experimental Protocols
Protocol 1: General Guidelines for Sciadonoyl-CoA Stock Solution Preparation
-
Equilibrate the lyophilized sciadonoyl-CoA powder to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.5) or HPLC-grade water.
-
Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (molar extinction coefficient for CoA is approximately 16,400 M⁻¹cm⁻¹).[1]
-
Immediately prepare single-use aliquots in glass or low-adhesion tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: HPLC-MS/MS Method for Sciadonoyl-CoA Quantification
-
Extraction:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Add ice-cold extraction buffer (e.g., 80% methanol (B129727) containing an internal standard).
-
Homogenize or sonicate the sample on ice.
-
Centrifuge at high speed at 4°C to pellet proteins and cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable buffer (e.g., 5% 5-sulfosalicylic acid).[3]
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor and product ions of sciadonoyl-CoA and the internal standard.
-
Data Presentation
Table 1: Stability of Acyl-CoA Thioesters under Various Conditions
| Acyl-CoA | Condition | pH | Temperature (°C) | Half-life | Reference |
| Acetyl-CoA | Aqueous Solution | 3.5-5.0 | 100 | Stable | [1] |
| Acetyl-CoA | Aqueous Solution | Alkaline | Ambient | Rapid Hydrolysis | [1] |
| Succinyl-CoA | Aqueous Solution | 8.0 | 37 | ~16 minutes | [5] |
| General Acyl-CoA | Lyophilized Powder | N/A | -20 to -80 | Months to Years | General Knowledge |
| General Acyl-CoA | Aqueous Aliquots | Neutral | -20 | < 2 weeks | [1] |
Table 2: Common LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Provides good sensitivity and characteristic fragmentation. |
| Column | C18 Reversed-Phase | Standard for separation of lipids and related molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and good chromatographic separation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Internal Standard | Stable Isotope-Labeled or Odd-Chain Acyl-CoA | Corrects for variability in extraction and ionization.[4] |
Visualizations
Caption: Experimental workflow for using sciadonoyl-CoA.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Assays with Sciadonoyl-CoA
Welcome to the technical support center for the optimization of enzymatic assays using sciadonoyl-CoA. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is sciadonoyl-CoA and in which types of enzymatic assays is it typically used?
Sciadonoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA. It can be utilized as a substrate in various enzymatic assays to investigate lipid metabolism and related cellular signaling pathways. Enzymes that may interact with sciadonoyl-CoA include acyl-CoA synthetases, acyltransferases, and enzymes involved in fatty acid elongation and desaturation.
Q2: How should I properly store and handle sciadonoyl-CoA to ensure its stability?
Long-chain fatty acyl-CoAs like sciadonoyl-CoA are susceptible to degradation through oxidation and hydrolysis. For optimal stability, it is recommended to store sciadonoyl-CoA solutions at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When in use, keep the solutions on ice.
Q3: My sciadonoyl-CoA solution appears to have low solubility in my aqueous assay buffer. How can I improve this?
The amphipathic nature of long-chain acyl-CoAs can lead to micelle formation and precipitation in aqueous buffers, which can affect enzyme kinetics.[2] To improve solubility, consider the following:
-
Incorporate a carrier protein: Bovine serum albumin (BSA) is commonly used to bind fatty acyl-CoAs and maintain their monomeric state in solution.
-
Use a mild, non-ionic detergent: Detergents like Triton X-100 can help to solubilize fatty acyl-CoAs, but their concentration must be carefully optimized as they can also inhibit enzyme activity. A concentration of 0.5% - 5.0% Triton X-100 is a suggested starting point.[1]
-
Optimize the buffer pH: The pH of the assay buffer can influence the solubility of your substrate.
Q4: I am observing high background noise in my fluorescence-based assay. What are the potential causes and solutions?
High background in fluorescence assays can stem from several sources. If using a commercial assay kit, it is important to subtract the background value of a blank standard from all readings.[3] Potential causes and troubleshooting steps include:
-
Autofluorescence of assay components: Check each component of your reaction mixture for intrinsic fluorescence at the excitation and emission wavelengths used.
-
Contamination of reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Non-enzymatic hydrolysis of the substrate: This can be assessed by running a control reaction without the enzyme.
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing enzymatic assays with sciadonoyl-CoA.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions.- Test the enzyme activity with a known, reliable substrate. |
| 2. Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. | - Review the literature for the optimal conditions for your specific enzyme.- Perform a matrix of experiments to determine the optimal pH, temperature, and salt concentration. | |
| 3. Substrate Inhibition: High concentrations of sciadonoyl-CoA may lead to substrate inhibition. | - Perform a substrate titration curve to determine the optimal concentration range for sciadonoyl-CoA. | |
| 4. Presence of Inhibitors: Your sample or reagents may contain enzymatic inhibitors. | - Run a control reaction with a known activator to ensure the enzyme is responsive.- If possible, purify your sample to remove potential inhibitors. | |
| Poor reproducibility of results | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability. | - Calibrate your pipettes regularly.- Use positive displacement pipettes for viscous solutions. |
| 2. Instability of Sciadonoyl-CoA: The substrate may be degrading over the course of the experiment. | - Prepare fresh dilutions of sciadonoyl-CoA for each experiment.- Keep all stock solutions and reaction components on ice. | |
| 3. Edge Effects in Plate-Based Assays: Evaporation from wells at the edge of a microplate can concentrate reactants and alter reaction rates. | - Avoid using the outer wells of the plate for your experimental samples.- Fill the outer wells with buffer or water to minimize evaporation. | |
| Unexpected kinetic parameters | 1. Inaccurate Substrate Concentration: The actual concentration of sciadonoyl-CoA may be different from the calculated concentration due to incomplete solubilization or degradation. | - Determine the critical micelle concentration (CMC) of sciadonoyl-CoA under your assay conditions and work below this concentration.- Use a carrier protein like BSA to ensure the availability of the substrate to the enzyme. |
| 2. Presence of Competing Substrates: If using a complex biological sample, other acyl-CoAs may be present and compete with sciadonoyl-CoA for the enzyme's active site. | - Consider sample preparation steps to remove competing substrates.- Use a specific inhibitor for the enzyme of interest to confirm that the observed activity is due to that enzyme. |
Experimental Protocols
While a specific protocol for an assay with sciadonoyl-CoA is not available, a general procedure for a coupled enzymatic assay to determine acyl-CoA concentration is provided below. This can be adapted for your specific enzyme and experimental setup.
General Coupled Enzymatic Assay Protocol
This protocol describes a fluorometric assay for determining the concentration of a fatty acyl-CoA.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for your enzyme of interest.
-
Sciadonoyl-CoA Standard: Prepare a stock solution of sciadonoyl-CoA and perform serial dilutions to generate a standard curve.
-
Reaction Mix: Prepare a reaction mix containing the coupling enzymes, fluorescent probe, and any necessary cofactors in the assay buffer.
-
-
Standard Curve Preparation:
-
Add increasing concentrations of the sciadonoyl-CoA standard to the wells of a 96-well plate.
-
Bring the total volume in each well to 50 µL with assay buffer.
-
Include a blank well containing only the assay buffer.
-
-
Sample Preparation:
-
Add your biological sample (e.g., cell lysate, tissue homogenate) to the wells of the 96-well plate.
-
Bring the total volume to 50 µL with assay buffer.
-
-
Assay Reaction:
-
Add 50 µL of the Reaction Mix to each well.
-
Mix thoroughly and incubate at the optimal temperature for your enzyme for a predetermined amount of time (e.g., 10-30 minutes). Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your fluorescent probe (e.g., λex = 535 nm / λem = 587 nm).[3]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of sciadonoyl-CoA in your samples.
-
Visualizations
The following diagrams illustrate common workflows and logical relationships relevant to optimizing enzymatic assays.
Caption: A typical experimental workflow for an enzymatic assay.
Caption: Troubleshooting logic for low or no enzyme activity.
Caption: General metabolic pathways involving a fatty acyl-CoA.
References
Technical Support Center: Sciadonoyl-CoA Stable Isotope Labeling
Welcome to the technical support center for sciadonoyl-CoA stable isotope labeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is sciadonoyl-CoA, and why is stable isotope labeling important for its study?
Sciadonoyl-CoA is the activated form of sciadonic acid (20:3 n-6), a non-essential fatty acid found in pine nuts. It plays a role in lipid metabolism, and its metabolic behavior is similar to that of arachidonic acid, as it is incorporated into phospholipids (B1166683) like phosphatidylinositol.[1] Stable isotope labeling is a powerful technique used to trace the metabolic fate of sciadonoyl-CoA in biological systems. By replacing common isotopes (e.g., ¹²C, ¹H) with stable heavy isotopes (e.g., ¹³C, ²H), researchers can track the incorporation and turnover of sciadonoyl-CoA in various metabolic pathways using mass spectrometry.[][3]
Q2: What are the main challenges in working with sciadonoyl-CoA and its stable isotope-labeled counterparts?
The primary challenges in working with sciadonoyl-CoA mirror those for other long-chain acyl-CoAs. These include:
-
Chemical Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially under neutral or alkaline pH conditions.[4][5]
-
Low Endogenous Concentrations: Sciadonoyl-CoA is expected to be a low-abundance species, making its detection and quantification challenging.[5]
-
Extraction Efficiency: The recovery of long-chain acyl-CoAs like sciadonoyl-CoA can be variable depending on the extraction method used.[6][7]
Q3: How can I obtain stable isotope-labeled sciadonoyl-CoA?
Currently, direct commercial sources for stable isotope-labeled sciadonoyl-CoA are limited. Researchers have two primary options:
-
Custom Chemical Synthesis: This involves contracting a specialized chemical synthesis company to produce ¹³C- or ²H-labeled sciadonic acid, which can then be enzymatically or chemically converted to its CoA thioester. This approach offers high purity and defined labeling patterns.[11][12]
-
Biosynthetic Labeling: This method involves feeding cells or organisms that produce sciadonic acid with a stable isotope-labeled precursor. A common approach is the "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) method, which can be adapted to produce a variety of labeled acyl-CoAs.[8][9][10][13] This can be a more cost-effective method for generating a suite of labeled acyl-CoAs.
Troubleshooting Guides
Issue 1: Low or No Signal for Labeled Sciadonoyl-CoA in Mass Spectrometry Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Labeling | Verify the incorporation of the stable isotope precursor into sciadonic acid. | The precursor may not be efficiently taken up or metabolized by the biological system. |
| Poor Extraction Recovery | Optimize the extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[6] | Long-chain acyl-CoAs can be lost during extraction. SPE can improve recovery and remove interfering substances. |
| Degradation of Sciadonoyl-CoA | Ensure all extraction and storage steps are performed at low temperatures and under acidic conditions (e.g., using trichloroacetic acid).[5][8] | Acyl-CoAs are unstable and prone to degradation.[4] |
| Ion Suppression in MS | Improve chromatographic separation to reduce co-elution with other lipids.[14] Use a stable isotope-labeled internal standard for a related long-chain acyl-CoA to normalize for matrix effects.[8][15] | Co-eluting compounds can interfere with the ionization of the target analyte. |
| Insufficient MS Sensitivity | Optimize MS parameters, including precursor and product ion selection for multiple reaction monitoring (MRM).[16] | Proper MS tuning is critical for detecting low-abundance molecules. |
Issue 2: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Extraction | Standardize the extraction procedure and include a consistent internal standard in every sample. | Variability in extraction efficiency is a common source of error. |
| Sample Degradation | Analyze samples immediately after extraction or store them at -80°C in an acidic buffer.[8] Avoid multiple freeze-thaw cycles. | Sciadonoyl-CoA can degrade over time, leading to inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and perform serial dilutions carefully, especially for creating standard curves. | Accurate pipetting is crucial for quantitative accuracy. |
| Matrix Effects | Use a matrix-matched calibration curve or the standard addition method to account for sample-specific matrix effects. | The sample matrix can significantly impact ionization efficiency. |
Experimental Protocols
Protocol 1: Extraction of Sciadonoyl-CoA from Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) directly to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled long-chain acyl-CoA internal standard (e.g., ¹³C₁₆-palmitoyl-CoA).
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and polar contaminants.
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol).[6]
-
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol (B129727) in water with 10 mM ammonium (B1175870) acetate (B1210297).[6][14]
Protocol 2: LC-MS/MS Analysis of Sciadonoyl-CoA
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]
-
Gradient: Develop a gradient that starts with a low percentage of Mobile Phase B and ramps up to elute the hydrophobic long-chain acyl-CoAs.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ions for both unlabeled and labeled sciadonoyl-CoA. For acyl-CoAs, characteristic neutral losses are often observed.
-
Visualizations
Caption: Experimental workflow for sciadonoyl-CoA stable isotope labeling analysis.
Caption: Troubleshooting logic for low MS signal of sciadonoyl-CoA.
References
- 1. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Sciadonoyl-CoA purity assessment and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Sciadonoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Sciadonoyl-CoA, and why is its purity crucial?
A1: Sciadonoyl-CoA is the coenzyme A thioester of sciadonic acid, a polyunsaturated fatty acid. As a biologically active molecule, it serves as a substrate in various enzymatic reactions involved in lipid metabolism. The purity of Sciadonoyl-CoA is critical for obtaining accurate and reproducible experimental results, as impurities can lead to enzyme inhibition, activation of off-target pathways, or erroneous analytical readings.
Q2: What are the primary methods for assessing the purity of a Sciadonoyl-CoA preparation?
A2: The most robust and widely used method for assessing the purity of Sciadonoyl-CoA and other long-chain polyunsaturated fatty acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique allows for the separation of Sciadonoyl-CoA from potential impurities and its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it is less specific than mass spectrometry.
Q3: How should Sciadonoyl-CoA be stored to maintain its integrity?
A3: Sciadonoyl-CoA, like other polyunsaturated fatty acyl-CoAs, is susceptible to degradation through hydrolysis and oxidation. For long-term storage, it should be stored as a lyophilized powder or in an organic solvent such as methanol (B129727) at -80°C. For short-term storage, solutions can be kept on ice for a few hours. Aqueous solutions are generally not recommended for storage due to the instability of the thioester bond.[1]
Q4: What are the common impurities found in Sciadonoyl-CoA preparations?
A4: Common impurities may include free sciadonic acid, coenzyme A, oxidized forms of Sciadonoyl-CoA, and byproducts from the synthetic process. The presence of these impurities can be determined using LC-MS/MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with Sciadonoyl-CoA.
Problem 1: Low or No Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of Sciadonoyl-CoA | Ensure proper storage conditions were maintained (-80°C, protected from moisture and light). Prepare fresh solutions before analysis. Acyl-CoAs are unstable in aqueous solutions.[1] |
| Improper Sample Preparation | Use a validated extraction protocol. A common method involves protein precipitation with an organic solvent like methanol.[1][2] |
| Incorrect MS Parameters | Optimize mass spectrometer settings, including ionization source parameters and collision energy for fragmentation, by infusing a standard if available. The fragmentation of acyl-CoAs typically results in a neutral loss of 507 Da.[1] |
| Low Concentration | Concentrate the sample or ensure that the amount injected is within the instrument's detection limits. The lower limit of detection for similar acyl-CoAs can be in the low ng/mL range.[2] |
Problem 2: Inconsistent Enzyme Assay Results
| Possible Cause | Troubleshooting Step |
| Variable Purity of Sciadonoyl-CoA Batches | Assess the purity of each new batch of Sciadonoyl-CoA by LC-MS/MS before use. Normalize experiments based on the concentration of the pure compound. |
| Presence of Inhibitors/Activators | Impurities such as free fatty acids or oxidized species can modulate enzyme activity. Purify the Sciadonoyl-CoA using reversed-phase HPLC if necessary. |
| Thioester Hydrolysis | Prepare fresh dilutions of Sciadonoyl-CoA in an appropriate buffer immediately before use. Avoid prolonged incubation in aqueous solutions. |
| Adsorption to Surfaces | Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize loss of the material. |
Experimental Protocols
Protocol 1: Purity Assessment of Sciadonoyl-CoA by LC-MS/MS
This protocol is adapted from methods developed for the analysis of other long-chain polyunsaturated fatty acyl-CoAs.[1][4]
1. Sample Preparation (from a lyophilized powder):
-
Reconstitute the lyophilized Sciadonoyl-CoA in methanol to a stock concentration of 1 mM.
-
For analysis, dilute the stock solution to the desired concentration (e.g., 1-10 µM) in a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 20% B to 100% B over 15 minutes.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion for Sciadonoyl-CoA.
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the CoA moiety (e.g., loss of 507 Da).[1]
-
MS Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Data Presentation: Purity Assessment Summary
| Parameter | Expected Result for High-Purity Sciadonoyl-CoA |
| Purity by LC-MS/MS (Area %) | > 95% |
| Identity Confirmation | Correct precursor and product ion masses observed. |
| Major Impurities | Free Sciadonic Acid (< 2%), Coenzyme A (< 1%), Oxidized Species (< 1%) |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for Sciadonoyl-CoA purity assessment by LC-MS/MS.
Troubleshooting Logic for Low MS Signal
Caption: Decision tree for troubleshooting low Sciadonoyl-CoA MS signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Auto-oxidation of Polyunsaturated Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with polyunsaturated acyl-CoAs (PUFA-CoAs). Due to their multiple double bonds, PUFA-CoAs are highly susceptible to auto-oxidation, which can lead to experimental artifacts and inconsistent results. This guide offers practical solutions and detailed protocols to ensure the stability and integrity of your PUFA-CoA reagents.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with PUFA-CoAs inconsistent?
A1: Inconsistent results when using PUFA-CoAs, such as variable enzyme kinetics or unexpected cellular responses, are often due to the auto-oxidation of the acyl-CoA substrate. Polyunsaturated fatty acids are prone to attack by free radicals, initiating a chain reaction that degrades the molecule.[1][2] This degradation can occur during storage or during the experiment itself, leading to a decreased concentration of the active substrate and the formation of potentially inhibitory byproducts. To troubleshoot this, it is crucial to implement proper handling and storage procedures and to consider the use of antioxidants.
Q2: How should I store my PUFA-CoA solutions to minimize oxidation?
A2: Proper storage is critical for the longevity of PUFA-CoA solutions. For long-term storage, PUFA-CoAs should be stored at -80°C.[3] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation. For short-term storage during an experiment, solutions should be kept on ice and protected from light.
Q3: What are the best solvents to use for dissolving PUFA-CoAs?
A3: The solubility of long-chain acyl-CoAs in aqueous buffers can be low, and they have a tendency to form micelles.[4][5] For initial solubilization, organic solvents such as ethanol (B145695) can be used, followed by dilution in an appropriate aqueous buffer.[6] However, it is important to consider the tolerance of your experimental system to the final concentration of the organic solvent. Some protocols suggest sonicating the fatty acid salt in ethanol to create a stable stock solution.[7] When preparing aqueous solutions, it's crucial to ensure the pH is controlled, as the stability of acyl-CoAs can be pH-dependent.
Q4: Can I add antioxidants to my PUFA-CoA solutions?
A4: Yes, adding antioxidants is a highly recommended strategy to prevent auto-oxidation. Common and effective antioxidants for lipids include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E).[6][8][9] These antioxidants work by scavenging free radicals and terminating the oxidation chain reaction.[9] It is important to determine the optimal concentration of the antioxidant that is effective and does not interfere with your downstream application.
Troubleshooting Guides
Problem 1: Low or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of PUFA-CoA Substrate | 1. Prepare fresh PUFA-CoA solutions for each experiment. 2. Run a "no-enzyme" control to assess the rate of non-enzymatic substrate degradation under your assay conditions.[10] 3. Add an antioxidant such as BHT or α-tocopherol to your assay buffer.[6][8] 4. Verify the integrity of your PUFA-CoA stock by measuring its concentration and assessing for oxidation products (see Experimental Protocols section). |
| Suboptimal Assay Conditions | 1. Ensure the pH and temperature of your assay are optimal for your enzyme of interest.[11] 2. For membrane-bound enzymes, the presence of a suitable detergent may be necessary to solubilize both the enzyme and the lipid substrate.[11] |
| Substrate Insolubility | 1. Long-chain acyl-CoAs can precipitate in the presence of certain ions, such as Mg2+.[12] Confirm the solubility of your PUFA-CoA in your specific assay buffer. 2. Consider the critical micellar concentration of your PUFA-CoA, as high concentrations can lead to aggregation.[5] |
Problem 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Presence of Oxidized PUFA-CoA Byproducts | 1. Oxidized byproducts of PUFA-CoAs can interfere with detection methods or have off-target effects. 2. Use freshly prepared or properly stored PUFA-CoA solutions with antioxidants. 3. Purify the PUFA-CoA substrate if significant degradation is suspected. |
| Contamination of Reagents | 1. Ensure all buffers and reagents are prepared with high-purity water and are free from contaminating fatty acids or enzymatic activities.[10] |
| Non-specific Reaction of Detection Probe | 1. If using a fluorescent or colorimetric probe to detect a product, run controls to ensure it does not react with the PUFA-CoA substrate or other buffer components in the absence of the enzyme.[10] |
Data Presentation
Table 1: Effectiveness of Antioxidants in Mitigating PUFA Oxidation
| Antioxidant | Concentration | System | % Inhibition of Oxidation | Reference |
| tert-Butylhydroquinone (TBHQ) | 50 ppm | Mouse Diet with ω-3 PUFAs | 99.5 ± 0.1% (primary oxidation products) 96.1 ± 0.7% (secondary oxidation products) | [6] |
| Butylated Hydroxytoluene (BHT) | 5.0 mg/mL | Dried Blood Spots with PUFAs | Effective at preventing degradation for up to 28 days | [8] |
| α-Tocopherol | 1% (w/v) | Kilka fish oil | No significant difference in preventing oxidation compared to 1% BHT over 4 days | |
| Mannitol & Ascorbic Acid | 1 g/L each | Schizochytrium sp. culture | 49.6% increment in PUFA concentration | [1] |
Note: The data presented is for PUFAs in various systems and can be used as a starting point for optimizing antioxidant use with PUFA-CoAs in experimental settings.
Experimental Protocols
Protocol 1: Preparation and Storage of PUFA-CoA Solutions
-
Dissolving PUFA-CoA:
-
If starting from a powder, allow the vial to come to room temperature before opening to prevent condensation.
-
For saturated acyl-CoAs, they are generally stable as powders.[13]
-
For unsaturated acyl-CoAs, which are less stable as powders, it is recommended to dissolve them in a suitable organic solvent like ethanol immediately upon receipt.[13]
-
A stock solution can be prepared by sonicating the PUFA-CoA salt in ethanol to create a stable milky solution.[7]
-
-
Aqueous Dilution:
-
Dilute the organic stock solution into an appropriate aqueous buffer (e.g., phosphate (B84403) or Tris buffer) to the final desired concentration.
-
Be mindful of the final solvent concentration and its potential effect on your experiment.
-
The pH of the final solution should be maintained, typically around 7.4.
-
-
Adding Antioxidants:
-
For a working stock, consider adding an antioxidant. A common starting point for BHT is a final concentration of 0.01-0.1%.
-
-
Storage:
-
Store organic stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C or -80°C, overlayed with an inert gas like argon or nitrogen.[13] Do not store organic solutions in plastic tubes.[13]
-
Prepare single-use aliquots of your aqueous working solutions to minimize freeze-thaw cycles and store at -80°C.
-
For immediate use, keep solutions on ice and protected from light.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for PUFA-CoA Oxidation
This protocol is adapted for the measurement of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of your PUFA-CoA solution.
-
Add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate the acyl-CoA.[14]
-
Incubate on ice for 15 minutes.[14]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[14]
-
Transfer 200 µL of the supernatant to a new screw-cap tube.[14]
-
-
Reaction with TBA:
-
Measurement:
-
Quantification:
-
Prepare a standard curve using malondialdehyde (MDA).
-
Calculate the concentration of TBARS in your sample relative to the standard curve.
-
Protocol 3: Conjugated Diene Measurement
This method detects the formation of conjugated dienes, which are primary oxidation products of PUFAs.
-
Sample Preparation:
-
Dilute your PUFA-CoA solution in a suitable solvent that is transparent in the UV range, such as isopropanol (B130326) or hexane.
-
-
Spectrophotometric Measurement:
-
Quantification:
-
The concentration of conjugated diene hydroperoxides can be calculated using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for conjugated dienes of approximately 25,000-29,000 M⁻¹cm⁻¹.
-
Visualizations
Caption: Experimental workflow for handling PUFA-CoAs to minimize oxidation.
Caption: Simplified pathway of PUFA-CoA auto-oxidation and antioxidant intervention.
Caption: A logical guide for troubleshooting inconsistent results with PUFA-CoAs.
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. mdpi.com [mdpi.com]
- 17. The binding of arachidonic acid in the cyclooxygenase active site of mouse prostaglandin endoperoxide synthase-2 (COX-2). A putative L-shaped binding conformation utilizing the top channel region - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sciadonoyl-CoA Delivery to Cells
Welcome to the technical support center for sciadonoyl-CoA delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments involving sciadonoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is sciadonoyl-CoA, and why is it of research interest?
Sciadonoyl-CoA is the activated form of sciadonic acid, a polyunsaturated fatty acid (PUFA). Sciadonic acid (5Z, 11Z, 14Z-eicosatrienoic acid) is a C20:3 omega-6 fatty acid found in pine nut oil.[1][2] Its unique non-methylene-interrupted double bond structure confers greater oxidative stability compared to other PUFAs.[3][4] Sciadonic acid is structurally similar to arachidonic acid and can compete with it in biochemical pathways, exhibiting anti-inflammatory properties.[2][3] This makes sciadonoyl-CoA a valuable tool for studying lipid signaling, inflammation, and metabolic pathways.
Q2: What are the main challenges in delivering sciadonoyl-CoA to cells?
The primary challenges stem from the amphipathic nature of long-chain acyl-CoAs. These molecules are poorly soluble in aqueous media and can act as detergents at high concentrations, potentially disrupting cell membranes. Furthermore, as a polyunsaturated acyl-CoA, sciadonoyl-CoA is susceptible to oxidation, although its non-methylene-interrupted structure provides some protection.[3][4] Ensuring its stability and efficient transport across the cell membrane to its intracellular target are key hurdles.
Q3: What are the recommended methods for delivering sciadonoyl-CoA to cells?
The two most common and recommended methods for delivering long-chain fatty acyl-CoAs like sciadonoyl-CoA to cells in culture are:
-
Complexing with Fatty Acid-Free Bovine Serum Albumin (BSA): BSA binds to fatty acids and their CoA esters, increasing their solubility in culture media and facilitating their delivery to cells.
-
Encapsulation in Liposomes: Liposomes are lipid vesicles that can encapsulate hydrophobic and amphipathic molecules like sciadonoyl-CoA, delivering them to cells through membrane fusion or endocytosis.
Q4: How can I assess the efficiency of sciadonoyl-CoA delivery?
The efficiency of delivery can be quantified by measuring the intracellular concentration of sciadonoyl-CoA or its metabolic products. A common method involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acyl-CoA species from cell lysates.[5][6][7] Alternatively, radiolabeled or fluorescently tagged sciadonic acid can be used to trace its uptake and conversion to sciadonoyl-CoA.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Sciadonoyl-CoA
| Potential Cause | Suggested Solution |
| Suboptimal Sciadonoyl-CoA:BSA Molar Ratio | The optimal molar ratio of fatty acyl-CoA to BSA is crucial for efficient delivery. A common starting point is a 3:1 to 6:1 ratio. Too little BSA may result in poor solubility and aggregation of sciadonoyl-CoA, while too much BSA can reduce its availability for cellular uptake. Titrate the ratio to find the optimal concentration for your cell type. |
| Poor Liposome (B1194612) Formulation | The lipid composition of your liposomes can significantly impact their stability and fusion with the cell membrane. Experiment with different phospholipid compositions, and consider including cholesterol to improve bilayer rigidity and stability.[8][] |
| Incorrect Incubation Time and Temperature | The kinetics of uptake can vary between cell types. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation time. Ensure the incubation temperature is maintained at 37°C for optimal cell function. |
| Cell Confluency and Health | Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can affect their metabolic activity and uptake capacity. Always check cell viability after treatment with sciadonoyl-CoA. |
| Degradation of Sciadonoyl-CoA | Polyunsaturated acyl-CoAs can be unstable. Prepare fresh solutions of sciadonoyl-CoA for each experiment. If using liposomes, ensure they are prepared with high-quality lipids and stored appropriately to prevent oxidation.[6][7][10][11] |
Issue 2: Cellular Toxicity or Death After Treatment
| Potential Cause | Suggested Solution |
| Detergent Effects of Free Sciadonoyl-CoA | High concentrations of unincorporated sciadonoyl-CoA can be cytotoxic. Ensure that the sciadonoyl-CoA is fully complexed with BSA or encapsulated in liposomes. Reduce the final concentration of sciadonoyl-CoA in your experiment. |
| Lipotoxicity from Acyl-CoA Accumulation | Excessive intracellular accumulation of acyl-CoAs can lead to lipotoxicity.[] Reduce the treatment concentration and/or incubation time. |
| Oxidative Stress | The metabolism of polyunsaturated fatty acids can generate reactive oxygen species. Consider co-treatment with an antioxidant like N-acetylcysteine or Vitamin E to mitigate oxidative stress. |
| Contaminants in the Preparation | Ensure that the solvents used for preparing sciadonoyl-CoA solutions are of high purity and are completely removed before adding to the cells. If using BSA, ensure it is of high quality and specifically designated as "fatty acid-free." |
Quantitative Data Summary
| Parameter | BSA-Complexed Delivery | Liposomal Delivery |
| Typical Concentration Range | 1 - 100 µM | 1 - 50 µM |
| Preparation Time | Short (minutes) | Moderate (hours) |
| Ease of Preparation | Simple mixing | More complex (film hydration, extrusion) |
| Potential for Cytotoxicity | Lower, if properly complexed | Can be higher if liposomes are unstable or formulation is suboptimal |
| Uptake Mechanism | Primarily protein-mediated | Endocytosis, membrane fusion |
| Reproducibility | Generally high | Can be variable depending on liposome preparation |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of Sciadonoyl-CoA
This protocol is adapted from general methods for acyl-CoA synthesis and may require optimization for sciadonic acid.[12][13][14]
Materials:
-
Sciadonic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (a broad-specificity enzyme is recommended)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
Dithiothreitol (DTT)
-
TLC plates and developing solvent for monitoring the reaction
-
HPLC for purification
Procedure:
-
Dissolve sciadonic acid in an appropriate organic solvent (e.g., ethanol) to make a stock solution.
-
In a reaction tube, combine the reaction buffer, ATP, CoA, and DTT.
-
Add the sciadonic acid stock solution to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, purify the sciadonoyl-CoA using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
Protocol 2: Preparation of Sciadonoyl-CoA:BSA Complex
This protocol is based on general methods for preparing fatty acid-BSA complexes.[15][16][17][18]
Materials:
-
Lyophilized sciadonoyl-CoA
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile, conical tubes
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.
-
Warm the BSA solution to 37°C.
-
Prepare a stock solution of sciadonoyl-CoA in a minimal amount of an appropriate solvent (e.g., ethanol).
-
While gently vortexing the warm BSA solution, slowly add the sciadonoyl-CoA stock solution to achieve the desired molar ratio (e.g., 3:1 sciadonoyl-CoA:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
The complex is now ready to be diluted to the final working concentration in your cell culture medium.
Protocol 3: Preparation of Sciadonoyl-CoA Loaded Liposomes
This protocol uses the thin-film hydration method followed by extrusion.[8][][19][20]
Materials:
-
Phospholipids (e.g., DOPC, DPPC)
-
Cholesterol (optional)
-
Sciadonoyl-CoA
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids and sciadonoyl-CoA in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to form small unilamellar vesicles (SUVs).
-
The liposome-encapsulated sciadonoyl-CoA is ready for use.
Visualizations
Experimental Workflows
Caption: Chemo-enzymatic synthesis and cellular delivery workflow for sciadonoyl-CoA.
Signaling Pathways
Caption: Modulation of key signaling pathways by polyunsaturated fatty acyl-CoAs.
References
- 1. Polyunsaturated fatty acid induces cardioprotection against ischemia-reperfusion through the inhibition of NF-kappaB and induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. wklab.org [wklab.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Sciadonic Acid-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with sciadonic acid.
Frequently Asked Questions (FAQs)
Q1: What is sciadonic acid and what are its known biological activities?
Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid (NMIFA).[1] It is known to be incorporated into cellular phospholipids (B1166683) and can displace arachidonic acid (AA).[1] Primarily, its effects are characterized as anti-inflammatory, where it has been shown to reduce the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in macrophages.[1] This is achieved in part by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inactivation of NF-κB and MAPK signaling pathways.[1]
Q2: Is sciadonic acid expected to be cytotoxic?
While much of the research on sciadonic acid has focused on its anti-inflammatory properties, related polyunsaturated fatty acids like arachidonic acid are known to induce cytotoxicity and apoptosis in various cell lines, particularly cancer cells.[2][3][4] The cytotoxic effects of fatty acids are often concentration-dependent and cell-type specific.[5] Given that sciadonic acid can substitute for arachidonic acid in cellular membranes, it is plausible that it may exert cytotoxic effects under certain conditions, although its primary described role is anti-inflammatory.[1]
Q3: What are the typical morphological and molecular signs of cytotoxicity I should look for?
When assessing cytotoxicity, researchers should look for a variety of indicators.
-
Morphological signs: These include a noticeable decrease in cell density, changes in cell shape such as rounding and detachment from the culture surface, cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.[5]
-
Molecular signs: On a molecular level, cytotoxicity can be confirmed by decreased metabolic activity, loss of plasma membrane integrity, activation of caspases (key enzymes in the apoptotic pathway), and alterations in the expression of proteins related to apoptosis.[5]
Q4: How can I quantitatively measure the cytotoxic effects of sciadonic acid?
Several quantitative assays are available to measure cytotoxicity:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[5][6]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with compromised plasma membranes, a hallmark of cell death.[5][7][8]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based method can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Cycle Analysis (e.g., Propidium Iodide staining): This flow cytometry technique analyzes the distribution of cells in the different phases of the cell cycle and can identify a "sub-G1" peak, which is indicative of apoptotic cells with fragmented DNA.[5]
Troubleshooting Guide
This guide addresses common problems researchers may encounter when investigating sciadonic acid-induced cytotoxicity.
Problem 1: High variability or inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Fatty Acid Preparation | Fatty acids are poorly soluble in aqueous media and require careful preparation, often involving conjugation to a carrier protein like bovine serum albumin (BSA).[9] Ensure your protocol for dissolving and complexing sciadonic acid to BSA is consistent. The molar ratio of fatty acid to BSA can significantly impact the effective free fatty acid concentration.[9] Prepare fresh stock solutions regularly. |
| Solvent Toxicity | Solvents like ethanol (B145695) or DMSO, used to dissolve fatty acids, can be toxic to cells at certain concentrations.[10] Always run a vehicle control with the same concentration of the solvent used in your experimental wells to determine the baseline level of cytotoxicity from the solvent alone.[10] |
| Cell Culture Conditions | Variations in cell density, passage number, and growth phase can all affect susceptibility to cytotoxic agents.[] Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments. |
| Edge Effects in Plates | Wells on the perimeter of multi-well plates are susceptible to evaporation, which can concentrate media components and affect cell health.[5] Avoid using the outer wells for critical experimental samples; instead, fill them with sterile PBS or media.[5] |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The cytotoxic effects of a compound may take time to manifest. Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5] |
| Compound Inactivity/Degradation | Polyunsaturated fatty acids are susceptible to oxidation, which can affect their activity. Store sciadonic acid according to the manufacturer's instructions, typically under nitrogen or argon at a low temperature and protected from light.[] |
| Cell Line Resistance | The cell line you are using may be resistant to the cytotoxic effects of sciadonic acid.[5] If possible, test your compound on a different cell line that is known to be sensitive to other fatty acids like arachidonic acid. |
| Assay Interference | The sciadonic acid formulation may interfere with the assay chemistry itself. For example, it could chemically reduce the MTT reagent, leading to a false-positive signal for viability.[5] Run a cell-free control where you add sciadonic acid directly to the assay reagents to check for interference.[5] Consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release instead of MTT).[8] |
Problem 3: High background signal or unexpected results in control wells.
| Possible Cause | Troubleshooting Steps |
| Media Component Interference | Certain components in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance or fluorescence readings.[7] Test your assay with medium alone to determine the background signal. If interference is high, consider using a medium without that component for the duration of the assay. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can significantly affect cell health and assay results.[] Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock. |
| Excessive Pipetting Force | During cell seeding or reagent addition, excessive force can cause cell damage and lysis, leading to high background in LDH assays, for example.[13] Handle cell suspensions gently. |
Data Presentation
Table 1: Cytotoxic Effects of Arachidonic Acid (AA) on Various Cancer Cell Lines Note: This data is for arachidonic acid, a structurally related fatty acid, and may serve as a reference for designing experiments with sciadonic acid.
| Fatty Acid | Cancer Cell Line | IC50 Value (µM) or Effect | Reference |
| Arachidonic Acid | 293 (Human Embryonic Kidney) | Induces apoptosis at 200-300 µM | [3][14] |
| Arachidonic Acid | Breast, Lung, Glioma, Prostate | Proliferation inhibited at 20-30 µg/mL | [4] |
| Arachidonic Acid | Breast Cancer (SK-BR-3, AU565) | Potentiates doxorubicin (B1662922) toxicity | [6] |
| Arachidonic Acid | Human Leukemic T cells | Proliferation inhibited at 15 µg/mL | [4] |
| Arachidonic Acid | Lung Cancer (A549, NCI-H1299) | Suppresses cell viability | [15] |
Table 2: Anti-Inflammatory Effects of Sciadonic Acid (SCA) in LPS-Stimulated Murine Macrophages (RAW264.7)
| Mediator | Effect of SCA | % Reduction | Reference |
| Prostaglandin E2 (PGE2) | Decreased production | 29% | [1] |
| Nitric Oxide (NO) | Decreased production | 31% | [1] |
| Interleukin-6 (IL-6) | Decreased production | 34% | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Decreased production | 14% | [1] |
Visualizations: Pathways and Workflows
Caption: Potential mechanism of fatty acid-induced apoptosis.[14][16][17]
Caption: Experimental workflow for troubleshooting cytotoxicity assays.
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular unesterified arachidonic acid signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and apoptosis produced by arachidonic acid in HepG2 cells overexpressing human cytochrome P-4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acids decrease mitochondrial generation of reactive oxygen species at the reverse electron transport but increase it at the forward transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Sciadonoyl-CoA vs. Arachidonoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, arachidonic acid stands as a central precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids. The conversion of arachidonic acid to its coenzyme A (CoA) derivative, arachidonoyl-CoA, is a critical step, priming it for incorporation into cellular phospholipids (B1166683) and subsequent release and metabolism by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). This guide provides a comparative analysis of arachidonoyl-CoA and a structurally similar but functionally distinct molecule, sciadonoyl-CoA, in the context of enzymatic assays.
Sciadonic acid (5,11,14-eicosatrienoic acid) is a non-methylene-interrupted fatty acid that shares structural homology with arachidonic acid but lacks the Δ8 double bond. This subtle difference has profound implications for its metabolism and biological activity. Understanding the comparative performance of their respective CoA esters in enzymatic assays is crucial for researchers investigating inflammatory pathways and developing novel therapeutic agents. While direct quantitative kinetic data for Sciadonoyl-CoA is limited in publicly available literature, this guide synthesizes existing qualitative and mechanistic evidence to provide a comprehensive comparison.
Biochemical Properties and Metabolic Fate
Arachidonoyl-CoA is readily synthesized from arachidonic acid by acyl-CoA synthetases and is the primary substrate for esterification into the sn-2 position of membrane phospholipids. Upon cellular stimulation, arachidonic acid is liberated and serves as the substrate for COX and LOX enzymes, leading to the production of prostaglandins, thromboxanes, and leukotrienes.
Sciadonic acid can also be activated to Sciadonoyl-CoA and incorporated into phospholipids, effectively competing with and displacing arachidonoyl-CoA.[1] However, a key distinction is that sciadonic acid is not a precursor for prostaglandin (B15479496) E2 (PGE2) synthesis in mammalian cells.[2] In fact, supplementation with sciadonic acid has been shown to reduce PGE2 production, suggesting an inhibitory role in the arachidonic acid cascade.[2]
Comparative Performance in Enzymatic Assays
The following sections detail the known and inferred interactions of Sciadonoyl-CoA and Arachidonoyl-CoA with key enzymes in the eicosanoid pathway.
Acyl-CoA Synthetase (ACS)
Table 1: Substrate Activity with Acyl-CoA Synthetase
| Substrate | Km | Vmax | Catalytic Efficiency (Vmax/Km) |
| Arachidonoyl-CoA | Data varies by isoform and tissue | Data varies by isoform and tissue | Data varies by isoform and tissue |
| Sciadonoyl-CoA | Data not available | Data not available | Data not available |
Note: While specific kinetic data for Sciadonoyl-CoA is lacking, its incorporation into phospholipids suggests it is a substrate for Acyl-CoA Synthetase.
Cyclooxygenase (COX-1 and COX-2)
Table 2: Interaction with Cyclooxygenase (COX) Enzymes
| Substrate/Inhibitor | Enzyme | Km (for substrate) | Vmax (for substrate) | Ki (for inhibitor) |
| Arachidonoyl-CoA | COX-1 | ~5 µM | Enzyme-dependent | N/A |
| COX-2 | ~5 µM | Enzyme-dependent | N/A | |
| Sciadonoyl-CoA | COX-1 | Not a substrate | Not applicable | Data not available (inferred competitive inhibitor) |
| COX-2 | Not a substrate | Not applicable | Data not available (inferred competitive inhibitor) |
Lipoxygenase (LOX)
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The primary products derived from arachidonic acid are leukotrienes and lipoxins. There is a significant gap in the literature regarding the direct interaction of Sciadonoyl-CoA with various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX). Based on its structural similarity to arachidonic acid, it is conceivable that Sciadonoyl-CoA could act as either a weak substrate or a competitive inhibitor of these enzymes. Further experimental investigation is required to elucidate its role in the lipoxygenase pathway.
Table 3: Interaction with Lipoxygenase (LOX) Enzymes
| Substrate/Inhibitor | Enzyme | Km (for substrate) | Vmax (for substrate) | Ki (for inhibitor) |
| Arachidonoyl-CoA | 5-LOX | Data varies | Data varies | N/A |
| 12-LOX | Data varies | Data varies | N/A | |
| 15-LOX | Data varies | Data varies | N/A | |
| Sciadonoyl-CoA | 5-LOX | Data not available | Data not available | Data not available |
| 12-LOX | Data not available | Data not available | Data not available | |
| 15-LOX | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key enzymatic assays that can be adapted to compare the activities of Sciadonoyl-CoA and Arachidonoyl-CoA.
Acyl-CoA Synthetase Activity Assay
This protocol is based on a fluorometric method that detects the production of acyl-CoA.
Materials:
-
Purified or recombinant Acyl-CoA Synthetase
-
Arachidonoyl-CoA and Sciadonoyl-CoA
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 2 mM EDTA)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Fluorometric detection kit for acyl-CoA (commercially available, e.g., from Abcam or BioAssay Systems)[5]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and CoA.
-
Add the fatty acid substrate (Arachidonic acid or Sciadonic acid) at various concentrations.
-
Initiate the reaction by adding the Acyl-CoA Synthetase enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagents from the kit, which will generate a fluorescent product in proportion to the amount of acyl-CoA formed.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the reaction velocity and determine kinetic parameters (Km and Vmax) by plotting the velocity against substrate concentration and fitting to the Michaelis-Menten equation.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of COX-1 and COX-2.[6][7]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid
-
Sciadonoyl-CoA (as potential inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Inhibitor solvent (e.g., DMSO)
-
Detection system (e.g., ELISA for PGE2, or an oxygen consumption assay)
-
96-well microplate
-
Microplate reader (for ELISA) or oxygen electrode
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the potential inhibitor (Sciadonoyl-CoA) or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution for ELISA).
-
Quantify the product (e.g., PGE2) using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the formation of hydroperoxides from the oxidation of the fatty acid substrate.[8]
Materials:
-
Purified Lipoxygenase (e.g., soybean LOX, or recombinant human 5-LOX, 12-LOX, or 15-LOX)
-
Arachidonoyl-CoA and Sciadonoyl-CoA
-
Assay Buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare the substrate solution (Arachidonoyl-CoA or Sciadonoyl-CoA) in the assay buffer.
-
Equilibrate the spectrophotometer at the desired temperature (e.g., 25°C).
-
Add the assay buffer and the substrate solution to a cuvette.
-
Initiate the reaction by adding the lipoxygenase enzyme solution.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the potential inhibitor (e.g., Sciadonoyl-CoA) before adding the substrate (Arachidonoyl-CoA). Calculate the IC50 and Ki values as described for the COX assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Figure 1: Overview of the Arachidonic Acid Metabolic Pathway and the inhibitory role of Sciadonoyl-CoA.
Figure 2: A generalized experimental workflow for conducting enzymatic assays.
Conclusion
While Sciadonoyl-CoA and Arachidonoyl-CoA share a common activation pathway via acyl-CoA synthetases and subsequent incorporation into phospholipids, their fates within the eicosanoid synthesis pathways diverge significantly. The available evidence strongly suggests that Sciadonoyl-CoA is not a substrate for cyclooxygenase enzymes and likely acts as a competitive inhibitor, thereby reducing the production of pro-inflammatory prostaglandins. Its interaction with lipoxygenases remains an open area for investigation.
For researchers in drug development, Sciadonoyl-CoA and its parent fatty acid represent intriguing molecules for modulating the inflammatory response. By competing with arachidonic acid metabolism at multiple enzymatic steps, they offer a potential strategy for reducing the production of key inflammatory mediators. The experimental protocols provided in this guide offer a framework for further characterizing the enzymatic kinetics of Sciadonoyl-CoA and exploring its therapeutic potential. Further direct comparative studies are warranted to fully elucidate the quantitative differences in enzymatic processing between these two closely related acyl-CoAs.
References
- 1. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciadonic acid modulates prostaglandin E2 production by epithelial cells during infection with C. albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Metabolic Fates of Sciadonoyl-CoA and Arachidonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two structurally related 20-carbon fatty acyl-CoAs: sciadonoyl-CoA and arachidonoyl-CoA. While arachidonoyl-CoA is a well-characterized precursor to a vast array of potent signaling molecules, the metabolic pathways of sciadonoyl-CoA are less understood. This document summarizes the current knowledge, presents key structural differences that likely influence their metabolism, and provides experimental protocols to investigate these pathways further.
Introduction to Sciadonic and Arachidonic Acids
Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid with four double bonds (at carbons 5, 8, 11, and 14), is a crucial component of cell membranes.[1] Upon cellular stimulation, it is released and its CoA ester, arachidonoyl-CoA, is metabolized by three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—to generate a diverse group of bioactive lipids known as eicosanoids. These molecules are key regulators of inflammation, immunity, and many other physiological processes.
Sciadonic acid is a non-methylene-interrupted fatty acid, also a 20-carbon fatty acid, but with three double bonds at positions 5, 11, and 14.[2] The key structural difference is the absence of a double bond at the 8th carbon, which disrupts the contiguous double bond system present in arachidonic acid. This structural variance is predicted to have significant implications for its recognition and processing by the enzymes that metabolize arachidonic acid.[3]
Comparative Metabolic Pathways
The metabolic fate of a fatty acyl-CoA is largely determined by its interaction with various enzymes. Below is a comparison of the known and hypothesized metabolic pathways for arachidonoyl-CoA and sciadonoyl-CoA.
Arachidonoyl-CoA Metabolism: A Well-Trodden Path
The metabolism of arachidonoyl-CoA is extensively studied and serves as a benchmark for understanding the fate of other polyunsaturated fatty acids. Once arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2, it is activated to arachidonoyl-CoA. This activated form can then be channeled into three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for all prostaglandins (B1171923) and thromboxanes.[4] These molecules are involved in inflammation, pain, fever, and platelet aggregation.[5]
-
Lipoxygenase (LOX) Pathway: A family of LOX enzymes (5-LOX, 12-LOX, 15-LOX) introduces oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are further converted to leukotrienes, lipoxins, and other hydroxyeicosatetraenoic acids (HETEs), which play critical roles in inflammation, allergy, and immune responses.[6][7]
-
Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and additional HETEs. These metabolites are involved in regulating vascular tone, ion transport, and inflammation.[8][9]
The major products of these pathways are summarized in the table below.
| Pathway | Key Enzymes | Major Products from Arachidonoyl-CoA |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGE₂, PGD₂, PGF₂α), Prostacyclin (PGI₂), Thromboxanes (TXA₂) |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTA₄, LTB₄, LTC₄), Lipoxins, Hydroxyeicosatetraenoic acids (HETEs) |
| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) |
Sciadonoyl-CoA Metabolism: An Emerging Picture
Direct research on the metabolic fate of sciadonoyl-CoA is limited. However, existing studies and its unique chemical structure allow for some key comparisons and hypotheses.
Incorporation into Phospholipids: One study has shown that sciadonic acid is metabolized in a similar manner to arachidonic acid concerning its incorporation into phosphatidylinositol.[2] This suggests that the enzymes responsible for acyl-CoA transfer to phospholipids can recognize and utilize sciadonoyl-CoA, potentially competing with and displacing arachidonoyl-CoA from cell membranes.
Interaction with Eicosanoid-Producing Enzymes: The structural difference, specifically the lack of a double bond at the Δ8 position, is critical for the interaction of sciadonic acid with the enzymes of the eicosanoid pathways.
-
Cyclooxygenase (COX) Pathway: The conformation of arachidonic acid within the COX active site is crucial for catalysis.[4] The absence of the Δ8 double bond in sciadonic acid would alter its shape and flexibility, likely making it a poor substrate for COX enzymes. It is hypothesized that sciadonoyl-CoA is not a significant precursor for prostaglandin or thromboxane (B8750289) synthesis. It may, however, act as a competitive inhibitor of COX enzymes.
-
Lipoxygenase (LOX) Pathway: The substrate specificity of LOX enzymes is highly dependent on the positions of the double bonds. A key study demonstrated that 5,11,14-eicosatrienoic acid (sciadonic acid) is not converted by the 5-lipoxygenase pathway.[3] This is a significant finding, suggesting that sciadonic acid is unlikely to be a precursor for leukotriene synthesis. The suitability of sciadonoyl-CoA as a substrate for other LOX isoforms (12-LOX, 15-LOX) has not been extensively studied, but based on the 5-LOX data, it is likely to be a poor substrate.
-
Cytochrome P450 (CYP) Pathway: CYP enzymes exhibit broad substrate specificity towards various polyunsaturated fatty acids.[8] The double bonds at the 11 and 14 positions of sciadonic acid could potentially be targets for epoxidation by CYP epoxygenases. Therefore, it is plausible that sciadonoyl-CoA is metabolized by CYP enzymes to form novel epoxy and hydroxy derivatives. Further research is required to confirm this and to characterize the biological activity of these potential metabolites.
The following table summarizes the known and hypothesized metabolic fate of sciadonoyl-CoA.
| Pathway | Known/Hypothesized Interaction with Sciadonoyl-CoA | Potential Products |
| Phospholipid Acylation | Incorporated into phosphatidylinositol, similar to arachidonoyl-CoA.[2] | Sciadonic acid-containing phospholipids |
| Cyclooxygenase (COX) | Hypothesized to be a poor substrate and potential competitive inhibitor. | Unlikely to produce significant prostaglandins or thromboxanes. |
| Lipoxygenase (LOX) | Not a substrate for 5-LOX.[3] Hypothesized to be a poor substrate for other LOX isoforms. | Unlikely to produce significant leukotrienes or lipoxins. |
| Cytochrome P450 (CYP) | Hypothesized to be a substrate for CYP epoxygenases and hydroxylases. | Novel epoxyeicosatrienoic acids and hydroxyeicosatrienoic acids. |
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the established metabolic pathways for arachidonoyl-CoA and the hypothesized pathways for sciadonoyl-CoA.
Caption: Metabolic pathways of arachidonoyl-CoA.
Caption: Known and hypothesized metabolic pathways of sciadonoyl-CoA.
Experimental Protocols
To empirically determine the metabolic fate of sciadonoyl-CoA and validate the hypotheses presented above, the following experimental approaches can be employed.
In Vitro Enzyme Assays
Objective: To determine if sciadonoyl-CoA is a substrate or inhibitor of COX and LOX enzymes.
Experimental Workflow:
Caption: Workflow for in vitro enzyme assays.
Methodology:
-
Enzyme Source: Commercially available purified recombinant human or ovine COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX can be used.
-
Substrates: Prepare stock solutions of sciadonoyl-CoA and arachidonoyl-CoA.
-
Incubation: Incubate the enzyme with the substrate in an appropriate buffer at 37°C for a defined period. For inhibition studies, pre-incubate the enzyme with sciadonoyl-CoA before adding arachidonoyl-CoA.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipid metabolites using solid-phase extraction cartridges.[10]
-
Analysis: Analyze the extracted metabolites using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[11][12]
Cell-Based Metabolism Studies
Objective: To investigate the metabolism of sciadonic acid in a cellular context and identify the metabolites formed.
Experimental Workflow:
Caption: Workflow for cell-based metabolism studies.
Methodology:
-
Cell Culture: Use cell lines known to have active COX, LOX, and/or CYP pathways, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).
-
Metabolic Labeling: Incubate the cells with radiolabeled ([¹⁴C] or [³H]) sciadonic acid or arachidonic acid to allow for its incorporation into cellular lipids.
-
Stimulation: Treat the cells with a stimulus (e.g., calcium ionophore A23187, lipopolysaccharide) to activate phospholipases and initiate eicosanoid synthesis.
-
Lipid Extraction and Analysis: Extract total lipids from the cells and the culture medium. Separate the lipid metabolites using HPLC and identify and quantify them using a combination of radiometric detection and mass spectrometry.[13][14]
Conclusion
The metabolic fate of sciadonoyl-CoA presents an intriguing area of research with potential implications for nutrition and pharmacology. While it can be incorporated into cellular phospholipids, its unique non-methylene-interrupted double bond structure makes it a poor substrate for the pro-inflammatory 5-lipoxygenase pathway and likely the cyclooxygenase pathways as well. The potential for sciadonoyl-CoA to be metabolized by cytochrome P450 enzymes into novel bioactive lipids warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the complete metabolic profile of sciadonoyl-CoA and understanding its biological significance in comparison to the well-established roles of arachidonoyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double bond requirement for the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated fatty acids, but not unsaturated fatty acids, induce the expression of cyclooxygenase-2 mediated through Toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches exploring cytochrome P450 pathway-derived metabolites of polyunsaturated fatty acids as effectors and markers of health and disease [escholarship.org]
- 10. arborassays.com [arborassays.com]
- 11. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sciadonoyl-CoA as a Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This process is fundamental for various cellular functions, including membrane fluidity, energy storage, and signaling.[2][4] Overexpression of SCD1 has been implicated in a range of pathologies, including metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD), as well as various cancers.[1][2][5][6] Consequently, SCD1 has emerged as a promising therapeutic target for drug development.[1][6] This guide provides a framework for validating a novel compound, sciadonoyl-CoA, as a potential SCD1 inhibitor, comparing its hypothetical performance metrics against established inhibitors.
Comparative Analysis of SCD1 Inhibitors
The validation of a new SCD1 inhibitor requires a direct comparison of its potency and cellular activity with existing compounds. The following tables summarize key quantitative data for several known SCD1 inhibitors. Sciadonoyl-CoA is included as a placeholder to illustrate how a novel compound's data would be integrated for comparative assessment.
Table 1: In Vitro Potency of SCD1 Inhibitors
| Compound | Target Species | Assay System | IC50 (nM) | Reference |
| A939572 | Human | HepG2 cells | 3.4 | Frias et al., 2012 |
| CAY10566 | Human/Mouse | Liver microsomes | 1.0 (human), 2.7 (mouse) | Brown et al., 2008 |
| MF-438 | Human | HepG2 cells | 1.0 | Ubukata et al., 2010 |
| CVT-11127 | Human | H460 lung cancer cells | ~50 | Scaglia et al., 2005 |
| Sciadonoyl-CoA | Human/Mouse | (To be determined) | (To be determined) | N/A |
Table 2: Cellular Activity - Desaturation Index (DI) Reduction
The desaturation index (DI), typically the ratio of oleate (B1233923) (18:1) to stearate (B1226849) (18:0), is a key biomarker of SCD1 activity in vivo and in cell-based assays.
| Compound | Cell Line | Treatment Concentration | DI Reduction (%) | Reference |
| A939572 | Zucker fa/fa rat plasma | 10 mg/kg | ~60 | Frias et al., 2012 |
| Compound 3j | Mouse model (high-fat diet) | 0.2 mg/kg | Significant prevention of body weight gain | [7] |
| Aramchol | Human (NASH clinical trial) | Not specified | Significant improvement in fibrosis and steatosis | [1] |
| Sciadonoyl-CoA | (To be determined) | (To be determined) | (To be determined) | N/A |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate a novel SCD1 inhibitor like sciadonoyl-CoA.
In Vitro SCD1 Inhibition Assay using Liver Microsomes
This assay directly measures the enzymatic activity of SCD1 in a cell-free system.
-
Objective: To determine the direct inhibitory effect of sciadonoyl-CoA on SCD1 enzymatic activity and calculate its IC50 value.
-
Materials:
-
Liver microsomes from human or mouse.
-
Radiolabeled [14C]-stearoyl-CoA or deuterium-labeled d31-stearoyl-CoA.
-
NADH, ATP, Coenzyme A.
-
Test compound (sciadonoyl-CoA) at various concentrations.
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADH, ATP, and Coenzyme A in the reaction buffer.
-
Add the test compound (sciadonoyl-CoA) at a range of concentrations (e.g., 0.1 nM to 10 µM) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the labeled stearoyl-CoA substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).
-
Saponify the lipids and extract the fatty acids.
-
Analyze the conversion of labeled stearoyl-CoA to oleoyl-CoA using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based SCD1 Activity Assay in HepG2 Cells
This assay measures the ability of the inhibitor to penetrate cells and inhibit SCD1 activity in a more physiologically relevant context.
-
Objective: To assess the cellular potency of sciadonoyl-CoA by measuring the reduction in the desaturation index in a human liver cell line.
-
Materials:
-
HepG2 cells (human hepatocellular carcinoma cell line).
-
Cell culture medium (e.g., MEM).
-
[14C]-stearic acid or deuterium-labeled stearic acid.
-
Test compound (sciadonoyl-CoA).
-
Solvents for lipid extraction (e.g., hexane/isopropanol).
-
-
Procedure:
-
Culture HepG2 cells to near confluency in 96-well plates.
-
Treat the cells with various concentrations of sciadonoyl-CoA for a predetermined time (e.g., 4 hours).
-
Add the labeled stearic acid to the culture medium and incubate for an additional period (e.g., 4 hours).
-
Wash the cells with PBS and then lyse them.
-
Extract total lipids from the cell lysate.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the amount of labeled stearic acid and oleic acid using a scintillation counter or LC/MS.
-
Calculate the desaturation index (DI) as the ratio of [14C]-oleic acid to the sum of [14C]-stearic acid and [14C]-oleic acid.
-
Determine the IC50 value for the reduction of the DI.
-
Visualizing the Validation Framework
SCD1 Signaling Pathway and Point of Inhibition
Caption: The SCD1 enzyme converts saturated fatty acids to monounsaturated fatty acids.
Experimental Workflow for SCD1 Inhibitor Validation
Caption: A stepwise workflow for validating a novel SCD1 inhibitor.
Logical Framework for Comparative Analysis
Caption: Comparing a novel inhibitor against established ones based on key parameters.
Conclusion
The validation of sciadonoyl-CoA as a viable SCD1 inhibitor hinges on a systematic evaluation of its potency and efficacy against well-characterized inhibitors. By employing standardized in vitro and cell-based assays, researchers can generate robust, comparable data. The successful demonstration of potent SCD1 inhibition and a significant reduction in the cellular desaturation index would provide a strong rationale for advancing sciadonoyl-CoA to in vivo studies and further pre-clinical development as a potential therapeutic agent for metabolic diseases and cancer.
References
- 1. Assay of stearoyl-CoA synthesis in microsomes from normal and Trembler mouse sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stearoyl-CoA | C39H70N7O17P3S | CID 94140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Antibody Cross-Reactivity with Sciadonoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity with sciadonoyl-CoA, a polyunsaturated acyl-coenzyme A, and other common acyl-CoA molecules. Understanding the principles of antibody specificity and the methodologies to assess it is critical for the accurate interpretation of experimental results and the development of targeted therapeutics. This document outlines the structural basis for potential cross-reactivity and provides detailed experimental protocols for its evaluation.
Structural Basis for Cross-Reactivity
The specificity of an antibody is determined by its affinity for the unique three-dimensional shape and chemical properties of its target antigen. In the case of acyl-CoAs, the common coenzyme A moiety provides a large, structurally conserved region, while the fatty acyl chain offers the primary source of antigenic variability.
Sciadonoyl-CoA is derived from sciadonic acid, a 20-carbon polyunsaturated fatty acid with three cis double bonds at positions Δ5, Δ11, and Δ14.[1][2][3] Its unique structure, particularly the non-methylene-interrupted double bond pattern, distinguishes it from other common long-chain acyl-CoAs.[2]
Antibodies developed against one type of acyl-CoA may exhibit cross-reactivity with others that share structural similarities. The degree of cross-reactivity is influenced by the length of the acyl chain, as well as the number and position of double bonds. For instance, an antibody raised against arachidonoyl-CoA (20:4, Δ5, Δ8, Δ11, Δ14) might show some degree of binding to sciadonoyl-CoA due to the identical chain length and shared double bond positions at Δ5, Δ11, and Δ14. Conversely, its cross-reactivity with shorter, saturated acyl-CoAs like palmitoyl-CoA (16:0) would likely be significantly lower.
A comparative analysis of the structures of sciadonoyl-CoA and other representative acyl-CoAs is presented below:
| Acyl-CoA | Chemical Formula | Molecular Weight ( g/mol ) | Acyl Chain Structure | Key Structural Features |
| Sciadonoyl-CoA | C41H64N7O17P3S | ~1052 | 20:3 (Δ5, Δ11, Δ14) | 20-carbon chain, three cis double bonds |
| Arachidonoyl-CoA | C41H66N7O17P3S | 1054.0 | 20:4 (Δ5, Δ8, Δ11, Δ14) | 20-carbon chain, four cis double bonds |
| Oleoyl-CoA | C39H68N7O17P3S | 1032.0 | 18:1 (Δ9) | 18-carbon chain, one cis double bond |
| Palmitoyl-CoA | C37H66N7O17P3S | 1005.9 | 16:0 | 16-carbon chain, fully saturated |
Assessing Antibody Cross-Reactivity: Experimental Approaches
Several immunoassays can be employed to quantify the cross-reactivity of an antibody with sciadonoyl-CoA and other acyl-CoAs. The most common and robust methods include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly well-suited for assessing the cross-reactivity of antibodies against small molecules like acyl-CoAs.
Hypothetical Competitive ELISA Data
The following table illustrates hypothetical data from a competitive ELISA designed to test the cross-reactivity of a fictional anti-arachidonoyl-CoA monoclonal antibody. The IC50 value represents the concentration of the competitor (acyl-CoA) that inhibits 50% of the antibody binding to the coated antigen (arachidonoyl-CoA). A lower IC50 value indicates a higher affinity of the antibody for the competitor.
| Competitor Acyl-CoA | IC50 (nM) | % Cross-Reactivity* |
| Arachidonoyl-CoA | 10 | 100% |
| Sciadonoyl-CoA | 50 | 20% |
| Oleoyl-CoA | 500 | 2% |
| Palmitoyl-CoA | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Arachidonoyl-CoA / IC50 of Competitor) x 100
-
Antigen Coating:
-
Conjugate arachidonoyl-CoA to a carrier protein (e.g., BSA or KLH) to facilitate coating onto the microplate wells.
-
Dilute the conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor acyl-CoAs (sciadonoyl-CoA, oleoyl-CoA, palmitoyl-CoA) and the reference antigen (arachidonoyl-CoA) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary antibody (at a concentration that gives a sub-maximal signal in the absence of a competitor) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration.
-
Determine the IC50 value for each competitor from the resulting sigmoidal dose-response curve.
-
Calculate the percent cross-reactivity relative to the reference antigen.
-
Western Blotting
While not ideal for quantifying interactions with small, non-proteinaceous molecules, a modified Western blot or dot blot can provide qualitative evidence of cross-reactivity. This involves immobilizing the acyl-CoA-carrier conjugates on a membrane and probing with the antibody of interest.
-
Antigen Immobilization:
-
Prepare serial dilutions of the acyl-CoA-carrier conjugates (arachidonoyl-CoA-BSA, sciadonoyl-CoA-BSA, etc.) in PBS.
-
Carefully spot 1-2 µL of each dilution onto a dry nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Immerse the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS-T).
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the resulting signal using a chemiluminescence detection system. The intensity of the spots will provide a qualitative measure of antibody binding.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[1][4][5] This makes it an ideal method for precisely comparing the binding of an antibody to different acyl-CoA molecules.
Hypothetical SPR Data
The following table presents hypothetical kinetic and affinity data from an SPR experiment analyzing the binding of a fictional anti-arachidonoyl-CoA antibody to various immobilized acyl-CoA-carrier conjugates.
| Ligand | kₐ (1/Ms) | kₔ (1/s) | Kₐ (M) |
| Arachidonoyl-CoA-BSA | 1.5 x 10⁵ | 1.2 x 10⁻⁴ | 8.0 x 10⁻¹⁰ |
| Sciadonoyl-CoA-BSA | 3.2 x 10⁴ | 6.5 x 10⁻⁴ | 2.0 x 10⁻⁸ |
| Oleoyl-CoA-BSA | 1.1 x 10³ | 2.3 x 10⁻³ | 2.1 x 10⁻⁶ |
| Palmitoyl-CoA-BSA | No significant binding | - | - |
-
kₐ (association rate constant): The rate at which the antibody binds to the ligand.
-
kₔ (dissociation rate constant): The rate at which the antibody-ligand complex dissociates.
-
Kₐ (dissociation constant): A measure of binding affinity; a lower Kₐ indicates a stronger interaction.
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the acyl-CoA-carrier conjugate (e.g., arachidonoyl-CoA-BSA) over the activated surface to allow for covalent immobilization via amine coupling. A reference channel should be prepared by immobilizing the carrier protein (BSA) alone.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified antibody in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody dilutions sequentially over the ligand-immobilized and reference surfaces, starting with the lowest concentration. Each injection is followed by a dissociation phase where only running buffer flows over the surface.
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of antibody binding.
-
-
Data Processing:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-ligand interaction without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution).
-
Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
-
Repeat the analysis for each acyl-CoA-carrier conjugate to be tested.
-
Hypothetical Signaling Pathway Involving Sciadonoyl-CoA
Sciadonic acid has been noted for its potential anti-inflammatory properties, in part by competing with arachidonic acid.[2] This suggests that sciadonoyl-CoA could play a role in lipid signaling pathways, potentially by being a substrate for various enzymes that would otherwise act on arachidonoyl-CoA.
Conclusion
The assessment of antibody cross-reactivity is a fundamental aspect of immunoassay development and validation. While no antibodies specifically targeting sciadonoyl-CoA are commercially available at present, this guide provides a framework for evaluating the potential cross-reactivity of existing or newly developed anti-acyl-CoA antibodies with this unique molecule. By employing rigorous experimental techniques such as competitive ELISA and SPR, researchers can obtain quantitative data to characterize the specificity of their antibodies, ensuring the reliability and accuracy of their findings in the complex field of lipid biochemistry and drug development.
References
A Comparative Lipidomics Guide: Sciadonic Acid vs. Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadonic acid (SCA), a non-methylene-interrupted fatty acid found in the seeds of Podocarpus nagi and other plants, is gaining attention as a potential modulator of inflammatory responses.[1][2] Its structural similarity to the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), positions it as a compelling subject for comparative lipidomics studies. This guide provides an objective comparison of the lipidomic profiles and signaling pathways associated with SCA and AA, supported by experimental data, to aid researchers in understanding their distinct and overlapping roles in cellular physiology and pathology.
Metabolic Incorporation and Competition
Both sciadonic acid and arachidonic acid are incorporated into cellular phospholipids (B1166683), the primary reservoir of fatty acids for signaling purposes. Studies have shown that SCA can effectively substitute for AA in these membrane lipids.
One key study demonstrated that in murine RAW264.7 macrophages, SCA was incorporated into cellular phospholipids in a dose-dependent manner. This incorporation was correlated with a decrease in the proportion of arachidonic acid, as well as total monounsaturated and saturated fatty acids.[1]
Further research in HepG2 cells provided a detailed quantitative comparison of the incorporation of SCA and AA into different phospholipid classes after supplementation. The data reveals that both fatty acids show a preference for incorporation into phosphatidylinositol (PtdIns).[3]
Table 1: Comparative Incorporation of Sciadonic Acid and Arachidonic Acid into Phospholipids of HepG2 Cells [3]
| Phospholipid Class | % Sciadonic Acid Incorporation | % Arachidonic Acid Incorporation |
| Phosphatidylinositol (PtdIns) | 27.4% | 35.8% |
| Phosphatidylethanolamine (PtdEtn) | 23.2% | 29.1% |
| Phosphatidylserine (PtdSer) | 20.1% | 18.2% |
| Phosphatidylcholine (PtdCho) | 17.3% | 20.2% |
The extensive incorporation of SCA into PtdIns leads to the formation of 1-stearoyl-2-sciadonoyl molecular species, causing a reduction in the levels of pre-existing arachidonic acid-containing molecular species.[3] This direct competition and replacement of AA by SCA within cell membranes is a foundational element of SCA's ability to modulate AA-derived signaling.
Impact on Inflammatory Mediators
The most significant divergence between sciadonic acid and arachidonic acid lies in their metabolism into signaling molecules, particularly eicosanoids. Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In contrast, sciadonic acid has been shown to suppress the production of these pro-inflammatory mediators.
In a study using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), supplementation with sciadonic acid led to a significant reduction in the production of several key inflammatory molecules.
Table 2: Effect of Sciadonic Acid on Pro-inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages [2]
| Inflammatory Mediator | % Reduction by Sciadonic Acid |
| Prostaglandin E2 (PGE2) | 29% |
| Nitric Oxide (NO) | 31% |
| Interleukin-6 (IL-6) | 34% |
| Tumor Necrosis Factor-α (TNF-α) | 14% |
The reduction in these inflammatory mediators is, in part, due to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in their production pathways.[2]
Signaling Pathway Modulation
The differential effects of sciadonic acid and arachidonic acid on inflammatory responses can be traced back to their influence on intracellular signaling cascades. Arachidonic acid and its metabolites are known to activate pro-inflammatory signaling pathways, while sciadonic acid has been shown to inhibit these same pathways.
Arachidonic Acid Signaling
Upon cellular stimulation, arachidonic acid is released from membrane phospholipids by phospholipase A2 (PLA2). It is then metabolized by COX and LOX enzymes, leading to the production of eicosanoids that signal through various receptors to promote inflammation.
Sciadonic Acid Signaling
Sciadonic acid's anti-inflammatory effects are mediated by its ability to suppress key inflammatory signaling pathways. By replacing arachidonic acid in cell membranes, it reduces the substrate available for pro-inflammatory eicosanoid production. Furthermore, the incorporation of sciadonic acid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), including ERK, p38, and JNK.[2] These pathways are central to the transcriptional regulation of many pro-inflammatory genes.
Experimental Protocols
Lipid Extraction and Fatty Acid Analysis from Cultured Cells
This protocol is adapted from methods used for the analysis of fatty acid composition in cultured macrophages.
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Supplement the culture medium with desired concentrations of sciadonic acid or arachidonic acid for a specified period (e.g., 24-48 hours).
-
-
Lipid Extraction (Folch Method):
-
Harvest cells by scraping and wash with PBS.
-
Pellet the cells by centrifugation.
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell pellet and homogenize.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol and incubate at 50°C for 2 hours.
-
Add water and hexane (B92381) to the mixture and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the FAME extract under nitrogen.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify individual fatty acids by comparing their retention times and mass spectra with those of known standards.
-
Quantify the fatty acids by integrating the peak areas and using an internal standard.
-
Conclusion
The comparative lipidomics of sciadonic acid and arachidonic acid reveals a classic tale of molecular competition with significant physiological consequences. Sciadonic acid, by replacing arachidonic acid in cellular phospholipids, acts as a competitive inhibitor of the pro-inflammatory eicosanoid cascade. Its ability to suppress key inflammatory signaling pathways like NF-κB and MAPK further underscores its potential as an anti-inflammatory agent. For researchers in drug development, the distinct metabolic fates and signaling outcomes of these two fatty acids offer a compelling rationale for exploring sciadonic acid and its derivatives as novel therapeutic strategies for inflammatory diseases. Further head-to-head quantitative lipidomics studies are warranted to fully elucidate the complete spectrum of eicosanoids and other lipid mediators affected by sciadonic acid supplementation.
References
- 1. oatext.com [oatext.com]
- 2. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LC-MS/MS Quantification of Sciadonoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is critical for understanding cellular processes and for the development of novel therapeutics. Sciadonoyl-CoA, a long-chain polyunsaturated fatty acyl-coenzyme A, is an important intermediate in lipid metabolism. Its precise measurement is essential for studying its role in various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2]
This guide provides a comparative overview of methodologies for the validation of LC-MS/MS quantification of sciadonoyl-CoA. Given the limited availability of data specific to sciadonoyl-CoA, this guide draws upon established protocols for other long-chain and very-long-chain polyunsaturated fatty acyl-CoAs, providing a robust framework for developing and validating a quantification method.
Comparison of Analytical Methods
While LC-MS/MS is the preferred method for acyl-CoA analysis, other techniques have been employed, particularly for more abundant species.
| Method | Principle | Advantages | Disadvantages | Applicability to Sciadonoyl-CoA |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, ability to quantify multiple acyl-CoAs in a single run.[1][2][3] | High initial instrument cost, potential for matrix effects. | Excellent . The high sensitivity is crucial for detecting potentially low-abundance species like sciadonoyl-CoA. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA. | Lower instrument cost compared to MS, straightforward operation. | Lower sensitivity and selectivity compared to MS, co-elution can interfere with quantification. | Limited . Likely lacks the sensitivity required for endogenous sciadonoyl-CoA quantification. |
| Fluorescence-based Assays | Enzymatic reactions that produce a fluorescent product proportional to the amount of CoA or a specific acyl-CoA. | High sensitivity for specific target molecules. | Indirect measurement, often limited to a single analyte (e.g., acetyl-CoA), potential for interference from other sample components. | Poor . No specific enzymatic assay for sciadonoyl-CoA is commercially available. |
| Nuclear Magnetic Resonance (NMR) | Measurement of the magnetic properties of atomic nuclei. | Non-destructive, provides structural information. | Low sensitivity, requires relatively large amounts of sample. | Very limited . Not suitable for the quantification of low-concentration metabolites like sciadonoyl-CoA in biological samples. |
Experimental Protocols
A robust LC-MS/MS method for sciadonoyl-CoA quantification requires careful optimization of sample preparation and analytical conditions. The following protocols are based on established methods for long-chain acyl-CoAs.
Sample Preparation: Extraction of Sciadonoyl-CoA
The goal of the extraction is to efficiently isolate sciadonoyl-CoA from the biological matrix while minimizing degradation and removing interfering substances.
1. Protein Precipitation with Organic Solvents:
-
Principle: Addition of a cold organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture) to the sample denatures and precipitates proteins, releasing the acyl-CoAs into the solvent.
-
Protocol:
-
Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 80% methanol.
-
Include an internal standard (e.g., a stable isotope-labeled version of sciadonoyl-CoA or another long-chain acyl-CoA not present in the sample) at the beginning of the extraction to correct for sample loss and matrix effects.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol).
-
2. Solid-Phase Extraction (SPE):
-
Principle: SPE is used to clean up the sample after an initial extraction, removing salts and other polar impurities that can interfere with LC-MS/MS analysis.[3]
-
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., 90% methanol).
-
Dry and reconstitute the eluate as described above.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency.
-
Gradient: A typical gradient would start with a low percentage of organic solvent and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of sciadonoyl-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences.
-
MRM Transitions: The specific precursor and product ion masses for sciadonoyl-CoA would need to be determined by infusing a pure standard into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
Data Presentation: Method Validation Parameters
A comprehensive validation of the LC-MS/MS method is crucial to ensure the accuracy and reliability of the quantitative data. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically a signal-to-noise ratio of 3:1. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | A signal-to-noise ratio of 10:1, with accuracy and precision within the acceptance criteria. |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solution. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Mandatory Visualizations
Experimental Workflow for Sciadonoyl-CoA Quantification
Caption: Workflow for LC-MS/MS quantification of sciadonoyl-CoA.
Putative Metabolic Pathway of Sciadonic Acid
Caption: Putative metabolic fates of sciadonoyl-CoA.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Sciadonic Acid and its Acyl-CoA Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of sciadonic acid (SCA), a non-methylene-interrupted polyunsaturated fatty acid, and its activated form, sciadonoyl-CoA. While direct comparative studies on the biological effects of sciadonoyl-CoA are not available in the current literature, this guide extrapolates its likely functions based on the well-established roles of fatty acyl-CoAs in cellular metabolism and signaling. In contrast, the biological activities of sciadonic acid have been more extensively studied and are presented here with supporting experimental data.
Overview of Biological Activities
Sciadonic acid has demonstrated a range of therapeutic effects, primarily attributed to its anti-inflammatory, anti-diabetic, and lipid-lowering properties. These effects are mediated through the modulation of key signaling pathways and metabolic enzymes.
Sciadonoyl-CoA, as the activated intracellular form of sciadonic acid, is presumed to be the direct substrate for various metabolic pathways and may also act as a signaling molecule itself, particularly in the regulation of gene expression. The conversion of sciadonic acid to sciadonoyl-CoA is a critical step for its metabolic processing.
Comparative Data on Biological Effects
The following tables summarize the quantitative data from key studies on the biological effects of sciadonic acid. Data for sciadonoyl-CoA is not directly available but its role is inferred in the metabolic outcomes.
Anti-inflammatory Effects in Macrophages
Cell Model: Murine RAW264.7 Macrophages Treatment: Sciadonic acid (SCA) followed by lipopolysaccharide (LPS) stimulation.
| Parameter | Control (LPS only) | SCA Treatment | % Reduction | Reference |
| Prostaglandin E2 (PGE2) Production | 100% | 71% | 29% | [1] |
| Nitric Oxide (NO) Production | 100% | 69% | 31% | [1] |
| Interleukin-6 (IL-6) Production | 100% | 66% | 34% | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | 100% | 86% | 14% | [1] |
Anti-diabetic Effects in a Type 2 Diabetes Mouse Model
Animal Model: High-fat diet/streptozotocin-induced type 2 diabetic mice. Treatment: Sciadonic acid (SA) administered orally.
| Parameter | Diabetic Model Group | Low-dose SA (70 mg/kg) | High-dose SA (280 mg/kg) | Reference |
| Fasting Blood Glucose (relative to model) | 100% | 78.39% | 68.86% | [2][3][4] |
| Serum Insulin | High | Decreased | Significantly Decreased | [2][3][4] |
| Serum Triglycerides (relative to model) | 100% | Decreased | Significantly Decreased | [2][3] |
| Serum Total Cholesterol (relative to model) | 100% | Decreased | Significantly Decreased | [2][3] |
Signaling Pathways and Metabolic Fate
Sciadonic Acid Signaling Pathways
Sciadonic acid exerts its anti-inflammatory and anti-diabetic effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by Sciadonic Acid.
Metabolic Fate and the Role of Sciadonoyl-CoA
Sciadonic acid must be converted to sciadonoyl-CoA to enter metabolic pathways. This activation is a critical step for its incorporation into complex lipids and for its catabolism.
Caption: Conversion of Sciadonic Acid to Sciadonoyl-CoA and its metabolic fates.
Experimental Protocols
Determination of Anti-inflammatory Activity in Macrophages
This protocol is based on the methodology described by Chen et al. (2012).[1]
Caption: Workflow for assessing the anti-inflammatory effects of Sciadonic Acid.
Assessment of Anti-diabetic Effects in Mice
This protocol is a summary of the methodology used by Liu et al. (2022).[2][3][4]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8 weeks, followed by a low-dose streptozotocin (B1681764) injection to induce type 2 diabetes.
-
Treatment Groups: Mice are divided into a control group, a diabetic model group, and treatment groups receiving low and high doses of sciadonic acid daily by oral gavage for 4 weeks.
-
Blood Glucose Monitoring: Fasting blood glucose is measured weekly. An oral glucose tolerance test is performed at the end of the treatment period.
-
Serum Analysis: At the end of the study, blood is collected to measure serum levels of insulin, triglycerides, total cholesterol, and inflammatory cytokines (TNF-α, IL-6).
-
Tissue Analysis: Liver tissues are collected for histological examination and for Western blot analysis of proteins in the PI3K/AKT signaling pathway (p-PI3K, p-AKT).
Comparative Discussion: Sciadonic Acid vs. Sciadonoyl-CoA
While direct experimental comparisons are lacking, a functional comparison can be inferred based on their distinct roles in cellular biology.
-
Sciadonic Acid (Free Fatty Acid):
-
Uptake and Transport: As a free fatty acid, sciadonic acid is transported across the cell membrane.
-
Direct Signaling: It can potentially interact with cell surface receptors or intracellular signaling proteins, initiating pathways like the inhibition of NF-κB and MAPK, and activation of PI3K/AKT.
-
Substrate for Activation: It serves as the substrate for acyl-CoA synthetases to be converted into its active form, sciadonoyl-CoA.
-
-
Sciadonoyl-CoA:
-
Intracellular Metabolite: Sciadonoyl-CoA is the metabolically active form of sciadonic acid within the cell.
-
Metabolic Substrate: It is the direct substrate for enzymatic reactions such as incorporation into phospholipids and triglycerides, and for β-oxidation.
-
Gene Regulation: Long-chain fatty acyl-CoAs are known to be allosteric regulators of enzymes and can influence the activity of transcription factors. It is plausible that sciadonoyl-CoA mediates the observed inhibition of stearoyl-CoA desaturase 1 (SCD1) expression and activity.
-
Compartmentalization: The concentration and location of sciadonoyl-CoA within different cellular compartments (e.g., cytosol, mitochondria, endoplasmic reticulum) likely dictates its specific metabolic fate and signaling functions.
-
References
- 1. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora [frontiersin.org]
- 4. Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sciadonoyl-CoA Metabolism in Hepatic, Neural, and Adipose Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadonic acid, a non-methylene-interrupted fatty acid found in pine nut oil, has garnered increasing interest for its potential therapeutic effects on lipid metabolism and inflammation. Central to its biological activity is its conversion to sciadonoyl-CoA, the activated form that participates in various metabolic pathways. Understanding the tissue-specific metabolism of sciadonoyl-CoA is crucial for elucidating its mechanism of action and for the development of targeted therapeutic strategies. This guide provides a comparative overview of sciadonoyl-CoA metabolism in the liver, brain, and adipose tissue, highlighting key differences in enzymatic activation, metabolic fates, and potential signaling implications. While direct quantitative data for sciadonoyl-CoA across these tissues remain limited, this guide synthesizes current knowledge on sciadonic acid incorporation and general acyl-CoA metabolism to draw informed comparisons.
Introduction to Sciadonoyl-CoA Metabolism
Sciadonic acid (20:3, n-6) is a unique polyunsaturated fatty acid that, once ingested, is converted to sciadonoyl-CoA by acyl-CoA synthetases (ACSLs). This activation is a critical step, as it primes the fatty acid for participation in various cellular processes, including esterification into complex lipids, beta-oxidation for energy production, and potential interactions with signaling pathways. The metabolic fate of sciadonoyl-CoA is highly dependent on the specific enzymatic machinery and metabolic demands of each tissue.
Comparative Analysis of Sciadonoyl-CoA Metabolism Across Tissues
The metabolism of sciadonoyl-CoA is expected to vary significantly between the liver, brain, and adipose tissue due to their distinct physiological roles and the differential expression of key metabolic enzymes.
Data Presentation: Predicted Differences in Sciadonoyl-CoA Metabolism
The following tables summarize the anticipated differences in sciadonoyl-CoA metabolism based on the known tissue-specific expression of acyl-CoA synthetases and the primary metabolic functions of each tissue.
Table 1: Predicted Tissue-Specific Acyl-CoA Synthetase (ACSL) Activity for Sciadonic Acid
| Feature | Liver | Brain | Adipose Tissue |
| Primary ACSL Isoforms | ACSL1, ACSL5 | ACSL4, ACSL6 | ACSL1 |
| Predicted Affinity for Sciadonic Acid | Moderate to High | High (based on preference for arachidonic acid) | Moderate to High |
| Primary Function of Acyl-CoA Pool | Esterification into triglycerides (for VLDL export), β-oxidation | Incorporation into phospholipids, signaling | Esterification into triglycerides (for storage), β-oxidation |
Table 2: Predicted Metabolic Fates of Sciadonoyl-CoA in Different Tissues
| Metabolic Pathway | Liver | Brain | Adipose Tissue |
| Triglyceride (TG) Synthesis | High (for VLDL packaging and export) | Low | Very High (for storage) |
| Phospholipid (PL) Synthesis | Moderate | Very High (for membrane maintenance and signaling) | Moderate |
| β-Oxidation | High (especially during fasting) | Low (prefers glucose) | Moderate (regulated by energy status) |
| Signaling | Modulation of inflammatory pathways (e.g., NF-κB, PI3K/AKT) | Potential modulation of neuroinflammatory pathways | Regulation of adipokine secretion and insulin (B600854) sensitivity |
Experimental Protocols
Accurate quantification and characterization of sciadonoyl-CoA metabolism require specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.
Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species, including sciadonoyl-CoA, from tissue samples.
-
Tissue Homogenization:
-
Excise fresh tissue (liver, brain, or adipose) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 2:1:1 methanol (B129727):chloroform:water or 10% trichloroacetic acid in water).
-
Include an internal standard, such as a 13C-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-organic solvent to remove hydrophilic contaminants.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for sciadonoyl-CoA would need to be determined using a synthesized standard.
-
In Vitro Acyl-CoA Synthetase Activity Assay
This assay measures the activity of ACSL enzymes in tissue homogenates or with purified enzymes using sciadonic acid as a substrate.
-
Preparation of Tissue Homogenates:
-
Homogenize fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA).
-
Centrifuge to obtain a crude enzyme extract (supernatant or microsomal fraction).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer, ATP, Coenzyme A (CoA), MgCl2, and the tissue homogenate or purified enzyme.
-
Initiate the reaction by adding sciadonic acid.
-
-
Detection of Sciadonoyl-CoA Formation:
-
Stop the reaction at various time points by adding an acid (e.g., perchloric acid).
-
Quantify the formation of sciadonoyl-CoA using LC-MS/MS as described above. Alternatively, a colorimetric or fluorescent method can be used by coupling the reaction to a subsequent enzymatic step that consumes the acyl-CoA and produces a detectable product.
-
Visualization of Metabolic Pathways and Workflows
Metabolic Pathways
Caption: Predicted metabolic fates of sciadonoyl-CoA in different tissues.
Experimental Workflow
Caption: Workflow for analyzing sciadonoyl-CoA metabolism in tissues.
Discussion and Future Directions
The tissue-specific metabolism of sciadonoyl-CoA is a critical determinant of the physiological effects of dietary sciadonic acid. In the liver , sciadonoyl-CoA is likely channeled towards both triglyceride synthesis for export in very-low-density lipoproteins (VLDL) and β-oxidation for energy. The incorporation of sciadonic acid into hepatic lipids can influence systemic lipid profiles and may modulate inflammatory signaling pathways such as NF-κB and PI3K/AKT.
In the brain , which has a high demand for specific fatty acids for membrane synthesis and function, sciadonoyl-CoA is predicted to be primarily incorporated into phospholipids. This is supported by the high expression of ACSL4, which has a preference for the structurally similar arachidonic acid. The integration of sciadonic acid into neuronal membranes could alter membrane fluidity and the function of membrane-bound proteins, thereby influencing neuronal signaling.
In adipose tissue , the primary fate of sciadonoyl-CoA is expected to be esterification into triglycerides for energy storage. The activity of ACSL1 is crucial in this process. The metabolic flux of sciadonoyl-CoA in adipocytes could impact adipokine secretion and the overall inflammatory state of the tissue.
Future research should focus on obtaining direct quantitative measurements of sciadonoyl-CoA in these tissues to validate these predictions. Furthermore, identifying the specific downstream metabolites of sciadonoyl-CoA and their roles in cell signaling will be essential for a complete understanding of its biological functions. The development of selective inhibitors for the different ACSL isoforms would also be a valuable tool to dissect the tissue-specific roles of sciadonoyl-CoA metabolism.
Conclusion
While direct comparative data are still emerging, a comprehensive picture of sciadonoyl-CoA metabolism can be inferred from the known tissue-specific expression of metabolic enzymes and the established principles of acyl-CoA metabolism. The liver, brain, and adipose tissue exhibit distinct patterns of sciadonoyl-CoA activation and utilization, which likely underpin the diverse physiological effects of dietary sciadonic acid. This guide provides a framework for researchers and drug development professionals to understand and further investigate the tissue-specific metabolism of this promising fatty acid.
Sciadonoyl-CoA: A Comparative Analysis of its In Vivo and In Vitro Effects
A comprehensive guide for researchers and drug development professionals on the distinct biological impacts of sciadonoyl-CoA within whole organisms versus cellular models.
Introduction
Sciadonic acid (SA), a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of conifers, has garnered increasing interest for its potential therapeutic effects, particularly in the realms of lipid metabolism and inflammation. Once inside the cell, sciadonic acid is converted to its metabolically active form, sciadonoyl-CoA, by acyl-CoA synthetases. This crucial intermediate then enters various metabolic pathways, where it exerts a range of biological effects. Understanding the divergence and concordance of these effects between in vivo (within a living organism) and in vitro (in a controlled laboratory setting) models is paramount for translating basic research into clinical applications. This guide provides a detailed comparison of the observed effects of sciadonoyl-CoA, primarily through the administration of its precursor, sciadonic acid, in both contexts.
Metabolic Fate of Sciadonic Acid
Sciadonic acid's journey from dietary intake to cellular action involves its conversion to sciadonoyl-CoA. This activation allows it to be incorporated into complex lipids or to influence cellular signaling pathways.
Caption: Metabolic pathway of Sciadonic Acid to Sciadonoyl-CoA and its downstream effects.
In Vivo vs. In Vitro Effects: A Tabular Comparison
The following tables summarize the key quantitative findings from studies investigating the effects of sciadonic acid, and by extension sciadonoyl-CoA, in animal models and cell cultures.
Table 1: Effects on Lipid Metabolism
| Parameter | In Vivo Effect (Animal Models) | Supporting Data | In Vitro Effect (Cell Culture) | Supporting Data |
| Plasma/Serum Triacylglycerols | Lowered | In rats fed a diet with 10% sciadonic acid, plasma triglycerides were decreased by 38%.[1] | Not extensively studied. | - |
| Hepatic Triacylglycerols | Lowered | Rats fed diets containing 5% and 10% sciadonic acid showed lower liver triacylglycerol levels.[2] | Not directly measured, but influences lipid metabolism pathways. | - |
| Plasma/Serum Cholesterol | Lowered | A 16% decrease in cholesterol was observed in rats on a sciadonic acid-supplemented diet.[1] High-dose SA intervention in obese mice significantly decreased total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[3] | Not applicable. | - |
| Stearoyl-CoA Desaturase 1 (SCD1) | Inhibition of expression and activity | Sciadonic acid diet led to reduced monoene synthesis in the liver, attributed to SCD1 inhibition.[1] | Earlier studies suggested that Scia inhibited the in vitro expression and activity of SCD1.[1] | - |
| Phospholipid Composition | Sciadonic acid is incorporated into serum and liver triacylglycerol and phospholipid fractions.[2] | - | Sciadonic acid is effectively incorporated into phospholipids, particularly phosphatidylinositol (PI), substituting for arachidonic acid.[4] In HepG2 cells, sciadonic acid constituted 27.4% of fatty acids in phosphatidylinositol.[4] |
Table 2: Anti-inflammatory Effects
| Parameter | In Vivo Effect (Animal Models) | Supporting Data | In Vitro Effect (Cell Culture) | Supporting Data |
| Pro-inflammatory Mediators | Reduces production of modulators derived from arachidonic acid.[1] | - | In RAW264.7 macrophages, sciadonic acid decreased the production of Prostaglandin E2 (PGE2) by 29%, Nitric Oxide (NO) by 31%, Interleukin-6 (IL-6) by 34%, and Tumor Necrosis Factor-α (TNF-α) by 14%.[5] | |
| Signaling Pathways | Not directly measured. | - | Suppressed nuclear factor-kappa B (NF-κB) translocation and phosphorylation of mitogen-activated protein kinases (MAPK), including ERK, p38, and JNK in RAW264.7 macrophages.[5] | |
| Arachidonic Acid Displacement | Sciadonic acid substitutes for arachidonic acid in phospholipids.[1] | - | Sciadonic acid incorporation into cellular phospholipids correlates with a decrease in the proportion of arachidonic acid.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key in vivo and in vitro studies.
In Vivo Study: Lipid Metabolism in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Rats were fed experimental diets containing 5% or 10% sciadonic acid mixed with corn oil for a period of two weeks.[2] Another study used a diet with 10% sciadonic acid for six weeks.[1]
-
Sample Collection: At the end of the feeding period, blood and liver samples were collected for lipid analysis.
-
Lipid Analysis: Total lipids were extracted from plasma and liver samples. Triacylglycerol and cholesterol levels were determined using enzymatic kits. Fatty acid composition of triacylglycerols and phospholipids was analyzed by gas chromatography (GC) after transmethylation.
-
Gene Expression Analysis: Hepatic gene expression of SCD1 and other lipid metabolism-related genes was quantified using real-time quantitative PCR (qPCR).[1]
In Vitro Study: Anti-inflammatory Effects in Macrophages
-
Cell Line: Murine RAW264.7 macrophages.
-
Cell Culture and Treatment: Cells were cultured in appropriate media and supplemented with varying concentrations of purified sciadonic acid. Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis: To assess signaling pathways, cells were lysed, and protein extracts were subjected to SDS-PAGE. Phosphorylation of MAPK (ERK, p38, JNK) and translocation of NF-κB were detected using specific antibodies.[5]
-
Fatty Acid Analysis: Cellular lipids were extracted, and the fatty acid composition of phospholipids was determined by GC to confirm the incorporation of sciadonic acid.[5]
Signaling and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: Sciadonic acid inhibits LPS-induced inflammatory signaling.
Caption: Comparative experimental workflows for in vivo and in vitro studies.
Conclusion
The conversion of sciadonic acid to sciadonoyl-CoA is a pivotal step that initiates a cascade of metabolic events with significant physiological consequences. In vivo studies robustly demonstrate the hypotriglyceridemic and cholesterol-lowering effects of dietary sciadonic acid, highlighting its potential as a nutraceutical for managing dyslipidemia. These systemic effects are, at least in part, underpinned by the inhibition of hepatic SCD1.
In vitro studies, on the other hand, provide a more granular view of the cellular mechanisms at play. They reveal that sciadonoyl-CoA is readily incorporated into phospholipids, where it competitively displaces arachidonic acid. This displacement is a key mechanism underlying its anti-inflammatory properties, as it reduces the substrate pool for the synthesis of pro-inflammatory eicosanoids and dampens inflammatory signaling pathways such as NF-κB and MAPK.
While in vitro models are invaluable for elucidating molecular mechanisms, in vivo studies are essential for understanding the systemic effects and potential therapeutic applications. The collective evidence suggests that sciadonoyl-CoA, derived from dietary sciadonic acid, is a bioactive molecule with pleiotropic effects on both lipid metabolism and inflammation. Future research should aim to bridge the gap between these two models, for instance, by investigating the anti-inflammatory effects of sciadonic acid in animal models of inflammatory diseases. This will provide a more complete picture of the therapeutic potential of this unique fatty acid.
References
- 1. Sciadonic acid derived from pine nuts as a food component to reduce plasma triglycerides by inhibiting the rat hepatic Δ9-desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Sciadonic Acid on Hepatic Lipid Metabolism in Obese Mice Induced by A High-fat Diet [agris.fao.org]
- 4. Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sciadonyl-CoA Synthesis Methods for Researchers
The synthesis of long-chain polyunsaturated fatty acyl-Coenzyme A (acyl-CoA) esters, such as sciadonyl-CoA, is a critical step for a wide array of biochemical and pharmacological studies. These molecules serve as vital substrates for enzymes involved in lipid metabolism, signaling, and the biosynthesis of complex lipids. The choice of synthetic method can significantly impact yield, purity, and experimental turnaround time. This guide provides an objective comparison of common chemical synthesis methods applicable to the generation of sciadonyl-CoA and other long-chain polyunsaturated fatty acyl-CoAs, supported by experimental data and detailed protocols.
Quantitative Performance of Acyl-CoA Synthesis Methods
The selection of a synthesis route often involves a trade-off between yield, the commercial availability of starting materials, and the chemical nature of the fatty acid. Below is a summary of yields obtained for various acyl-CoAs using three distinct chemical activation methods: the symmetric anhydride (B1165640) method, 1,1'-carbonyldiimidazole (B1668759) (CDI) activation, and ethyl chloroformate (ECF) activation.
| Precursor Fatty Acid | Functional Group | Synthesis Method | Yield (%) |
| Butyric Acid | Saturated | Symmetric Anhydride | >95% |
| Succinic Acid | Saturated, Dicarboxylic | Symmetric Anhydride | >95% |
| Butyric Acid | Saturated | CDI Activation | 90% |
| Hexanoic Acid | Saturated | CDI Activation | 90% |
| Octanoic Acid | Saturated | CDI Activation | 85% |
| 3-Hydroxybutyric Acid | Saturated, Hydroxylated | CDI Activation | 75% |
| Acryloyl Chloride | α,β-unsaturated | ECF Activation | 17% |
| Crotonic Acid | α,β-unsaturated | ECF Activation | 44% |
| Octenoic Acid | α,β-unsaturated | ECF Activation | 57% |
| Sorbic Acid | α,β-unsaturated | ECF Activation | 61% |
| Cinnamic Acid | α,β-unsaturated, Aromatic | ECF Activation | 75% |
Data is adapted from a systematic study on chemo-enzymatic synthesis of CoA esters. Yields were determined by HPLC-MS.[1]
Based on this data, the symmetric anhydride method is highly effective for saturated fatty acids where the anhydride is commercially available. For other saturated or functionalized fatty acids, CDI-mediated coupling provides very high yields.[1] However, for the synthesis of α,β-unsaturated acyl-CoAs, which is relevant for many polyunsaturated fatty acids like sciadonic acid, ECF-mediated coupling is the preferred chemical method, offering moderate to high yields.[1]
Methodology and Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis of high-quality acyl-CoA esters. The following sections provide the experimental procedures for the three chemical synthesis methods discussed.
This method is ideal for fatty acids that have a commercially available corresponding symmetric anhydride. It is a straightforward and high-yielding approach.
Experimental Protocol:
-
Dissolve 4 mg (0.005 mmol, 1 eq.) of Coenzyme A (trilithium salt) in 200 µL of 0.5 M sodium bicarbonate (NaHCO₃) in a suitable reaction vessel.
-
Cool the solution to 4°C on an ice bath.
-
Add 1.6 equivalents of the corresponding fatty acid anhydride (e.g., for butyryl-CoA, add 1.3 µL, 0.0081 mmol of butyric anhydride).
-
Stir the reaction mixture on ice for 45 minutes.
-
Monitor the completion of the reaction by testing for the absence of free thiols using Ellman's reagent.
-
The final reaction mixture containing the acyl-CoA can be directly used for purification, typically by HPLC-MS.
CDI activation is a versatile and high-yielding method, particularly for saturated fatty acids or those with functional groups like hydroxyls or ketones, where the symmetric anhydride is not available.[1]
Experimental Protocol:
-
Dissolve 4.2 mg of 1,1'-carbonyldiimidazole (CDI) (0.026 mmol, 4 eq.) in 200 µL of tetrahydrofuran (B95107) (THF).
-
Add the corresponding fatty acid (0.031 mmol, 4.8 eq.) to the CDI solution.
-
Stir the mixture at 22°C for 1 hour to form the acyl-imidazole intermediate.
-
In a separate tube, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO₃.
-
Add the Coenzyme A solution to the activated fatty acid mixture.
-
Stir the reaction for an additional 45 minutes at 22°C.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
The dried product can be reconstituted in water for purification and analysis.
This method is particularly well-suited for the synthesis of α,β-unsaturated acyl-CoA thioesters, which are often not accessible through CDI activation.[1]
Experimental Protocol:
-
Dissolve the corresponding fatty acid (0.051 mmol, 10 eq.) in 200 µL of THF and cool to 4°C.
-
Add 3.6 µL of triethylamine (B128534) (0.026 mmol, 5 eq.) and 2.6 µL of ethyl chloroformate (0.026 mmol, 5 eq.) to the solution.
-
Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.
-
In a separate tube, dissolve 4 mg of Coenzyme A (0.0051 mmol, 1 eq.) in 200 µL of 0.5 M NaHCO₃.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Stir for an additional 45 minutes at 22°C.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
The resulting powder can be dissolved in water for subsequent purification.
Visualizing the Synthesis Workflows
To better illustrate the chemical logic of these synthesis methods, the following diagrams outline the key steps from the precursor fatty acid to the final acyl-CoA product.
Caption: Chemical synthesis workflows for acyl-CoA production.
Enzymatic Synthesis: An Alternative Approach
For researchers seeking milder reaction conditions and high specificity, enzymatic synthesis using an acyl-CoA synthetase (ACS) presents a powerful alternative. This method mimics the natural biological process of fatty acid activation.
General Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).
Caption: The enzymatic synthesis of acyl-CoA by Acyl-CoA Synthetase.
Advantages of Enzymatic Synthesis:
-
High Specificity: Enzymes can be selective for particular fatty acids, reducing the likelihood of side products.
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near physiological pH and temperature, which is ideal for sensitive molecules like polyunsaturated fatty acids that are prone to oxidation.
-
High Yield: Quantitative conversion of the fatty acid or CoA can be achieved.
Considerations for Enzymatic Synthesis:
-
Enzyme Availability: A suitable acyl-CoA synthetase that is active towards the fatty acid of interest (e.g., sciadonic acid) must be available, either commercially or through recombinant expression and purification.
-
Substrate Specificity: While advantageous for purity, the high specificity of enzymes can also be a limitation if a broadly applicable method is desired.[2]
-
Cost: The cost of the enzyme and cofactors (ATP, Coenzyme A) can be higher than for chemical synthesis, particularly for large-scale preparations.
General Enzymatic Protocol Outline:
-
A reaction buffer is prepared containing ATP, MgCl₂, and Coenzyme A.
-
The fatty acid, typically complexed with bovine serum albumin (BSA) to aid solubility, is added.
-
The reaction is initiated by the addition of the acyl-CoA synthetase enzyme.
-
The mixture is incubated at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 1-3 hours).
-
The reaction is stopped, and the product is purified, often using solid-phase extraction or HPLC.
References
Confirming the Structure of Synthetic Sciadonoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the structure of synthetically produced sciadonoyl-CoA. It includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to assist researchers in verifying the successful synthesis and structural integrity of this important molecule for downstream applications in drug development and metabolic studies.
Introduction to Sciadonoyl-CoA
Sciadonoyl-CoA is the activated form of sciadonic acid, a polyunsaturated fatty acid with the notation 20:3 (Δ-5, 11, 14). Sciadonic acid is a 20-carbon fatty acid with three cis double bonds at the 5th, 11th, and 14th positions.[1][2][3] Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, acting as a carrier of acyl groups.[4][5][6] The covalent attachment of sciadonic acid to the thiol group of CoA via a thioester bond yields sciadonoyl-CoA, a molecule of significant interest for studying lipid metabolism and developing novel therapeutics.
The confirmation of the correct chemical structure of synthetic sciadonoyl-CoA is a critical prerequisite for its use in any experimental setting. This guide outlines the primary analytical techniques and expected outcomes for this validation process.
Synthesis of Sciadonoyl-CoA
The synthesis of sciadonoyl-CoA can be achieved through both enzymatic and chemical approaches. The choice of method may depend on the required yield, purity, and the availability of reagents and equipment.
Enzymatic Synthesis
A common and efficient method for the synthesis of long-chain acyl-CoAs is through the use of acyl-CoA synthetases (ACS) or ligases.[7] These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid and coenzyme A.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl with MgCl₂), combine sciadonic acid, Coenzyme A (lithium salt), and ATP.
-
Enzyme Addition: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for a defined period.
-
Quenching: Stop the reaction by adding an organic solvent or acid.
-
Purification: Purify the resulting sciadonoyl-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Chemical Synthesis
Chemical synthesis provides an alternative route that does not rely on enzymes. One common approach involves the activation of the carboxylic acid of sciadonic acid, followed by reaction with the free thiol of Coenzyme A.
Experimental Protocol: Chemical Synthesis (Carbodiimide-mediated)
-
Activation of Sciadonic Acid: Dissolve sciadonic acid in an appropriate organic solvent (e.g., dichloromethane) and add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with an activator like N-hydroxysuccinimide (NHS) to form an activated ester.
-
Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A in an aqueous buffer.
-
Coupling Reaction: Add the activated sciadonic acid ester to the Coenzyme A solution and stir at room temperature.
-
Purification: Purify the synthesized sciadonoyl-CoA using HPLC to remove unreacted starting materials and byproducts.
Structural Confirmation: A Comparative Analysis of Techniques
The confirmation of the sciadonoyl-CoA structure relies on a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (MS/MS), is a highly sensitive and specific method for the analysis of acyl-CoAs.[8][9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the purified sciadonoyl-CoA in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate it from any remaining impurities.
-
Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source coupled to a mass spectrometer operating in positive ion mode.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the [M+H]⁺ of sciadonoyl-CoA and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Expected Data and Interpretation
The successful synthesis of sciadonoyl-CoA is confirmed by the observation of the correct precursor ion and a characteristic fragmentation pattern.
| Analysis | Expected Result for Sciadonoyl-CoA | Interpretation |
| Full Scan MS | Precursor Ion [M+H]⁺ at m/z ≈ 1072.5 | Confirms the molecular weight of the intact molecule (Sciadonic Acid: C₂₀H₃₂O₂ ≈ 304.5 g/mol ; Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S ≈ 767.5 g/mol ). |
| Tandem MS (MS/MS) | Product ion at m/z ≈ 565.5 | Corresponds to the neutral loss of the 3'-phospho-AMP moiety (C₁₀H₁₂N₅O₁₀P₂), a characteristic fragmentation of acyl-CoAs. |
| Tandem MS (MS/MS) | Other characteristic fragments of CoA | Confirms the integrity of the Coenzyme A portion of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule, including the confirmation of the thioester bond and the integrity of the sciadonic acid acyl chain. Both ¹H and ¹³C NMR are valuable for this purpose.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Lyophilize the purified sciadonoyl-CoA and dissolve it in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and HSQC, can be used for more detailed structural assignments.
Expected Data and Interpretation
The NMR spectra of sciadonoyl-CoA will exhibit characteristic signals for both the sciadonic acid and Coenzyme A moieties. The formation of the thioester bond will induce specific chemical shift changes.
| Analysis | Expected Key Signals for Sciadonoyl-CoA | Interpretation |
| ¹H NMR | Resonances in the olefinic region (δ ≈ 5.3-5.6 ppm) | Confirms the presence of the double bonds in the sciadonic acid chain. |
| ¹H NMR | Downfield shift of the methylene (B1212753) protons adjacent to the thioester carbonyl (α-CH₂) | Indicates the formation of the thioester linkage. |
| ¹³C NMR | Signal for the thioester carbonyl carbon (C=O) at δ ≈ 195-205 ppm | Confirms the presence of the thioester bond. |
| ¹³C NMR | Signals for the sp² carbons of the double bonds in the sciadonic acid chain | Confirms the unsaturation pattern of the fatty acyl chain. |
Visualization of Workflows and Logic
Conclusion
The successful synthesis and rigorous structural confirmation of sciadonoyl-CoA are paramount for its application in research and development. By employing a combination of enzymatic or chemical synthesis followed by purification and detailed analysis using mass spectrometry and NMR spectroscopy, researchers can confidently verify the integrity of their synthetic product. This guide provides the necessary framework, including experimental considerations and expected data, to ensure the quality and reliability of sciadonoyl-CoA for its intended scientific use.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Long-Chain Polyunsaturated Fatty Acid Acyl-Coenzyme A Synthetase from the Diatom Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Sciadonoyl-CoA Protein Binding Specificity
For researchers and drug development professionals, establishing the specific binding of a novel lipid mediator like sciadonoyl-CoA to its protein targets is a critical step in elucidating its biological function and therapeutic potential. Specificity ensures that the observed effects are due to the intended molecular interaction and not off-target binding. This guide provides a comparative overview of key experimental techniques, detailed protocols, and illustrative workflows to rigorously validate the binding specificity of sciadonoyl-CoA.
Comparative Analysis of Binding Validation Techniques
Choosing the appropriate method to validate binding specificity depends on the research stage, from initial discovery of potential interactors to in-depth characterization of the binding thermodynamics and kinetics. Each technique offers distinct advantages and limitations.
Table 1: Comparison of Key Biophysical Techniques for Specificity Validation
| Technique | Principle | Key Parameters Measured | Throughput | Pros | Cons |
| Pull-Down Assay | An affinity purification method where a "bait" protein is used to isolate its binding partners ("prey") from a complex mixture.[1][2] | Interaction (Yes/No), Identification of binding partners | Low to Medium | Excellent for initial screening and identifying novel interactors; relatively simple setup.[3] | Prone to false positives; generally qualitative or semi-quantitative.[4] |
| Surface Plasmon Resonance (SPR) | An optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time interaction analysis.[5][6][7] | Binding Affinity (K D ), Association rate (k a ), Dissociation rate (k d ) | Medium to High | Real-time, label-free detection; provides kinetic data; high sensitivity.[6][8] | Requires immobilization of one partner, which may affect its conformation; can be sensitive to buffer conditions.[5] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[9][10] | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | Gold standard for thermodynamic characterization; solution-based, no immobilization or labeling required.[11] | Requires relatively large amounts of pure protein and ligand; low throughput.[10] |
| Mass Spectrometry (MS)-Based Approaches | Identifies proteins that co-purify with the ligand or detects changes in protein conformation/stability upon ligand binding.[12][13] | Identification of binding partners and binding sites; relative quantification. | High | High sensitivity; can identify binding sites and work in complex native environments like cell lysates.[12][14] | Can be complex to set up; analysis of hydrophobic S-acylated peptides can be challenging.[14][15] |
Experimental Workflow for Validating Specificity
A multi-faceted approach is recommended to build a strong case for binding specificity. The workflow typically progresses from identifying potential interactors to quantifying the interaction and comparing it against relevant controls.
Caption: Workflow for discovery and validation of sciadonoyl-CoA protein binding.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results. Below are protocols for a competitive pull-down assay and an SPR analysis.
Protocol 1: Competitive Pull-Down Assay for Specificity
This protocol is designed to confirm that the interaction between a bait protein and sciadonoyl-CoA is specific and can be outcompeted by an excess of the free, unlabeled ligand but not by dissimilar molecules.
Materials:
-
Recombinant His-tagged target protein ("Bait")
-
Ni-NTA agarose (B213101) beads[16]
-
Biotinylated sciadonoyl-CoA ("Prey")
-
Cell lysate or mixture of purified proteins
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% Tween-20)[16]
-
Wash Buffer (Binding Buffer with 20 mM Imidazole)
-
Elution Buffer (Binding Buffer with 300 mM Imidazole)[4]
-
Unlabeled sciadonoyl-CoA (Competitor)
-
Unrelated acyl-CoA (e.g., Palmitoyl-CoA) (Negative Control Competitor)
-
Streptavidin-HRP for Western blot detection
Procedure:
-
Immobilize Bait Protein:
-
Equilibrate Ni-NTA beads with Binding Buffer.
-
Incubate 50 µg of His-tagged target protein with 50 µL of bead slurry for 1 hour at 4°C with gentle rotation.
-
Wash the beads 3 times with Wash Buffer to remove unbound protein.
-
-
Binding and Competition:
-
Prepare three tubes of protein-bound beads.
-
Tube A (No Competition): Add biotinylated sciadonoyl-CoA to the beads in Binding Buffer.
-
Tube B (Specific Competition): Pre-incubate the beads with a 100-fold molar excess of unlabeled sciadonoyl-CoA for 30 minutes before adding biotinylated sciadonoyl-CoA.
-
Tube C (Non-specific Competition): Pre-incubate the beads with a 100-fold molar excess of an unrelated acyl-CoA (e.g., palmitoyl-CoA) for 30 minutes before adding biotinylated sciadonoyl-CoA.
-
Incubate all tubes for 2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads 5 times with Wash Buffer to remove non-specific binders.[4]
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with Streptavidin-HRP to detect the amount of biotinylated sciadonoyl-CoA that was pulled down in each condition.
-
Expected Result: A strong band should be visible in Tube A and Tube C, while the band in Tube B should be significantly fainter, demonstrating specific competition.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
This protocol measures the binding affinity and kinetics of sciadonoyl-CoA to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified target protein
-
Sciadonoyl-CoA and other control acyl-CoAs
-
SPR Running Buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize Target Protein:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to immobilize it onto the chip via amine coupling.
-
Deactivate excess reactive groups with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of sciadonoyl-CoA in Running Buffer (e.g., ranging from 10 nM to 10 µM).
-
Inject each concentration of sciadonoyl-CoA over the reference and protein-coated flow cells.
-
Record the binding response (in Response Units, RU) over time. Include a dissociation phase where only Running Buffer is injected.
-
-
Specificity Testing:
-
Repeat the binding analysis with a similar concentration range of other acyl-CoAs (e.g., oleoyl-CoA, arachidonoyl-CoA) to compare their binding responses.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
-
A significantly lower K D for sciadonoyl-CoA compared to other acyl-CoAs indicates high binding specificity.
-
Interpreting and Comparing Binding Data
Quantitative data is essential for an objective comparison. The dissociation constant (K D ) is a key metric, where a lower value indicates a higher binding affinity.
Table 2: Hypothetical Binding Affinity Data for Target Protein X
| Ligand | K D (nM) via SPR | K D (nM) via ITC | Stoichiometry (n) via ITC | Notes |
| Sciadonoyl-CoA | 50 ± 5 | 65 ± 8 | 0.95 | High affinity, suggesting a primary binding partner. |
| Oleoyl-CoA (C18:1) | 850 ± 40 | 1100 ± 90 | 1.02 | ~17-fold weaker binding than Sciadonoyl-CoA.[17] |
| Palmitoyl-CoA (C16:0) | > 10,000 | Not Determined | - | Negligible binding, indicating chain length/saturation specificity. |
| Arachidonoyl-CoA (C20:4) | 250 ± 20 | 300 ± 30 | 0.98 | Binds with moderate affinity, but still 5-fold weaker than Sciadonoyl-CoA. |
This data is illustrative and serves as an example of how to present comparative binding results.
Contextualizing Binding: Signaling Pathways
Understanding the specificity of sciadonoyl-CoA is often tied to its role in a larger biological context. For instance, sciadonoyl-CoA may be produced by a specific Acyl-CoA Synthetase (ACSL) and subsequently bind to a target protein, such as a transcription factor or an enzyme, to modulate its activity.[18][19]
Caption: Hypothetical pathway showing specific action of sciadonoyl-CoA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. youtube.com [youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. scitechdaily.com [scitechdaily.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 17. Role of acyl-CoAs and acyl-CoA-binding protein in regulation of carbon supply for fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (5Z,11Z,14Z)-Icosatrienoyl-CoA: A Procedural Guide
I. Immediate Safety and Handling Precautions
Proper handling is the first step in ensuring safe disposal. (5Z,11Z,14Z)-icosatrienoyl-CoA is a biochemically active molecule and should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or latex).[2][3]
-
Body Protection: A standard laboratory coat is required.[1]
Engineering Controls:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential aerosols.[2][4]
General Hygiene:
-
Avoid all personal contact, including inhalation.[4]
II. Spill and Contamination Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert, non-combustible material such as sand, diatomite, or universal binders.[5]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
III. Proper Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through designated chemical waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and empty vials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible chemicals.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be included.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]
-
Keep containers tightly closed.[1]
Step 4: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
The most common method of disposal for this type of organic chemical waste is incineration in a licensed hazardous waste facility.[1]
IV. Experimental Protocol: Decontamination of Glassware
Proper cleaning of laboratory equipment is essential to prevent cross-contamination.
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or a chloroform/methanol mixture). Collect all rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven as appropriate.
V. Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Figure 1: Disposal Workflow for this compound
References
Personal protective equipment for handling (5Z,11Z,14Z)-icosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (5Z,11Z,14Z)-icosatrienoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar polyunsaturated fatty acids and represent a conservative approach to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the chemical and solvent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any aerosols or solvent vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Acclimatization : If the compound is stored at low temperatures, allow it to equilibrate to room temperature in a desiccator to prevent condensation, which could degrade the material.
-
Aliquoting : If necessary, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and reduce the risk of contamination.
-
Handling : All handling of the compound should be performed within a chemical fume hood. Avoid direct contact with the skin and eyes.[1] Use appropriate laboratory equipment for all transfers.
-
Post-Handling : After handling, thoroughly clean the work area. Wash hands with soap and water.[1][3]
Storage Conditions
This compound should be stored at -20°C to prevent degradation.[4] It should be kept in a tightly sealed container, protected from light and moisture.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not discard down the drain.[2] Contaminated labware should be decontaminated or disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
